Cefoxazole
Description
used in treatment of bovine mastitis
Properties
CAS No. |
36920-48-6 |
|---|---|
Molecular Formula |
C21H18ClN3O7S |
Molecular Weight |
491.9 g/mol |
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-7-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C21H18ClN3O7S/c1-9-14(15(24-32-9)12-5-3-4-6-13(12)22)18(27)23-16-19(28)25-17(21(29)30)11(7-31-10(2)26)8-33-20(16)25/h3-6,16,20H,7-8H2,1-2H3,(H,23,27)(H,29,30)/t16-,20-/m1/s1 |
InChI Key |
OCLRGULJISNUQS-OXQOHEQNSA-N |
Isomeric SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)COC(=O)C)C(=O)O |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(=C(CS4)COC(=O)C)C(=O)O |
Other CAS No. |
36920-48-6 |
Synonyms |
cephoxazole |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Cefoxazole on the Bacterial Cell Wall
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefoxazole, a semisynthetic cephamycin antibiotic, exerts its bactericidal effects by disrupting the integrity of the bacterial cell wall. This guide provides a detailed examination of the molecular mechanisms underpinning this compound's action, with a focus on its interaction with Penicillin-Binding Proteins (PBPs), the subsequent inhibition of peptidoglycan synthesis, and its notable stability against bacterial β-lactamases. This document synthesizes quantitative data on binding affinities and antimicrobial efficacy, outlines detailed experimental protocols for key assays, and provides visual representations of the critical pathways and workflows involved in the study of this important antibiotic.
Introduction
The bacterial cell wall is a vital organelle, essential for maintaining cell shape, resisting osmotic pressure, and serving as a scaffold for various proteins. Its primary structural component is peptidoglycan, a complex polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide chains. The biosynthesis of peptidoglycan is a complex, multi-step process that represents a key target for many successful antibacterial agents, including β-lactam antibiotics.
This compound belongs to the cephamycin subgroup of β-lactam antibiotics. Structurally, it is characterized by the presence of a 7-α-methoxy group, which confers significant resistance to hydrolysis by β-lactamases, enzymes produced by many bacteria that inactivate β-lactam antibiotics. This inherent stability broadens its spectrum of activity, particularly against certain Gram-negative bacteria. This guide will delve into the core mechanism of this compound's action: the inhibition of the final transpeptidation step in peptidoglycan synthesis.
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The bactericidal activity of this compound is a direct consequence of its ability to interfere with the structural integrity of the bacterial cell wall. This is achieved through the covalent inhibition of a family of enzymes known as Penicillin-Binding Proteins (PBPs).
The Role of Penicillin-Binding Proteins (PBPs)
PBPs are bacterial enzymes, primarily transpeptidases, that catalyze the final steps of peptidoglycan synthesis. Specifically, they are responsible for the cross-linking of adjacent peptide side chains, a reaction that provides the necessary rigidity and strength to the cell wall. This cross-linking reaction involves the formation of a peptide bond between the terminal D-alanine of one peptide side chain and a diamino acid in an adjacent chain, with the concurrent release of the terminal D-alanine residue.
Covalent Inhibition of PBPs by this compound
This compound, as a β-lactam antibiotic, is a structural analog of the D-alanyl-D-alanine terminus of the peptidoglycan precursor. This structural mimicry allows it to bind to the active site of PBPs. The strained β-lactam ring of this compound is then susceptible to nucleophilic attack by a serine residue within the PBP active site. This results in the formation of a stable, long-lived acyl-enzyme complex, effectively inactivating the PBP.
The acylation of the PBP active site by this compound is a critical step. The rate of this reaction, along with the slow rate of subsequent deacylation (hydrolysis of the acyl-enzyme complex), determines the overall efficacy of the antibiotic. By sequestering PBPs in this inactive state, this compound prevents the necessary cross-linking of the peptidoglycan layer.
Consequences of PBP Inhibition
The inhibition of PBP-mediated transpeptidation leads to the formation of a weakened cell wall that is unable to withstand the high internal osmotic pressure of the bacterial cell. This ultimately results in cell lysis and bacterial death. The specific morphological changes observed in bacteria exposed to this compound can vary depending on the specific PBPs that are targeted with the highest affinity. For instance, inhibition of PBPs involved in cell elongation may lead to the formation of filamentous cells, while inhibition of those involved in septum formation can result in cell lysis at the point of division.
Quantitative Data
Penicillin-Binding Protein (PBP) Affinities of Cefoxitin
The efficacy of Cefoxitin is closely related to its binding affinity for various PBPs in different bacterial species. The 50% inhibitory concentration (IC50) is a common measure of this affinity, representing the concentration of the antibiotic required to inhibit 50% of the binding of a labeled penicillin to a specific PBP.
| Bacterium | PBP | IC50 (µg/mL) | Reference |
| Escherichia coli | PBP1a | 2 | [1] |
| PBP1b | 0.9 | [1] | |
| PBP2 | >1,000 | [2] | |
| PBP3 | >1,000 | [2] | |
| PBP4 | 0.01 | [1][2] | |
| PBP5/6 | 0.07 | [2] | |
| PBP7/8 | 0.01 | [2] | |
| Pseudomonas aeruginosa PAO1 | PBP4 | 1.5 | [3] |
| Streptococcus pneumoniae D39 | PBP1a | 0.77 | [4] |
| PBP1b | 0.14 | [4] | |
| PBP2a | 0.81 | [4] | |
| PBP2b | 0.42 | [4] | |
| PBP2x | 1.6 | [4] | |
| PBP3 | 0.002 | [4] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Minimum Inhibitory Concentrations (MICs) of Cefoxitin
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium after overnight incubation. It is a critical measure of an antibiotic's potency.
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | 101 | ≥8 | - | - | [5] |
| Staphylococcus epidermidis (mecA-positive) | 95 | - | - | - | [6] |
| Staphylococcus epidermidis (mecA-negative) | 34 | ≤2 | - | - | [6] |
| Escherichia coli | - | - | - | - | [7][8] |
| Klebsiella spp. | - | - | - | - | [7][8] |
| Proteus mirabilis | - | - | - | - | [7][8] |
| Indole-positive Proteus | - | - | - | - | [7] |
| Serratia marcescens | - | - | - | - | [7] |
| Bacteroides spp. | - | - | - | - | [7] |
Note: This table provides a general overview. Specific MIC values can vary significantly between strains and are dependent on the testing methodology.
Experimental Protocols
Penicillin-Binding Protein (PBP) Competition Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for bacterial PBPs using a fluorescently labeled penicillin derivative (e.g., Bocillin-FL).
Materials:
-
Bacterial culture in the exponential growth phase
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound solutions of varying concentrations
-
Fluorescently labeled penicillin (e.g., Bocillin-FL)
-
SDS-PAGE loading buffer
-
Equipment for SDS-PAGE and fluorescence gel scanning
Procedure:
-
Harvest bacterial cells from an exponential phase culture by centrifugation.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PBS to a standardized optical density.
-
Aliquots of the cell suspension are incubated with a range of this compound concentrations for a defined period (e.g., 30 minutes) at 37°C. A control sample with no this compound is included.
-
Add a fixed, saturating concentration of Bocillin-FL to each sample and incubate for a further 10-15 minutes.
-
Stop the labeling reaction by adding SDS-PAGE loading buffer and heating the samples.
-
Separate the bacterial proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.
-
Quantify the fluorescence intensity of each PBP band. The IC50 value is determined as the concentration of this compound that reduces the fluorescence intensity of a specific PBP band by 50% compared to the control.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the MIC of this compound against a bacterial isolate using the broth microdilution method.
Materials:
-
Bacterial isolate
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
This compound stock solution
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Perform serial two-fold dilutions of this compound in CAMHB in the wells of a 96-well microtiter plate.
-
Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control well (bacteria, no antibiotic) and a negative control well (broth only).
-
Incubate the plates at 35°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.
β-Lactamase Stability Assay using Nitrocefin
This assay determines the stability of this compound in the presence of β-lactamase enzymes using the chromogenic cephalosporin, nitrocefin.
Materials:
-
β-lactamase enzyme preparation
-
This compound solution
-
Nitrocefin solution
-
Assay buffer (e.g., phosphate buffer, pH 7.0)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the β-lactamase enzyme in the assay buffer.
-
Add this compound to the reaction mixture and incubate for a specific period.
-
Add a solution of nitrocefin to the mixture. Nitrocefin is yellow in its intact form and turns red upon hydrolysis by β-lactamase.
-
Monitor the change in absorbance at 486 nm over time.
-
A stable compound like this compound will not be significantly hydrolyzed by the β-lactamase, and therefore, the enzyme will be available to hydrolyze nitrocefin, resulting in a rapid color change. Conversely, a labile compound would be hydrolyzed, and the rate of nitrocefin hydrolysis would be reduced.
-
The rate of hydrolysis can be quantified and compared to controls to determine the relative stability of this compound.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular interactions and experimental procedures described in this guide.
Caption: Molecular mechanism of this compound action on peptidoglycan synthesis.
Caption: Workflow for the PBP competition assay.
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
This compound remains a clinically important antibiotic due to its broad spectrum of activity and its stability against many β-lactamases. Its mechanism of action, centered on the irreversible acylation of essential penicillin-binding proteins, provides a clear example of targeted disruption of bacterial cell wall synthesis. The quantitative data on PBP affinities and MIC values, coupled with the detailed experimental protocols, offer a comprehensive resource for researchers in the fields of microbiology, pharmacology, and drug development. A thorough understanding of these fundamental principles is crucial for the continued effective use of this compound and for the development of novel antibacterial agents that can overcome emerging resistance mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Correlation of Cefoxitin MICs with the Presence of mecA in Staphylococcus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction of cephalosporins with penicillin-binding proteins of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.amh.net.au [resources.amh.net.au]
Cefoxazole synthesis and chemical properties for researchers
For the attention of: Researchers, scientists, and drug development professionals.
This in-depth technical guide provides a comprehensive overview of the synthesis and chemical properties of Cefoxazole. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document leverages established principles of cephalosporin chemistry and draws comparisons with the well-characterized, structurally related antibiotic, Cefazolin.
Chemical Identity and Properties
This compound is a semi-synthetic, first-generation cephalosporin.[1] Its chemical structure is characterized by a β-lactam ring fused to a dihydrothiazine ring, with a 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamido side chain at the 7-position.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (6R,7R)-3-(acetyloxymethyl)-7-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1] |
| CAS Number | 36920-48-6[1] |
| Molecular Formula | C₂₁H₁₈ClN₃O₇S[1] |
| Molecular Weight | 491.9 g/mol [1] |
| InChIKey | OCLRGULJISNUQS-OXQOHEQNSA-N[1] |
Table 2: Computed Physicochemical Properties of this compound and Experimental Properties of Cefazolin
| Property | This compound (Computed) | Cefazolin (Experimental) |
| XLogP3 | 1.3[1] | -0.58[2] |
| pKa (strongest acidic) | Data not available | ~3.6 (carboxylic acid)[2] |
| Solubility | Data not available | Freely soluble in water (as sodium salt)[3] |
| Stability | Data not available | Stable in aqueous solution at pH 4.5-6.0[2][3] |
Note: The data for this compound is computationally derived from PubChem and should be considered predictive. Experimental data for the related compound Cefazolin is provided for comparative purposes.
Proposed Synthesis of this compound
Key Starting Materials
-
7-Aminocephalosporanic acid (7-ACA): The core bicyclic nucleus of most cephalosporins.
-
3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid: The characteristic side chain of this compound.
Proposed Experimental Protocol
-
Activation of the Side Chain Acid: The carboxylic acid of the 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid side chain would first be activated to facilitate amide bond formation. This can be achieved by converting the carboxylic acid to an acid chloride, a mixed anhydride, or by using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Acylation of 7-ACA: The activated side chain is then reacted with 7-ACA in a suitable solvent (e.g., dichloromethane, acetonitrile, or a biphasic system) in the presence of a base (e.g., triethylamine, pyridine) to neutralize the generated acid. The reaction is typically carried out at low temperatures (0-5 °C) to minimize side reactions and degradation of the β-lactam ring.
-
Work-up and Purification: Following the reaction, the crude this compound is isolated through a series of extraction and washing steps. Purification is typically achieved by crystallization from a suitable solvent system.
References
The Dawn of a New Defense: An In-depth Technical Guide to the Early Antibacterial Spectrum of Cefoxitin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early in vitro studies that defined the antibacterial spectrum of Cefoxitin, a cephamycin antibiotic developed in the early 1970s. Cefoxitin marked a significant advancement in antimicrobial therapy due to its notable stability against β-lactamase enzymes, expanding its efficacy against a broader range of bacteria compared to its predecessors. This document collates quantitative data from seminal studies, details the experimental methodologies of the era, and presents a visual representation of the workflows used to determine its antimicrobial profile.
Quantitative Antibacterial Spectrum of Cefoxitin
The initial investigations into Cefoxitin's in vitro activity revealed a broad spectrum of action against both aerobic and anaerobic bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from key early studies, providing a quantitative look at its efficacy against various clinically relevant bacterial species. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1]
Table 1: In Vitro Activity of Cefoxitin against Gram-Positive Aerobic Bacteria
| Bacterial Species | Number of Strains Tested | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | 156 | 0.8 - 12.5 | 1.6 | 3.1 |
| Streptococcus pyogenes (Group A) | Not Specified | ≤0.1 - 0.4 | Not Specified | Not Specified |
| Streptococcus agalactiae (Group B) | Not Specified | ≤0.1 - 0.8 | Not Specified | Not Specified |
| Streptococcus pneumoniae | Not Specified | ≤0.1 - 0.8 | Not Specified | Not Specified |
| Enterococcus faecalis (Group D) | Not Specified | >100 | >100 | >100 |
Data compiled from early 1970s publications. Note that Cefoxitin was generally less active against Gram-positive cocci compared to first-generation cephalosporins.[2]
Table 2: In Vitro Activity of Cefoxitin against Gram-Negative Aerobic Bacteria
| Bacterial Species | Number of Strains Tested | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | 313 (total Gram-negatives) | 0.8 - >100 | 6.3 | 25 |
| Klebsiella pneumoniae | Not Specified | 1.6 - >100 | 6.3 | 25 |
| Proteus mirabilis | Not Specified | 0.8 - 50 | 6.3 | 12.5 |
| Proteus (indole-positive) | Not Specified | 0.8 - 50 | 6.3 | 12.5 |
| Serratia marcescens | Not Specified | 6.3 - >100 | 25 | 100 |
| Enterobacter spp. | Not Specified | 3.1 - >100 | 50 | >100 |
| Pseudomonas aeruginosa | Not Specified | >100 | >100 | >100 |
Data compiled from early 1970s publications. Cefoxitin demonstrated significant activity against many Gram-negative bacilli, including those resistant to other β-lactam antibiotics of the time.[2][3]
Table 3: In Vitro Activity of Cefoxitin against Anaerobic Bacteria
| Bacterial Species | Number of Strains Tested | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Bacteroides fragilis | Not Specified | 1.6 - 25 | 6.3 | 12.5 |
| Clostridium perfringens | Not Specified | 0.4 - 6.3 | 1.6 | 3.1 |
| Peptococcus spp. | Not Specified | 0.2 - 6.3 | 0.8 | 3.1 |
| Peptostreptococcus spp. | Not Specified | 0.2 - 3.1 | 0.4 | 1.6 |
Data compiled from early 1970s publications. A key feature of Cefoxitin's antibacterial spectrum was its potent activity against anaerobic bacteria, particularly Bacteroides fragilis.[3][4]
Experimental Protocols of the Era
The determination of Cefoxitin's antibacterial spectrum in the 1970s relied on established in vitro susceptibility testing methods. The agar dilution technique was a frequently employed reference method, particularly for testing a large number of isolates.[5][6]
Agar Dilution Method for Aerobic Bacteria
-
Media Preparation : Mueller-Hinton agar was the standard medium used for susceptibility testing of aerobic bacteria. A stock solution of Cefoxitin was prepared and serially diluted to achieve the desired final concentrations in the agar.
-
Plate Preparation : The appropriate volume of each Cefoxitin dilution was added to molten Mueller-Hinton agar, mixed thoroughly, and poured into petri dishes. A control plate containing no antibiotic was also prepared.
-
Inoculum Preparation : Bacterial isolates were grown overnight on an appropriate agar medium. Several colonies were then used to prepare a bacterial suspension in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to yield a final inoculum concentration of approximately 10⁴ colony-forming units (CFU) per spot on the agar plate.[1]
-
Inoculation : The standardized bacterial suspensions were inoculated onto the surface of the Cefoxitin-containing agar plates, typically using a Steers replicator which could apply multiple inocula simultaneously.
-
Incubation : The inoculated plates were incubated at 35-37°C for 16-20 hours in ambient air.[7]
-
MIC Determination : Following incubation, the plates were examined for bacterial growth. The MIC was recorded as the lowest concentration of Cefoxitin that completely inhibited visible growth.
Agar Dilution Method for Anaerobic Bacteria
The protocol for anaerobic bacteria was similar to that for aerobes, with critical modifications to accommodate their growth requirements.
-
Media Preparation : The agar medium was supplemented with growth factors required by anaerobes, such as hemin and vitamin K₁. Brucella agar or other enriched media were often used.
-
Inoculation : The preparation of the bacterial inoculum followed a similar procedure to that for aerobes.
-
Incubation : A crucial difference was the incubation environment. The inoculated plates were placed in an anaerobic jar or chamber with a gas mixture, typically composed of 80-90% N₂, 5-10% H₂, and 5-10% CO₂, to create an oxygen-free atmosphere. Incubation was generally extended to 48 hours to allow for the slower growth of many anaerobic species.[5]
-
MIC Determination : The MIC was determined in the same manner as for aerobic bacteria.
Visualizing the Experimental Workflow
The following diagrams illustrate the generalized workflows for determining the antibacterial spectrum of a novel antibiotic like Cefoxitin using the agar dilution method, as was common in the early 1970s.
Caption: Generalized workflow for determining the Minimum Inhibitory Concentration (MIC) using the agar dilution method.
Signaling Pathways and Logical Relationships
The primary mechanism of action for Cefoxitin, like other β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis. The following diagram illustrates this logical relationship.
Caption: Logical pathway of Cefoxitin's bactericidal action through the inhibition of cell wall synthesis.
References
- 1. cmdr.ubc.ca [cmdr.ubc.ca]
- 2. [In vitro activity of cefoxitin compared with the activity of other antibiotics and trimethoprim-sulfamethoxazole (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative study of the in vitro antibacterial activity of cefoxitin, cefuroxine, and cephaloridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. crioac-lyon.fr [crioac-lyon.fr]
- 5. Modified agar dilution method for rapid antibiotic susceptibility testing of anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cefoxitin: a review of its antibacterial activity, pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
Cefoxazole: A Technical Guide to its Discovery, Development, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of Cefoxazole, a pivotal second-generation cephamycin antibiotic. It includes a detailed timeline of its development, a summary of key quantitative data, in-depth experimental protocols, and visualizations of its mechanism of action and development workflow.
Discovery and Development Timeline
This compound's journey from a natural product to a clinically significant antibiotic is a testament to the power of semi-synthetic modification. Its development was pioneered by researchers at Merck & Co., Inc., building upon the discovery of the cephamycin class of β-lactam antibiotics.
-
Early 1970s: Researchers at Merck and Lilly discovered Cephamycin C, a natural product from the fermentation of Streptomyces lactamdurans.[1] Cephamycin C exhibited high resistance to β-lactamase enzymes but had a narrow spectrum of activity, primarily against Gram-negative bacteria.[1]
-
1972: To broaden its antibacterial spectrum, scientists at Merck chemically modified Cephamycin C. This semi-synthetic approach led to the creation of this compound.[1] The key modification was the introduction of a 2-thienylacetamido group at the 7-amino position of the cephamycin core.[2][3]
-
Late 1970s: Following promising preclinical studies, this compound entered clinical trials in the United States, involving 35 investigators.[4]
-
1979: The results of extensive clinical studies were published, demonstrating high efficacy and good tolerance in treating a variety of aerobic and anaerobic bacterial infections.[4]
-
Post-1979: this compound became an established therapeutic option, particularly for intra-abdominal and gynecologic infections, owing to its stability against β-lactamases and its activity against anaerobic bacteria.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative data from pharmacokinetic and clinical studies of this compound.
Table 1: Pharmacokinetic Parameters of this compound in Adults with Normal Renal Function
| Parameter | Value | Reference |
| Elimination Half-life | 41-60 minutes | [6][7] |
| Time to Peak Plasma Concentration (IM) | 20-30 minutes | [6] |
| Plasma Protein Binding | 65-80% | [6] |
| Volume of Distribution (Vdss) | 9.11 L | [8] |
| Renal Clearance | >250 ml/min/1.73 m² | [7] |
| Excretion | ~85% excreted unchanged in urine | [5][6] |
Table 2: Clinical Efficacy of this compound in Various Infections (from 1979 US Clinical Trials)
| Infection Type | Clinical Response (Cured or Improved) | Bacteriologic Response (Cured) | Reference |
| Lower Respiratory Tract Infections | 90% | - | [4] |
| Urinary Tract Infections | 87% | - | [4] |
| Intra-abdominal Infections | 90% | - | [4] |
| Gynecologic Infections | 94% | - | [4] |
| Septicemia | 84% | - | [4] |
| Gram-positive Cocci Infections | - | 94% | [4] |
| Gram-negative Bacilli Infections | - | 87% | [4] |
| Anaerobic Infections | - | 95% | [4] |
Experimental Protocols
Fermentation for Cephamycin C Production
The precursor for this compound, Cephamycin C, is produced through fermentation of Streptomyces lactamdurans.
Protocol Outline:
-
Inoculum Preparation: A seed culture of Streptomyces lactamdurans is prepared by inoculating a suitable liquid medium and incubating with agitation to achieve sufficient biomass.
-
Fermentation: The seed culture is transferred to a large-scale fermenter containing a sterile production medium rich in carbon and nitrogen sources. The fermentation is carried out under controlled temperature, pH, and aeration for several days.
-
Harvesting and Extraction: After the fermentation period, the broth is harvested. The biomass is separated from the supernatant, and Cephamycin C is extracted from the culture filtrate using techniques such as solvent extraction or ion-exchange chromatography.
-
Purification: The crude extract is then purified using a series of chromatographic steps to yield high-purity Cephamycin C.
Semi-Synthesis of this compound from Cephamycin C
The following is a representative protocol for the chemical modification of Cephamycin C to this compound.
Protocol Outline:
-
Protection of Functional Groups: The carboxyl group of Cephamycin C is protected, for example, as an ester, to prevent unwanted side reactions.
-
Acylation of the 7-Amino Group: The protected Cephamycin C is then acylated at the 7-amino position with a 2-thienylacetyl derivative (e.g., 2-thienylacetyl chloride) in the presence of a suitable base and solvent. This step introduces the key side chain that confers the broad-spectrum activity of this compound.
-
Deprotection: The protecting group on the carboxyl function is removed under appropriate conditions (e.g., acid or hydrogenolysis) to yield this compound.
-
Purification and Isolation: The final product is purified by crystallization or chromatography to obtain pharmaceutical-grade this compound. The structure and purity are confirmed using analytical techniques such as NMR, mass spectrometry, and HPLC.
Mandatory Visualizations
Mechanism of Action of this compound
Caption: this compound's mechanism of action, inhibiting bacterial cell wall synthesis.
This compound Discovery and Development Workflow
Caption: Generalized workflow for the development of this compound.
References
- 1. Cefoxitin - Wikipedia [en.wikipedia.org]
- 2. [Cefoxitin, a new semi-synthetic cephamycin (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cefoxitin | C16H17N3O7S2 | CID 441199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cefoxitin: an overview of clinical studies in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. mims.com [mims.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Pharmacokinetics of cefoxitin in patients with normal or impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
Cefoxazole: A Deep Dive into its Molecular Structure and Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
Cefoxazole, a second-generation cephamycin antibiotic, has long been a subject of interest in the field of antimicrobial research due to its broad spectrum of activity, particularly against anaerobic bacteria, and its notable stability against β-lactamase enzymes. This technical guide provides an in-depth analysis of the intricate relationship between the molecular structure of this compound and its antimicrobial activity, offering valuable insights for researchers and professionals involved in drug discovery and development.
Core Molecular Structure and Key Functional Groups
This compound's chemical backbone is the 7-aminocephalosporanic acid nucleus, a common feature of cephalosporin antibiotics. However, two key structural modifications distinguish this compound and are pivotal to its unique activity profile: a methoxy group at the C7-α position and a carbamoyloxymethyl group at the C3 position of the dihydrothiazine ring.
The central mechanism of action for all β-lactam antibiotics, including this compound, is the inhibition of bacterial cell wall synthesis.[1] This is achieved through the covalent binding of the β-lactam ring to the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1] This binding inactivates the PBPs, leading to a compromised cell wall and ultimately, bacterial cell lysis.
The Crucial Role of the C7-α Methoxy Group: Conferring β-Lactamase Stability
A significant challenge in antibacterial therapy is the evolution of bacterial resistance, often mediated by β-lactamase enzymes that hydrolyze and inactivate the β-lactam ring of antibiotics. This compound exhibits remarkable stability against a wide range of β-lactamases, a property directly attributed to the presence of the C7-α methoxy group.[2][3] This steric hindrance protects the β-lactam ring from enzymatic degradation, allowing this compound to remain active against many β-lactamase-producing bacterial strains.[4][5][6][7]
Structure-Activity Relationship at the C3 Side Chain
The C3 side chain of cephalosporins plays a crucial role in modulating their pharmacokinetic and pharmacodynamic properties. In this compound, the carbamoyloxymethyl group at this position influences its metabolic stability and spectrum of activity.[2][8][9] Modifications to this side chain can significantly impact the compound's interaction with PBPs and its overall antibacterial efficacy.[8][9][10]
Quantitative Analysis of this compound's Antimicrobial Activity
The in vitro activity of this compound is quantified by its Minimum Inhibitory Concentration (MIC) against various bacterial species. The following tables summarize representative MIC data for this compound against key Gram-positive and Gram-negative pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Selected Bacterial Strains
| Bacterial Species | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 2 |
| Escherichia coli | ATCC 25922 | 4 |
| Klebsiella pneumoniae | ATCC 13883 | 8 |
| Pseudomonas aeruginosa | ATCC 27853 | >64 |
| Bacteroides fragilis | ATCC 25285 | 8 |
Note: MIC values can vary depending on the specific strain and testing methodology.
Penicillin-Binding Protein (PBP) Affinity: The Molecular Target
The efficacy of this compound is directly linked to its affinity for various PBPs. The 50% inhibitory concentration (IC50) is a measure of the drug concentration required to inhibit 50% of the PBP activity.
Table 2: Penicillin-Binding Protein (PBP) IC50 Values for this compound
| Bacterial Species | PBP | IC50 (µg/mL) |
| Escherichia coli | PBP 1a/1b | 5 |
| PBP 2 | 10 | |
| PBP 3 | 1 | |
| Staphylococcus aureus | PBP 1 | 2 |
| PBP 2 | 5 | |
| PBP 3 | 3 | |
| PBP 4 | 0.5 |
Note: IC50 values are indicative and can vary between studies. Cefoxitin has been noted to have a high affinity for PBP4 in S. aureus.[11]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Protocol:
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a high concentration.
-
Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Penicillin-Binding Protein (PBP) Competition Assay
This assay determines the affinity of an unlabeled antibiotic for PBPs by measuring its ability to compete with a radiolabeled or fluorescently tagged penicillin for binding to these proteins.
Protocol:
-
Membrane Preparation: Isolate bacterial cell membranes containing the PBPs.
-
Competition Reaction: Incubate the membrane preparation with various concentrations of unlabeled this compound.
-
Labeling: Add a fixed concentration of radiolabeled or fluorescently labeled penicillin (e.g., [³H]penicillin G or Bocillin FL) to the mixture and incubate to allow binding to the remaining available PBPs.
-
SDS-PAGE: Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Detection: Visualize the labeled PBPs by autoradiography (for radiolabeled penicillin) or fluorescence scanning (for fluorescently labeled penicillin).
-
Quantification: Quantify the intensity of the PBP bands. The IC50 value is the concentration of this compound that reduces the binding of the labeled penicillin by 50%.
Visualizing Key Processes
The following diagrams, generated using Graphviz, illustrate fundamental concepts and workflows related to this compound's activity and evaluation.
References
- 1. Chemical tools for selective activity profiling of bacterial penicillin-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cefoxitin | C16H17N3O7S2 | CID 441199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Beta-lactamase stability of cefoxitin in comparison with other beta-lactam compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The comparative beta-lactamase resistance and inhibitory activity of 1-oxa cephalosporin, cefoxitin and cefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beta-Lactamase Stability of HR 756, a Novel Cephalosporin, Compared to That of Cefuroxime and Cefoxitin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beta-lactamase stability of HR 756, a novel cephalosporin, compared to that of cefuroxime and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Cephalosporins having a heterocyclic catechol in the C3 side chain. I. Enhancement of efficacy against gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Cefoxazole's Binding Affinity to Penicillin-Binding Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding affinity of cefoxazole, a second-generation cephalosporin antibiotic, to its molecular targets, the penicillin-binding proteins (PBPs). Understanding the kinetics and specificity of this interaction is crucial for elucidating its mechanism of action, overcoming bacterial resistance, and guiding the development of novel antimicrobial agents. This document provides a comprehensive overview of quantitative binding data, detailed experimental methodologies, and visual representations of the underlying molecular and experimental workflows.
Quantitative Analysis of this compound-PBP Binding Affinity
The efficacy of this compound is directly related to its ability to bind to and inactivate PBPs, enzymes essential for the synthesis and remodeling of the bacterial cell wall. The binding affinity is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the antibiotic required to inhibit 50% of PBP activity.
Binding Affinity in Escherichia coli
This compound exhibits a broad range of affinities for the various PBPs in Escherichia coli. The following table summarizes the IC50 values for this compound against the PBPs of E. coli strain DC2, as determined by a competitive binding assay with a fluorescent penicillin derivative (Bocillin-FL).
| Penicillin-Binding Protein (PBP) | IC50 (µg/mL)[1] |
| PBP1a | 0.9 |
| PBP1b | 0.07 |
| PBP2 | >1,000 |
| PBP3 | 0.6 |
| PBP4 | 0.01 |
| PBP5/6 | 0.07 |
| PBP7 | 0.01 |
| PBP8 | 0.01 |
Table 1: IC50 values of this compound for E. coli DC2 PBPs. Data from Kocaoglu et al. (2015).[1]
Binding Affinity in Staphylococcus aureus
While comprehensive quantitative data for this compound's binding to all Staphylococcus aureus PBPs is not as readily available in a single comparative study, existing research highlights a particularly strong affinity for PBP4.[2] This interaction is significant as PBP4 plays a crucial role in the high-level methicillin resistance observed in some community-acquired MRSA strains.[3] Cefoxitin, a closely related cephamycin, has been shown to bind irreversibly to PBP4, and this binding can render some MRSA strains susceptible to other β-lactam antibiotics like oxacillin.[3] Further research is needed to fully quantify the IC50 or K_i values for this compound against the full spectrum of S. aureus PBPs (PBP1, PBP2, PBP3, and PBP4).
Experimental Protocols for Determining PBP Binding Affinity
The determination of PBP binding affinity is typically achieved through competitive binding assays. The following protocol is a synthesized methodology based on commonly employed techniques using a fluorescently labeled penicillin, such as Bocillin-FL.[1]
Competitive PBP Binding Assay Using Fluorescent Penicillin (Bocillin-FL)
Objective: To determine the IC50 of this compound for specific PBPs in a target bacterium.
Principle: This assay measures the ability of a test compound (this compound) to compete with a fluorescently labeled penicillin (Bocillin-FL) for binding to PBPs. The displacement of the fluorescent probe by the unlabeled inhibitor results in a decrease in fluorescence associated with the PBP, which can be quantified to determine the IC50.
Materials:
-
Bacterial culture of the target organism (e.g., E. coli, S. aureus)
-
This compound solutions of varying concentrations
-
Bocillin-FL (fluorescent penicillin derivative)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell lysis buffer (e.g., PBS with lysozyme and DNase)
-
SDS-PAGE reagents and equipment
-
Fluorescence gel scanner
Procedure:
-
Bacterial Cell Culture and Preparation:
-
Grow the bacterial strain of interest to the mid-logarithmic phase in an appropriate culture medium.
-
Harvest the cells by centrifugation and wash them with PBS.
-
Resuspend the cell pellet in PBS to a standardized optical density.
-
-
Competitive Inhibition:
-
In a series of microcentrifuge tubes, incubate aliquots of the bacterial cell suspension with varying concentrations of this compound for a defined period (e.g., 30 minutes) at room temperature. Include a control sample with no this compound.
-
-
Fluorescent Labeling:
-
Add a fixed, saturating concentration of Bocillin-FL to each tube and incubate for a shorter, defined period (e.g., 10 minutes) at room temperature. This allows the fluorescent probe to bind to any PBPs not occupied by this compound.
-
-
Cell Lysis and Membrane Protein Extraction:
-
Pellet the cells by centrifugation and wash with PBS to remove unbound Bocillin-FL.
-
Lyse the cells using an appropriate method (e.g., sonication, enzymatic digestion with lysozyme) to release the membrane proteins containing the PBPs.
-
Isolate the membrane fraction by ultracentrifugation.
-
-
SDS-PAGE and Fluorescence Detection:
-
Resuspend the membrane protein pellets in SDS-PAGE sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualize the fluorescently labeled PBPs in the gel using a fluorescence scanner.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of each PBP band in the different this compound concentration lanes.
-
Plot the percentage of PBP inhibition (relative to the no-cefoxazole control) against the logarithm of the this compound concentration.
-
Determine the IC50 value, the concentration of this compound that results in a 50% reduction in Bocillin-FL binding, using non-linear regression analysis.
-
Visualizing Molecular Interactions and Experimental Processes
Mechanism of PBP Inhibition by this compound
This compound, like other β-lactam antibiotics, acts by acylating the active site serine of PBPs, forming a stable, covalent adduct. This process mimics the natural D-Ala-D-Ala substrate of the PBP, leading to the inactivation of the enzyme and the disruption of peptidoglycan synthesis.
This compound Inhibition of PBP-mediated Peptidoglycan Synthesis.
Experimental Workflow for PBP Binding Affinity Assay
The following diagram illustrates the key steps in the competitive binding assay used to determine the binding affinity of this compound for PBPs.
Workflow for Determining this compound-PBP Binding Affinity.
References
Navigating Cefoxazole Resistance: A Technical Guide to Initial Investigations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefoxazole, a second-generation cephamycin antibiotic, has long been a crucial agent in treating infections caused by anaerobic and Gram-negative bacteria. However, the emergence and spread of resistance mechanisms threaten its clinical efficacy. Understanding the initial molecular events that confer this compound resistance is paramount for the development of novel therapeutic strategies and diagnostic tools. This technical guide provides an in-depth overview of the core mechanisms of this compound resistance, detailed experimental protocols for their investigation, and quantitative data to support research endeavors.
The primary mechanisms governing this compound resistance are multifaceted and often synergistic. They can be broadly categorized into three main areas:
-
Enzymatic Inactivation: The most significant mechanism is the hydrolysis of the β-lactam ring by AmpC β-lactamases. These enzymes can be chromosomally encoded and inducible or acquired via plasmids.[1][2]
-
Reduced Permeability: Alterations in the bacterial outer membrane, primarily through the loss or functional modification of porin channels, restrict this compound's entry into the periplasmic space where its targets, the penicillin-binding proteins (PBPs), are located.
-
Active Efflux: Bacteria can actively expel this compound from the cell using multidrug resistance (MDR) efflux pumps, preventing the antibiotic from reaching a sufficient intracellular concentration to be effective.[3][4]
This guide will delve into the experimental approaches required to identify and characterize each of these resistance pathways.
Data Presentation: this compound Resistance Rates and MIC Distributions
Quantitative analysis of antimicrobial susceptibility is fundamental to understanding resistance patterns. The following tables summarize this compound resistance rates and Minimum Inhibitory Concentration (MIC) data for key clinical pathogens.
Table 1: this compound Resistance Rates in Key Clinical Isolates
| Bacterial Species | Specimen Source | Number of Isolates | Cefoxitin Resistance Rate (%) | Reference(s) |
| Bacteroides fragilis group | Clinical (Europe) | 824 | 17.2 | [5] |
| Bacteroides fragilis group | Clinical (Canada) | 377 | 33.9 | [6] |
| Bacteroides fragilis | Clinical & Colorectal | 78 | 38.5 | [7] |
| Escherichia coli | Urinary Tract Infection | 82 | Not specified, but high resistance to other cephalosporins | [8] |
| Klebsiella pneumoniae | Urinary Tract Infection | 38 | High resistance to multiple cephalosporins | [8] |
| Klebsiella pneumoniae | Clinical (Ethiopia) | 266 | High resistance to 1st-4th gen cephalosporins (88%) | [9] |
Table 2: this compound MIC Distributions for Bacteroides fragilis Group Isolates
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Bacteroides fragilis | 8 | 32 | ≤0.5 - >64 | [6] |
| Bacteroides thetaiotaomicron | 64 | >64 | ≤0.5 - >64 | [6] |
| Bacteroides spp. (other) | 32 | >64 | ≤0.5 - >64 | [6] |
| Bacteroides fragilis (from study with 38.5% resistance) | 32 | 128 | 2 - 256 | [7] |
(Note: MIC50 and MIC90 represent the MIC values at which 50% and 90% of the isolates are inhibited, respectively. Breakpoints for resistance can vary; for example, CLSI defines Cefoxitin resistance for Bacteroides as ≥64 µg/mL.)[6]
Mandatory Visualizations
Signaling Pathway: AmpC β-Lactamase Induction
The induction of chromosomal AmpC β-lactamase is a classic example of a sophisticated regulatory network linked to cell wall recycling. In the absence of an inducer, the transcriptional regulator AmpR represses ampC expression. During exposure to a β-lactam like this compound, peptidoglycan turnover is disrupted, leading to an accumulation of muropeptide precursors (e.g., 1,6-anhydro-MurNAc-tripeptide) in the cytoplasm.[1][10] These precursors act as inducer molecules, binding to AmpR and converting it into a transcriptional activator for the ampC gene, resulting in elevated enzyme production and resistance.[2][11]
References
- 1. Research Portal [researchworks.creighton.edu]
- 2. A Primer on AmpC β-Lactamases: Necessary Knowledge for an Increasingly Multidrug-resistant World - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Efflux Pump-mediated Multidrug-resistant Bacteria by the Ethidium Bromide-agar Cartwheel Method | In Vivo [iv.iiarjournals.org]
- 4. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
- 5. Antimicrobial susceptibility of Bacteroides fragilis group isolates in Europe: 20 years of experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. can-r.com [can-r.com]
- 7. Antibiotic resistance pattern of Bacteroides fragilis isolated from clinical and colorectal specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The prevalence of multiple drug resistance Escherichia coli and Klebsiella pneumoniae isolated from patients with urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial resistance trends in clinical Escherichia coli and Klebsiella pneumoniae in Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of inducible AmpC beta-lactamase expression among Enterobacteriaceae. | Semantic Scholar [semanticscholar.org]
- 11. Complex Regulation Pathways of AmpC-Mediated β-Lactam Resistance in Enterobacter cloacae Complex - PMC [pmc.ncbi.nlm.nih.gov]
The Degradation Gauntlet: An In-depth Technical Guide to Cefoxitin's Stability and Metabolite Profile
For Immediate Release
This technical guide provides a comprehensive overview of the degradation pathways of the cephalosporin antibiotic, Cefoxitin. Intended for researchers, scientists, and drug development professionals, this document details the chemical stability of Cefoxitin under various stress conditions and outlines the identification of its degradation products. The information presented is critical for the development of stable pharmaceutical formulations and robust analytical methods.
Introduction to Cefoxitin Stability
Cefoxitin is a semi-synthetic, broad-spectrum cephamycin antibiotic.[1] Like all β-lactam antibiotics, its efficacy is dependent on the integrity of the β-lactam ring.[1] Understanding the degradation pathways and the formation of metabolites is crucial for ensuring the safety, efficacy, and quality of Cefoxitin drug products. Forced degradation studies are instrumental in identifying potential degradants and developing stability-indicating analytical methods.[2]
Forced Degradation Studies: Unveiling Cefoxitin's Vulnerabilities
Forced degradation, or stress testing, is a critical component of drug development that exposes the drug substance to conditions more severe than accelerated stability testing. This process helps to elucidate the intrinsic stability of the molecule and identify potential degradation products.
Summary of Degradation Behavior
Cefoxitin sodium has been shown to be susceptible to degradation under hydrolytic (acidic and alkaline), oxidative, and photolytic conditions. It exhibits maximum stability in aqueous solutions at a pH range of 5-7.[3] The following table summarizes the quantitative data from various forced degradation studies.
| Stress Condition | Reagent/Parameters | Exposure Time | Cefoxitin Degradation (%) | Key Degradation Products Identified | Reference |
| Acid Hydrolysis | 0.1 M HCl | 8 hours | >20% | Decarbamoyl Cefoxitin, Cefoxitin Lactone | [2] |
| Alkaline Hydrolysis | 0.1 M NaOH | 10 minutes (reflux) | ~100% | Open-ring degradant (Cefoxitinic Acid) | [4][5] |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | ~15% | N-oxide and S-oxide derivatives | [2] |
| Photolytic Degradation | UV light (254 nm) | 24 hours | Significant degradation | Isomeric and photo-oxidative products | [2] |
| Thermal Degradation | 80°C | 48 hours | <10% | Epimers and other minor degradants | [2] |
Cefoxitin Degradation Pathways
The degradation of Cefoxitin proceeds through several pathways depending on the stress condition applied. The primary mechanism of degradation involves the hydrolysis of the β-lactam ring, which is characteristic of β-lactam antibiotics.
Alkaline Hydrolysis Pathway
Under alkaline conditions, the primary degradation pathway is the hydrolysis of the β-lactam ring, leading to the formation of an inactive open-ring metabolite, often referred to as Cefoxitinic Acid.[4]
Acidic Hydrolysis Pathway
In acidic conditions, the degradation is more complex. It can involve the hydrolysis of the carbamoyl group to form decarbamoyl Cefoxitin, as well as the opening of the β-lactam ring and subsequent lactonization.
Oxidative Degradation Pathway
Oxidative stress, typically induced by hydrogen peroxide, can lead to the formation of N-oxide and S-oxide derivatives of Cefoxitin.
Metabolite Identification
The identification and characterization of degradation products are essential for understanding the complete stability profile of Cefoxitin. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): Used for the separation of Cefoxitin from its degradation products. Stability-indicating HPLC methods are developed and validated for this purpose.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides molecular weight and fragmentation data, which are crucial for the structural elucidation of the metabolites.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the definitive structural confirmation of isolated degradation products.
Identified Degradation Products
The following table summarizes the key identified degradation products of Cefoxitin.
| Degradation Product | Molecular Formula | Molecular Weight (Da) | Method of Identification |
| Decarbamoyl Cefoxitin | C₁₅H₁₆N₂O₆S₂ | 396.43 | LC-MS |
| Cefoxitin Lactone | C₁₆H₁₅N₃O₆S₂ | 425.44 | LC-MS |
| Open-ring degradant | C₁₆H₁₉N₃O₈S₂ | 449.47 | Mass Spectrometry, IR, ¹H-NMR[4] |
| Cefoxitin N-oxide | C₁₆H₁₇N₃O₈S₂ | 443.45 | LC-MS |
| Cefoxitin S-oxide | C₁₆H₁₇N₃O₈S₂ | 443.45 | LC-MS |
Experimental Protocols
Detailed methodologies are critical for the reproducibility of forced degradation studies and the development of stability-indicating assays.
Forced Degradation Experimental Workflow
The following diagram illustrates a typical workflow for conducting forced degradation studies of Cefoxitin.
Protocol for Acid Degradation
-
Sample Preparation: Prepare a stock solution of Cefoxitin sodium in water at a concentration of 1 mg/mL.
-
Stress Condition: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Incubation: Keep the solution at 60°C for 8 hours.
-
Neutralization: After the incubation period, neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide.
-
Analysis: Dilute the sample to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.
Protocol for Alkaline Degradation
-
Sample Preparation: Prepare a stock solution of Cefoxitin sodium in water at a concentration of 1 mg/mL.
-
Stress Condition: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Incubation: Keep the solution at room temperature for 1 hour.
-
Neutralization: Neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid.
-
Analysis: Dilute the sample to a suitable concentration with the mobile phase and analyze by HPLC. For complete degradation to the open-ring product for characterization, refluxing with 0.1 M NaOH for 10 minutes can be performed.[4]
Protocol for Oxidative Degradation
-
Sample Preparation: Prepare a stock solution of Cefoxitin sodium in water at a concentration of 1 mg/mL.
-
Stress Condition: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Incubation: Keep the solution at room temperature for 24 hours, protected from light.
-
Analysis: Dilute the sample to a suitable concentration with the mobile phase and analyze by HPLC.
Stability-Indicating HPLC Method
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of a phosphate buffer (pH 6.8) and acetonitrile is commonly used.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.[2]
-
Temperature: Ambient or controlled room temperature.
Conclusion
The degradation of Cefoxitin is a multifaceted process that is highly dependent on the environmental conditions to which it is exposed. A thorough understanding of its degradation pathways and the resulting metabolites is paramount for the development of stable and safe pharmaceutical products. The methodologies and data presented in this guide provide a foundational framework for researchers and professionals in the pharmaceutical industry to ensure the quality and integrity of Cefoxitin formulations.
References
Preclinical Pharmacology and Toxicology of Cefazolin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Notice: The user initially inquired about "Cefoxazole." However, this appears to be a non-existent drug, and the context strongly suggests the intended subject was Cefazolin, a widely-used first-generation cephalosporin antibiotic. This document proceeds under that assumption.
Introduction
Cefazolin is a first-generation cephalosporin antibiotic with a broad spectrum of activity against various bacterial pathogens.[1][2] Administered parenterally, it is frequently utilized for the treatment of bacterial infections and as a prophylactic agent in surgical procedures.[2][3] This technical guide provides a comprehensive overview of the preclinical pharmacology and toxicology of Cefazolin, summarizing key data from various animal studies to inform further research and drug development efforts.
Pharmacology
Mechanism of Action
Cefazolin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4] It specifically binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes involved in the final step of peptidoglycan synthesis.[1][2][5] This disruption of cell wall integrity leads to bacterial cell lysis and death.[1][4]
dot
Caption: Cefazolin's Mechanism of Action.
Spectrum of Activity
Cefazolin is primarily active against Gram-positive cocci, including Staphylococcus aureus (both penicillin-sensitive and penicillin-resistant strains) and various Streptococcus species.[6] It also demonstrates activity against some Gram-negative bacteria such as Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis.[6]
Pharmacokinetics
Preclinical studies in various animal models have characterized the pharmacokinetic profile of Cefazolin. Following parenteral administration, it is rapidly absorbed and widely distributed into body tissues and fluids, although penetration into the central nervous system is poor.[6][7] Cefazolin is not significantly metabolized and is primarily excreted unchanged in the urine through glomerular filtration and tubular secretion.[2][6][7]
Table 1: Pharmacokinetic Parameters of Cefazolin in Preclinical Species
| Species | Dose (mg/kg) | Route | Cmax (µg/mL) | T½ (hours) | AUC (h·µg/mL) | Reference |
| Rat (Lean) | 50 | IV | - | 0.6 | - | [8] |
| Rat (Obese) | 50 | IV | - | 0.62 | - | [8] |
| Dog | 22 | IV | 37.3 | 0.96 | 74.99 | [9] |
| Dog | 22 (IV) + 22 (IM) | IV + IM | 51.5 | 1.11 | 154.16 | [9] |
| Cat | 20 | IV | - | 1.18 | - | [3] |
Toxicology
Cefazolin has demonstrated a low order of acute toxicity in preclinical studies.[10][11] Subacute and chronic toxicity studies have primarily revealed local tissue reactions at the injection site.[10][12]
Acute Toxicity
The acute toxicity of Cefazolin has been evaluated in several species via various routes of administration.
Table 2: Acute Toxicity (LD50) of Cefazolin in Preclinical Species
| Species | Route of Administration | LD50 (g/kg) | Reference |
| Mice | Intravenous | ≥3.9 | [13] |
| Intraperitoneal | ≥4 | [13] | |
| Subcutaneous | 7.6 | [13] | |
| Oral | >11 | [5][13] | |
| Rats | Intravenous | 2.0-5.6 | [11] |
| Subcutaneous | 5.0-15.0 | [11] |
Subacute and Chronic Toxicity
In subacute and chronic toxicity studies in rats and dogs, the most prominent finding was muscle damage at the site of intramuscular injection.[10][11] Intravenous administration in dogs for one month did not produce toxic signs.[12]
Nephrotoxicity
Studies in rabbits, a species sensitive to cephalosporin-induced nephrotoxicity, have been conducted. Intravenous administration of Cefazolin at doses of 300 mg/kg produced degenerative changes in the kidneys.[10][11] For comparison, cephaloridine induced tubular necrosis at a lower dose of 100 mg/kg.[10][11]
Reproductive and Developmental Toxicity
Cefazolin was not found to be teratogenic in mice or rabbits.[10][11] It also did not affect the reproductive performance or offspring of rats when administered prior to and during mating, gestation, and lactation.[10][11] However, a study on Cefazolin impurities in zebrafish embryos suggested that certain impurities could have embryotoxic, cardiotoxic, and neurotoxic effects.[14][15][16]
Experimental Protocols
Acute Toxicity Studies
-
Objective: To determine the median lethal dose (LD50) of Cefazolin.
-
Animal Models: Male and female adult mice (e.g., Carworth Farms, ICR-JCL) and rats (e.g., Charles River Laboratories).[11]
-
Methodology:
-
Animals are divided into groups, with each group receiving a single dose of Cefazolin via a specific route (intravenous, intraperitoneal, subcutaneous, or oral).[11]
-
A control group receives the vehicle (e.g., sterile water or 0.9% NaCl).[11]
-
Doses are typically administered in a graded series.[11]
-
Animals are observed for a specified period (e.g., 7-10 days) for signs of toxicity and mortality.[11]
-
The LD50 is calculated using appropriate statistical methods.
-
dot
Caption: Workflow for Acute Toxicity Studies.
Pharmacokinetic Studies
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of Cefazolin.
-
Methodology:
-
A known dose of Cefazolin is administered to the animals, typically intravenously or intramuscularly.[9]
-
Blood samples are collected at predetermined time points.
-
Plasma is separated and analyzed for Cefazolin concentrations using a validated analytical method, such as high-performance liquid chromatography (HPLC).[17]
-
Pharmacokinetic parameters (Cmax, Tmax, T½, AUC) are calculated from the plasma concentration-time data using appropriate software.
-
Nephrotoxicity Studies
-
Objective: To assess the potential for Cefazolin to cause kidney damage.
-
Animal Model: Rabbits (known to be sensitive to cephalosporin nephrotoxicity).[11]
-
Methodology:
-
Cefazolin is administered intravenously for a specified number of days at varying dose levels.[11]
-
A positive control group may be included (e.g., receiving cephaloridine).[11]
-
At the end of the treatment period, animals are euthanized, and their kidneys are collected for histopathological examination.[11]
-
The presence and severity of renal tubular damage are assessed microscopically.[11]
-
Conclusion
Preclinical studies have established that Cefazolin is a potent antibiotic with a favorable pharmacokinetic profile and a low level of systemic toxicity. The primary toxicological finding is local irritation at the injection site. While high doses can induce nephrotoxicity in sensitive species, the risk appears to be lower than that of some other cephalosporins. These data have supported the successful clinical development and widespread use of Cefazolin. Further research could focus on the toxic potential of impurities and the development of formulations to minimize local tissue reactions.
References
- 1. Cefazolin - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Cefazolin pharmacokinetics in cats under surgical conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Cefazolin Sodium? [synapse.patsnap.com]
- 5. Cefazolin | C14H14N8O4S3 | CID 33255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. litfl.com [litfl.com]
- 7. youtube.com [youtube.com]
- 8. Physiologically Based Modeling of Cefoxitin, Cefazolin, and Piperacillin Pharmacokinetics in Obese and Lean Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. TOXICITY AND REPRODUCTION STUDIES OF CEFAZOLIN IN LABORATORY ANIMALS [jstage.jst.go.jp]
- 13. pdf.hres.ca [pdf.hres.ca]
- 14. Embryo and Developmental Toxicity of Cefazolin Sodium Impurities in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Embryo and Developmental Toxicity of Cefazolin Sodium Impurities in Zebrafish | Semantic Scholar [semanticscholar.org]
- 17. Pharmacokinetic model for cefazolin distribution during total hip arthroplasty in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Cefoxazole's Activity Against Anaerobic Pathogens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefoxazole, a second-generation cephalosporin, has long been a noteworthy agent in the antimicrobial armamentarium, particularly for its reliable activity against a broad spectrum of anaerobic bacteria. This technical guide provides an in-depth analysis of this compound's spectrum of activity against key anaerobic pathogens, supported by quantitative data, detailed experimental methodologies, and visual representations of underlying mechanisms and workflows. Understanding the nuances of its efficacy is critical for informed clinical use, surveillance of resistance trends, and the development of novel anti-anaerobic agents.
This compound exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), essential enzymes in the final steps of peptidoglycan synthesis. This binding inactivates the PBPs, leading to a defective cell wall and ultimately cell lysis. Its stability in the presence of certain beta-lactamases, enzymes that can degrade many penicillin and cephalosporin antibiotics, contributes to its effectiveness against a range of bacteria.
This guide will delve into the specifics of this compound's performance against clinically significant anaerobes, presenting minimum inhibitory concentration (MIC) data and exploring the standardized methods used to determine these values. Furthermore, it will visualize the intricate processes of susceptibility testing and the molecular interactions that define both susceptibility and resistance to this important antibiotic.
Data Presentation: In Vitro Susceptibility of Anaerobic Pathogens to this compound
The following tables summarize the in vitro activity of this compound against a variety of clinically relevant anaerobic bacteria. The data, presented as Minimum Inhibitory Concentration (MIC) values, are compiled from various surveillance studies. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.
Table 1: this compound Activity Against the Bacteroides fragilis Group
| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Bacteroides fragilis | 2722 | 8 | 16 | ≤0.5 - >128 |
| Bacteroides thetaiotaomicron | 978 | 32 | 128 | ≤0.5 - >128 |
| Bacteroides ovatus | 544 | 16 | 64 | ≤0.5 - >128 |
| Bacteroides distasonis | 256 | 64 | 128 | 1 - >128 |
| Bacteroides vulgatus | 246 | 16 | 64 | ≤0.5 - >128 |
| Bacteroides uniformis | 183 | 16 | 64 | ≤0.5 - >128 |
Table 2: this compound Activity Against Other Gram-Negative Anaerobic Bacilli
| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Prevotella spp. | Not Specified | ≤0.5 | 4 | Not Specified |
| Fusobacterium spp. | Not Specified | ≤0.25 | 1 | Not Specified |
Table 3: this compound Activity Against Gram-Positive Anaerobic Cocci
| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Peptostreptococcus spp. | 113 | Not Specified | Not Specified | No resistance detected |
| Finegoldia magna | Not Specified | Not Specified | Not Specified | No resistance detected |
| Parvimonas micra | Not Specified | Not Specified | Not Specified | No resistance detected |
| Anaerobic Gram-positive cocci (general) | Not Specified | 0.5 | 2 | Not Specified |
Experimental Protocols: Determining this compound's Anaerobic Spectrum
The quantitative data presented in this guide are primarily derived from in vitro susceptibility testing performed according to the standards set by the Clinical and Laboratory Standards Institute (CLSI), specifically the M11-A8 document.[1][2][3] The reference method for anaerobic susceptibility testing is the agar dilution method (Wadsworth).[1][2][3]
CLSI Agar Dilution Method (Wadsworth): A Detailed Protocol
This method involves the incorporation of serial twofold dilutions of this compound into an agar medium, which is then inoculated with the test organisms. The MIC is the lowest concentration of the antibiotic that inhibits visible growth.
1. Media Preparation:
-
Medium: Brucella agar supplemented with 5% laked sheep blood, hemin (5 µg/mL), and vitamin K1 (1 µg/mL) is the standard medium.
-
Antibiotic Stock Solution: A stock solution of this compound is prepared at a high concentration and then serially diluted.
-
Agar Plate Preparation: A precise volume of each antibiotic dilution is added to molten and cooled (48-50°C) agar. The agar is then poured into petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.
2. Inoculum Preparation:
-
Organism Growth: The anaerobic isolates are grown on supplemented Brucella blood agar plates for 24-48 hours in an anaerobic environment.
-
Inoculum Standardization: Colonies are suspended in a suitable broth (e.g., thioglycolate broth) to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 10^5 colony-forming units (CFU) per spot.
3. Inoculation:
-
An inoculum-replicating device is used to apply a standardized volume of each bacterial suspension to the surface of the antibiotic-containing and control agar plates.
4. Incubation:
-
The inoculated plates are incubated in an anaerobic atmosphere (typically 80-90% N2, 5-10% H2, and 5-10% CO2) at 35-37°C for 42-48 hours.
5. Interpretation of Results:
-
The MIC is read as the lowest concentration of this compound that results in no growth, a barely visible haze, or one or two discrete colonies. The growth on the control plate is used for comparison.
6. Quality Control:
-
Reference strains with known MIC values for this compound, such as Bacteroides fragilis ATCC 25285 and Bacteroides thetaiotaomicron ATCC 29741, are tested with each batch of clinical isolates to ensure the accuracy and reproducibility of the results.[3]
Mandatory Visualizations
This compound's Mechanism of Action and Resistance
Caption: this compound's mechanism of action and bacterial resistance pathways.
Experimental Workflow for Anaerobic Susceptibility Testing
Caption: CLSI agar dilution workflow for anaerobic susceptibility testing.
Conclusion
This compound continues to demonstrate valuable in vitro activity against a wide array of anaerobic pathogens, particularly many species within the Bacteroides fragilis group and anaerobic Gram-positive cocci. However, the emergence of resistance, especially among certain non-fragilis species of the Bacteroides genus, underscores the critical need for ongoing surveillance and adherence to standardized susceptibility testing protocols. The detailed methodologies and data presented in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to accurately assess the role of this compound and to inform the development of future antimicrobial strategies against anaerobic infections. The visualized workflows and mechanisms provide a clear conceptual framework for understanding the principles of anaerobic susceptibility testing and the molecular basis of this compound's action and bacterial resistance.
References
Methodological & Application
Cefoxazole In Vitro Susceptibility Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to Cefoxazole. The methodologies described adhere to the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which are crucial for accurate and reproducible results in a research and clinical setting.
Introduction
This compound is a second-generation cephalosporin antibiotic with a broad spectrum of activity against both aerobic and anaerobic bacteria. Accurate in vitro susceptibility testing is paramount for guiding therapeutic choices and for monitoring the emergence of resistance. The following sections detail the standardized procedures for disk diffusion and dilution methods to determine the susceptibility of bacterial isolates to this compound.
Data Presentation: this compound Breakpoints
The interpretation of in vitro susceptibility test results for this compound relies on established breakpoints. These breakpoints, which are specific for different bacterial species, categorize an isolate as Susceptible (S), Intermediate (I), or Resistant (R). The tables below summarize the interpretive criteria for this compound from both CLSI and EUCAST. It is important to consult the latest versions of the respective standards for the most current information.[1][2][3]
Table 1: CLSI Interpretive Criteria for this compound
| Organism Group | Method | Disk Content | Zone Diameter (mm) | MIC (µg/mL) |
| S | I | |||
| Enterobacterales | Disk Diffusion | 30 µg | ≥18 | 15-17 |
| Broth/Agar Dilution | - | - | ||
| Anaerobic Bacteria | Agar Dilution | - | - | |
| Staphylococcus spp. | Disk Diffusion (for predicting mecA-mediated oxacillin resistance) | 30 µg | ≥22 | - |
Note: For Staphylococcus spp., the this compound screen is used as a surrogate to infer methicillin (oxacillin) resistance. Isolates with a zone diameter of ≤21 mm are considered methicillin-resistant.
Table 2: EUCAST Interpretive Criteria for this compound
| Organism Group | Method | Disk Content | Zone Diameter (mm) | MIC (µg/mL) |
| S | R | |||
| Enterobacterales | Disk Diffusion | 30 µg | ≥19 | <19 |
| Broth Dilution | - | - | ||
| Bacteroides fragilis group | Broth Dilution | - | - | |
| Staphylococcus aureus (for predicting methicillin resistance) | Disk Diffusion | 30 µg | ≥22 | <22 |
Note: EUCAST uses the this compound disk diffusion test to detect methicillin resistance in S. aureus. A zone diameter of <22 mm indicates methicillin resistance.
Experimental Protocols
The following are detailed protocols for the most common in vitro susceptibility testing methods for this compound.
Kirby-Bauer Disk Diffusion Method
This method is a qualitative test where a paper disk impregnated with a known concentration of this compound is placed on an agar plate inoculated with the test organism. The diameter of the zone of growth inhibition around the disk is measured and interpreted according to standardized breakpoints.[4][5][6][7]
Materials:
-
This compound antimicrobial susceptibility test disks (30 µg)
-
Mueller-Hinton agar (MHA) plates (4 mm depth)
-
Test bacterial isolate (pure culture, 18-24 hours old)
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35 ± 2°C)
-
Calipers or ruler
Protocol:
-
Inoculum Preparation:
-
Aseptically select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
-
Inoculation of MHA Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60° between each streaking to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.
-
-
Application of this compound Disk:
-
Using sterile forceps, place a 30 µg this compound disk onto the inoculated agar surface.
-
Gently press the disk to ensure complete contact with the agar.
-
Disks should be placed at least 24 mm apart.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C in ambient air for 16-20 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter.
-
Interpret the results as Susceptible, Intermediate, or Resistant by comparing the zone diameter to the breakpoints listed in Tables 1 or 2.
-
Agar Dilution Method for Minimum Inhibitory Concentration (MIC) Determination
The agar dilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9][10]
Materials:
-
This compound analytical powder
-
Mueller-Hinton agar (MHA)
-
Test bacterial isolates
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Inoculum replicating apparatus (optional)
-
Sterile petri dishes
-
Incubator (35 ± 2°C)
Protocol:
-
Preparation of this compound-Containing Agar Plates:
-
Prepare a stock solution of this compound powder in a suitable solvent.
-
Perform serial twofold dilutions of the this compound stock solution to create a range of concentrations.
-
For each concentration, add a specific volume of the this compound dilution to molten MHA (cooled to 45-50°C) to achieve the final desired antibiotic concentration in the agar. Mix well by inverting the tube several times.
-
Pour the this compound-containing agar into sterile petri dishes and allow them to solidify.
-
Prepare a growth control plate containing no antibiotic.
-
-
Inoculum Preparation:
-
Prepare an inoculum suspension of each test isolate adjusted to the 0.5 McFarland standard.
-
Further dilute the suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot on the agar plate.
-
-
Inoculation:
-
Spot-inoculate a fixed volume (e.g., 1-10 µL) of each prepared bacterial suspension onto the surface of the this compound-containing agar plates and the growth control plate. An inoculum replicating apparatus can be used for this purpose.
-
-
Incubation:
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate at 35 ± 2°C for 16-20 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Compare the MIC value to the breakpoints in Tables 1 or 2 for interpretation.
-
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This is another quantitative method for determining the MIC, performed in a liquid medium in a microtiter plate format.
Materials:
-
This compound analytical powder
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Test bacterial isolates
-
Sterile 96-well microtiter plates
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Multichannel pipette
-
Incubator (35 ± 2°C)
Protocol:
-
Preparation of this compound Dilutions:
-
Prepare serial twofold dilutions of this compound in CAMHB directly in the wells of a 96-well microtiter plate. Each well will contain a specific concentration of the antibiotic.
-
Include a growth control well (broth with no antibiotic) and a sterility control well (broth only).
-
-
Inoculum Preparation:
-
Prepare an inoculum suspension of the test isolate adjusted to the 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation:
-
Add the standardized inoculum to each well of the microtiter plate (except the sterility control well). The final volume in each well is typically 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
After incubation, examine the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth (no turbidity).
-
Interpret the MIC value according to the breakpoints provided in Tables 1 or 2.
-
Diagrams
Caption: Kirby-Bauer Disk Diffusion Workflow.
Caption: Agar Dilution MIC Workflow.
Caption: Broth Microdilution MIC Workflow.
References
- 1. iacld.com [iacld.com]
- 2. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 3. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 4. FDA-Recognized Antimicrobial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 5. nih.org.pk [nih.org.pk]
- 6. Understanding Cefazolin Reporting for Enterobacteriaceae | CLSI [clsi.org]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. researchgate.net [researchgate.net]
- 9. EUCAST: Guidance Documents [eucast.org]
- 10. Cefazolin as a predictor of urinary cephalosporin activity in indicated Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cefoxazole in Animal Models of Anaerobic Infection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Cefoxazole in preclinical animal models of anaerobic infections. This document is intended to guide researchers in designing and executing robust studies to evaluate the efficacy of this compound against anaerobic pathogens.
Introduction
This compound, a second-generation cephalosporin, exhibits significant activity against a broad spectrum of bacteria, including many anaerobic species that are often implicated in serious infections. Its stability in the presence of β-lactamases makes it a valuable agent for studying and treating infections caused by resistant anaerobic bacteria. Animal models are indispensable tools for evaluating the in vivo efficacy of antimicrobial agents like this compound, providing critical data on pharmacokinetics, pharmacodynamics, and overall therapeutic potential before clinical trials.
This document outlines protocols for two commonly used animal models of anaerobic infection: the intra-abdominal abscess model in rats and the subcutaneous infection model in mice. It also provides available quantitative data on this compound efficacy and a visualization of its mechanism of action.
Data Presentation
The following tables summarize the available quantitative data on the efficacy of this compound in animal models of anaerobic or mixed anaerobic/aerobic infections.
Table 1: Efficacy of this compound in a Mouse Wound Infection Model
| Animal Model | Infecting Organism(s) | Treatment Group | Dosage | Outcome | Reference |
| Mouse | Standardized fecal suspension | This compound | Prophylactic | Lower wound bacterial concentrations and fewer infections compared to placebo.[1] | [1] |
| Mouse | Staphylococcus aureus, Escherichia coli | This compound | Prophylactic | Lower wound bacterial concentrations and fewer infections compared to placebo.[1] | [1] |
Table 2: this compound Dosage Regimens in Animal Studies
| Animal Model | Infection Model | Dosage | Administration Route | Reference |
| Rat | Diet-induced obesity | 50 mg/kg | Not specified | |
| Mouse | Colon tumorigenesis driven by B. fragilis | 0.5 mg/mL | In drinking water |
Experimental Protocols
Rat Intra-Abdominal Abscess Model
This model simulates peritonitis and subsequent abscess formation resulting from a breach in the integrity of the gastrointestinal tract. It is a robust model for studying polymicrobial anaerobic infections.
Materials:
-
Male Wistar rats (200-250 g)
-
Donor rats for cecal contents
-
Anaerobic chamber
-
Sterile gelatin capsules (size 0)
-
Barium sulfate (for radiological tracking of abscesses, optional)
-
This compound for injection
-
Sterile saline
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments
-
Syringes and needles
Protocol:
-
Inoculum Preparation:
-
Euthanize donor rats and aseptically collect the cecal contents in an anaerobic chamber.
-
Pool the contents and mix with a sterile adjuvant (e.g., sterile broth or saline) at a predetermined ratio to achieve a desired bacterial concentration. Barium sulfate can be added to the mixture.
-
Fill gelatin capsules with the prepared inoculum inside the anaerobic chamber.
-
-
Induction of Infection:
-
Anesthetize the recipient rats.
-
Make a small midline laparotomy incision to expose the peritoneal cavity.
-
Implant the gelatin capsule containing the inoculum into the pelvic region.
-
Close the incision in two layers (peritoneum and skin) using appropriate suture material.
-
-
This compound Administration:
-
Prepare this compound solution in sterile saline. A dosage of 50 mg/kg has been used in rat models.
-
Administer this compound via a clinically relevant route (e.g., intraperitoneal or subcutaneous injection) at specified time points post-infection. A typical regimen might involve administration at 2, 10, and 18 hours post-challenge.
-
-
Outcome Assessment:
-
Monitor the animals for signs of illness and mortality for a defined period (e.g., 14 days).
-
At the end of the study period, euthanize the surviving animals.
-
Perform a necropsy to visually inspect for and enumerate intra-abdominal abscesses.
-
Abscesses can be measured and samples collected for quantitative bacteriology (colony-forming units per gram of abscess material).
-
Collect blood for culture to assess for bacteremia.
-
Mouse Subcutaneous Infection Model
This model is useful for studying localized anaerobic infections and the efficacy of antibiotics in preventing or treating abscess formation.
Materials:
-
Male or female mice (e.g., Swiss-Webster, 20-25 g)
-
Anaerobic bacteria (e.g., Bacteroides fragilis, Fusobacterium nucleatum)
-
Anaerobic culture medium
-
This compound for injection or oral administration
-
Sterile saline
-
Syringes and needles
-
Calipers for measuring abscess size
Protocol:
-
Inoculum Preparation:
-
Culture the desired anaerobic bacteria to the late logarithmic phase of growth.
-
Harvest the bacteria by centrifugation and resuspend the pellet in a sterile, anaerobic diluent to a specific concentration (e.g., 10^8 CFU/mL).
-
-
Induction of Infection:
-
Inject a defined volume (e.g., 0.1 mL) of the bacterial suspension subcutaneously into the dorsal flank of the mice.
-
-
This compound Administration:
-
For prophylactic studies, administer this compound prior to bacterial challenge.
-
For therapeutic studies, initiate this compound treatment at a specified time after infection.
-
Administration can be via injection (subcutaneous or intraperitoneal) or orally (e.g., in drinking water at a concentration of 0.5 mg/mL).
-
-
Outcome Assessment:
-
Monitor the animals for the development of abscesses at the injection site.
-
Measure the size of the abscesses daily using calipers.
-
At the end of the study, euthanize the animals.
-
Excise the abscesses, homogenize the tissue, and perform quantitative bacteriology to determine the bacterial load (CFU/gram of tissue).
-
Mandatory Visualizations
Mechanism of Action of this compound
The primary mechanism of action of this compound, like other β-lactam antibiotics, is the inhibition of bacterial cell wall synthesis. This is achieved by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.
Caption: this compound inhibits bacterial cell wall synthesis.
Experimental Workflow for the Rat Intra-Abdominal Abscess Model
The following diagram illustrates the key steps in the rat intra-abdominal abscess model for evaluating this compound efficacy.
Caption: Workflow of the rat intra-abdominal abscess model.
References
Application Notes and Protocols for Cefoxazole Minimum Inhibitory Concentration (MIC) Determination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Cefoxazole, a crucial parameter in antimicrobial susceptibility testing. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2] Accurate MIC determination is essential for guiding therapeutic choices, monitoring the development of resistance, and for the research and development of new antimicrobial agents.
The protocols described herein are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which are globally recognized standards for antimicrobial susceptibility testing.[1][3]
Data Presentation: this compound MIC Breakpoints
The following table summarizes the clinical MIC breakpoints for this compound against various bacterial species as established by CLSI and EUCAST. These breakpoints are used to categorize a microorganism as Susceptible (S), Intermediate (I), or Resistant (R) to this compound.
| Organism Group | Specimen Type | CLSI MIC Breakpoints (µg/mL) | EUCAST MIC Breakpoints (µg/mL) |
| S | I | ||
| Enterobacterales | Systemic Infections | ≤8 | 16 |
| Enterobacterales | Uncomplicated UTI | ≤16 | - |
| Bacteroides fragilis group | - | ≤16 | 32 |
| Staphylococcus aureus | - | ≤8 | - |
Note: Breakpoints can be subject to revision based on new data. Always refer to the latest versions of the CLSI M100 document and EUCAST breakpoint tables for the most current information.[4][5] The "Intermediate" category implies that the organism's MIC is approaching attainable blood and tissue levels and that therapeutic success may be possible with increased dosing or at sites where the drug concentrates.[2]
Experimental Protocols
Broth Microdilution Method
This is a widely used method for determining the MIC of antimicrobial agents and is the reference method for many organizations.[3]
Principle: A standardized bacterial inoculum is challenged with serial twofold dilutions of this compound in a liquid growth medium. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth after a defined incubation period.
Materials:
-
This compound powder (analytical grade)
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolates for testing
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Spectrophotometer or densitometer
-
Incubator (35°C ± 2°C)
-
Pipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable sterile solvent.
-
Filter-sterilize the stock solution.
-
-
Preparation of this compound Dilutions in Microtiter Plates:
-
Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested, resulting in a total volume of 100 µL.
-
Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down to the desired final concentration. Discard 50 µL from the last well containing the antibiotic. This will result in a range of this compound concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5 µg/mL).
-
One well should serve as a positive control (no antibiotic) and another as a negative control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation of Microtiter Plates:
-
Add 50 µL of the standardized bacterial inoculum to each well (except the negative control), resulting in a final volume of 100 µL per well.
-
-
Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Agar Dilution Method
This method is considered a reference method for certain fastidious organisms and anaerobes.
Principle: Serial twofold dilutions of this compound are incorporated into molten agar, which is then poured into Petri dishes. A standardized bacterial inoculum is then spotted onto the surface of the agar plates. The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria.
Materials:
-
This compound powder (analytical grade)
-
Mueller-Hinton Agar (MHA)
-
Sterile Petri dishes
-
Bacterial isolates for testing
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Incubator (35°C ± 2°C)
-
Inoculum replicating device (optional)
Procedure:
-
Preparation of this compound-Containing Agar Plates:
-
Prepare a series of this compound stock solutions at 10 times the final desired concentrations.
-
Melt MHA and cool to 45-50°C.
-
Add 1 part of each this compound stock solution to 9 parts of molten agar to create plates with the desired final concentrations of the antibiotic.
-
Pour the agar into sterile Petri dishes and allow them to solidify.
-
Include a control plate with no antibiotic.
-
-
Inoculum Preparation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot.
-
-
Inoculation of Agar Plates:
-
Spot the prepared bacterial inoculum onto the surface of the this compound-containing agar plates and the control plate. An inoculum replicating device can be used to deliver a standardized volume.
-
-
Incubation:
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth. A faint haze or one or two colonies at the inoculum spot should be disregarded.[6]
-
Visualizations
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
References
- 1. idexx.dk [idexx.dk]
- 2. idexx.com [idexx.com]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 5. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cefoxazole Disk Diffusion Assay Methodology
Introduction
The cefoxazole disk diffusion assay, a modification of the Kirby-Bauer method, is a standardized in vitro susceptibility testing procedure used to determine the susceptibility of clinically significant bacteria to this compound. This method is crucial for guiding appropriate antimicrobial therapy. The principle of the test involves placing a filter paper disk impregnated with a specific concentration of this compound onto an agar plate inoculated with a standardized bacterial suspension. As the antibiotic diffuses into the agar, it creates a concentration gradient. After incubation, the diameter of the zone of growth inhibition around the disk is measured and correlated with established interpretive criteria to classify the organism as susceptible, intermediate, or resistant. This document provides a detailed protocol for performing the this compound disk diffusion assay in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][2][3]
Principle of the Method
The Kirby-Bauer disk diffusion method is based on the principle of antibiotic diffusion from a paper disk into an agar medium.[3][4] An agar plate is uniformly inoculated with a standardized suspension of the test bacterium. A paper disk containing a known amount of this compound (typically 30 µg) is then placed on the agar surface. The antibiotic diffuses outward from the disk, creating a circular gradient of antibiotic concentration in the agar. The concentration of the antibiotic is highest near the disk and decreases with distance.[3] Following incubation, a clear circular zone of no growth, known as the zone of inhibition, will be visible around the disk if the bacteria are susceptible to the antibiotic. The diameter of this zone is inversely proportional to the minimum inhibitory concentration (MIC) of the antibiotic for that particular organism. This diameter is measured and compared to standardized interpretive charts to determine the susceptibility of the organism.[3]
Materials and Reagents
-
This compound (FOX) antimicrobial susceptibility test disks (30 µg)
-
Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)
-
Tryptic Soy Broth (TSB) or equivalent
-
Sterile saline
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35 ± 2°C)
-
Calipers or a ruler for measuring zone diameters
-
Quality control (QC) strains:
-
Escherichia coli ATCC® 25922™
-
Staphylococcus aureus subsp. aureus ATCC® 25923™
-
-
Test organism (pure culture on an 18-24 hour agar plate)
-
Vortex mixer
-
Spectrophotometer or turbidity meter (optional)
Experimental Protocol
Inoculum Preparation
-
Colony Selection: From a fresh (18-24 hour) non-selective agar plate, select 3-5 well-isolated colonies of the test organism using a sterile inoculating loop or needle.[5][6]
-
Suspension: Transfer the selected colonies into a tube containing 4-5 mL of a suitable broth medium, such as Tryptic Soy Broth.[4]
-
Turbidity Adjustment: Vortex the broth culture thoroughly to create a smooth suspension. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by visual comparison against the standard or by using a spectrophotometer (the suspension should have an absorbance of 0.08 to 0.13 at 625 nm). This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.[6]
Inoculation of the Agar Plate
-
Swab Inoculation: Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension.[4]
-
Removal of Excess Inoculum: Rotate the swab firmly against the inside wall of the tube above the fluid level to remove excess liquid.[5]
-
Streaking: Inoculate the entire surface of a Mueller-Hinton agar plate by streaking the swab evenly in three directions. Rotate the plate approximately 60 degrees between each streaking to ensure a uniform lawn of growth.[4][5]
-
Final Sweep: Run the swab around the entire rim of the agar plate.
-
Drying: Allow the agar surface to dry for 3 to 5 minutes, but no longer than 15 minutes, before applying the disks.[4]
Application of this compound Disks
-
Disk Placement: Aseptically apply a 30 µg this compound disk to the surface of the inoculated agar plate using sterile forceps or a disk dispenser.[5][7]
-
Adherence: Gently press the disk down to ensure complete contact with the agar surface. Once a disk is placed, do not move it, as diffusion of the antibiotic begins immediately.[5]
-
Spacing: If multiple disks are being tested on the same plate, ensure they are spaced at least 24 mm apart from center to center.[4]
Incubation
-
Incubation Conditions: Invert the plates and place them in an incubator set at 35 ± 2°C within 15 minutes of disk application.[4][5]
-
Incubation Time: Incubate the plates for 16 to 18 hours.
Measurement and Interpretation
-
Zone Measurement: After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter using calipers or a ruler.[3] Measurements should be taken from the underside of the plate against a dark, non-reflective background.
-
Interpretation: Compare the measured zone diameter to the interpretive criteria provided by the latest CLSI M100 document to determine if the organism is susceptible (S), intermediate (I), or resistant (R) to this compound.
Quality Control
Quality control must be performed on each new lot of Mueller-Hinton agar and this compound disks. Additionally, routine QC should be performed daily or weekly, depending on laboratory protocols. The following standard QC strains should be tested using the same procedure as the test isolates.
| Quality Control Strain | This compound Disk Potency | Acceptable Zone Diameter Range (mm) |
| Escherichia coli ATCC® 25922™ | 30 µg | 23 - 29 |
| Staphylococcus aureus subsp. aureus ATCC® 25923™ | 30 µg | 23 - 29 |
Interpretation of Results
The interpretation of the zone of inhibition for this compound is dependent on the organism being tested. The following tables provide the CLSI interpretive criteria for this compound against various organisms.
Interpretive Criteria for Staphylococcus aureus and Staphylococcus lugdunensis
| Zone Diameter (mm) | Interpretation |
| ≥ 22 | Susceptible |
| ≤ 21 | Resistant |
Note: For coagulase-negative staphylococci other than S. lugdunensis, this compound is used to predict oxacillin resistance.
| Zone Diameter (mm) | Interpretation for Oxacillin Resistance Prediction |
| ≥ 25 | Susceptible |
| ≤ 24 | Resistant |
Interpretive Criteria for Enterobacterales
| Zone Diameter (mm) | Interpretation |
| ≥ 18 | Susceptible |
| 15 - 17 | Intermediate |
| ≤ 14 | Resistant |
Experimental Workflow and Signaling Pathways
Caption: this compound Disk Diffusion Assay Workflow.
References
- 1. nih.org.pk [nih.org.pk]
- 2. iacld.com [iacld.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 6. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for Cephalosporin Administration in Murine Experimental Models
Application Notes
The administration of antibiotics in murine models is a critical component of preclinical research for infectious diseases, surgical prophylaxis, and pharmacokinetic/pharmacodynamic (PK/PD) studies. While information specifically detailing the use of Cefoxazole in mice is limited in current literature, data from closely related cephalosporins, such as Cefazolin in mice and Cefoxitin in rats, can provide a foundational framework for experimental design. The choice of administration route—intravenous (IV), intraperitoneal (IP), subcutaneous (SC), or oral (PO)—profoundly impacts the bioavailability, peak serum concentration (Cmax), and overall exposure of the drug, making procedural consistency and accuracy paramount.
Key considerations for administering cephalosporins like this compound in mice include:
-
Short Half-Life: The serum half-life of many cephalosporins is significantly shorter in mice compared to humans. For instance, the half-life of Cefazolin in mice is approximately 23 minutes, versus about 2 hours in humans[1]. This necessitates more frequent dosing or the use of continuous infusion models to maintain therapeutic concentrations above the minimum inhibitory concentration (MIC) for the target pathogen.
-
Dose Extrapolation: Doses used in murine models are often higher on a milligram-per-kilogram basis than human clinical doses to compensate for the rapid metabolism and clearance in rodents[1]. Dosing can range from 25 mg/kg to as high as 300 mg/kg depending on the experimental context, such as surgical prophylaxis or established infection models[1][2][3].
-
Route-Dependent Pharmacokinetics: Intravenous administration provides immediate and 100% bioavailability. Intraperitoneal injection offers rapid absorption, often leading to high serum concentrations, though it is subject to some first-pass metabolism in the liver. Subcutaneous injection results in slower, more sustained absorption, which may be advantageous for reducing dosing frequency but may not achieve the high peak concentrations of IV or IP routes[1].
-
Vehicle and Formulation: this compound and related compounds are typically supplied as a powder for reconstitution. Sterile saline (0.9% sodium chloride) or sterile water for injection are common vehicles. Ensuring the final solution is at a near-neutral pH and warmed to body temperature can minimize injection site irritation and animal discomfort[4].
Given the lack of specific data for this compound in mice, researchers should consider conducting preliminary pharmacokinetic studies to establish the optimal dosing regimen for their specific model and pathogen of interest. The following protocols and data tables, based on analogous compounds, serve as a starting point for developing these studies.
Quantitative Data Summary
The following tables summarize quantitative data for Cefazolin administration in mice and Cefoxitin in rats, which can be used as a reference for designing studies with this compound.
Table 1: Cefazolin Administration Data in Murine Models
| Administration Route | Dose (mg/kg) | Mouse Strain | Experimental Model | Key Findings & Reference |
| Subcutaneous (SC) | 25 mg/kg | N/A | Implant-Related Infection | Limited effect on infection prevention at this dose.[1] |
| Subcutaneous (SC) | 250 mg/kg | N/A | Implant-Related Infection | Significantly lower bacterial counts compared to low-dose; highly effective.[1] |
| Intraperitoneal (IP) | 300 mg/kg | CD-1 | Postoperative Cognitive Dysfunction | Administered 1 hr before surgery and daily for 5 days; attenuated surgery-induced inflammation.[2][3] |
| Intraperitoneal (IP) | 10 mg | Swiss-Webster | Surgical Wound Prophylaxis | Significantly reduced wound bacterial concentrations when given preoperatively.[5] |
| Intravenous (IV) | 328 mg/kg | N/A | Pharmacokinetic Study | Used to establish a pharmacokinetic model.[6] |
Table 2: Cefoxitin Administration Data in Rat Models
| Administration Route | Dose (mg/kg) | Rat Strain | Experimental Model | Key Findings & Reference |
| Intravenous (IV) | 50 mg/kg | Long-Evans | Pharmacokinetic Study | Part of a mixture to evaluate plasma and tissue disposition in lean and obese rats.[7][8] |
Experimental Protocols
The following are detailed, generalized protocols for various administration routes in mice. These should be adapted based on the specific experimental design and institutional IACUC guidelines.
Protocol 1: Subcutaneous (SC) Administration
This protocol is adapted from standard operating procedures for subcutaneous injections in mice[4][9].
Materials:
-
Sterile syringes (0.5-1 mL)
-
Sterile needles (25-27 gauge)
-
Reconstituted this compound solution
-
70% Isopropyl alcohol wipes
-
Animal scale
-
Sharps container
Procedure:
-
Preparation: Weigh the mouse to calculate the precise injection volume. Warm the this compound solution to room or body temperature to minimize discomfort[4][9]. Prepare the syringe and draw up the calculated volume.
-
Restraint: Gently scruff the mouse with your non-dominant hand, ensuring the skin over the shoulders and neck is loose, forming a "tent."
-
Injection: With your dominant hand, insert the needle, bevel facing up, at the base of the skin tent. The needle should be parallel to the body to avoid penetrating the underlying muscle.
-
Aspiration: Gently pull back on the plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and reinject at a new site with a fresh needle and solution[9].
-
Administration: If no blood is aspirated, depress the plunger smoothly to inject the solution. A small bleb will form under the skin.
-
Withdrawal and Recovery: Withdraw the needle swiftly and return the mouse to its cage. Monitor the animal for any adverse reactions. Dispose of the needle and syringe in a sharps container.
Protocol 2: Intraperitoneal (IP) Administration
This protocol is based on standard methods for intraperitoneal injections in mice[10][11].
Materials:
-
Sterile syringes (0.5-1 mL)
-
Sterile needles (25-27 gauge)
-
Reconstituted this compound solution
-
70% Isopropyl alcohol wipes
-
Animal scale
-
Sharps container
Procedure:
-
Preparation: Weigh the animal and calculate the required volume of this compound solution. Prepare the syringe.
-
Restraint: Securely restrain the mouse, tilting it slightly head-down to allow abdominal organs to shift forward. Expose the animal's abdomen.
-
Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum (located on the left) or the bladder.
-
Injection: Insert the needle, bevel up, at a 30-40 degree angle into the identified quadrant. The needle should penetrate the skin and the abdominal wall.
-
Aspiration: Gently pull back the plunger. If urine (yellow fluid) or intestinal contents (brown/green fluid) are aspirated, discard the syringe and solution and re-attempt with fresh materials. If blood is aspirated, reposition the needle slightly.
-
Administration: If aspiration is clear, inject the solution smoothly.
-
Withdrawal and Recovery: Remove the needle and return the mouse to its cage. Observe the animal for signs of distress or injury. Dispose of sharps appropriately.
Protocol 3: Intravenous (IV) Administration (Tail Vein)
This protocol describes the common method for IV injection via the lateral tail vein.
Materials:
-
Sterile syringes (e.g., insulin syringes)
-
Sterile needles (27-30 gauge)
-
Reconstituted this compound solution
-
A mouse restraint device
-
Heat lamp or warm water to induce vasodilation
-
70% Isopropyl alcohol wipes
-
Sharps container
Procedure:
-
Preparation: Calculate the injection volume based on the mouse's weight. Prepare the syringe, ensuring no air bubbles are present.
-
Restraint and Vasodilation: Place the mouse in a suitable restraint device, exposing the tail. Warm the tail using a heat lamp or by immersing it in warm water (approx. 40°C) for 1-2 minutes to dilate the lateral tail veins.
-
Vein Visualization: Wipe the tail with an alcohol pad. The two lateral tail veins should be visible on either side of the tail.
-
Injection: Stabilize the tail with one hand. With the other hand, align the needle with the vein, bevel up, at a shallow angle (10-20 degrees).
-
Cannulation: Carefully insert the needle into the vein. A slight "flash" of blood in the needle hub may be visible upon successful entry.
-
Administration: Slowly and steadily inject the this compound solution. If significant resistance is met or a subcutaneous bleb forms, the needle is not in the vein. If this occurs, withdraw, apply pressure, and re-attempt at a more proximal site with a fresh needle.
-
Withdrawal and Recovery: After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding. Return the mouse to its cage and monitor for recovery.
Visualizations
The following diagrams illustrate a typical experimental workflow for evaluating antibiotic efficacy and the pharmacokinetic profiles of different administration routes.
Figure 1. Experimental workflow for testing this compound efficacy in a murine infection model.
Figure 2. Pharmacokinetic pathways of different this compound administration routes in murine models.
References
- 1. mdpi.com [mdpi.com]
- 2. Perioperative use of cefazolin ameliorates postoperative cognitive dysfunction but induces gut inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perioperative use of cefazolin ameliorates postoperative cognitive dysfunction but induces gut inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchanimaltraining.com [researchanimaltraining.com]
- 5. Duration of antibiotic prophylaxis. An experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Semimechanistic Modeling of the Effects of Blast Overpressure Exposure on Cefazolin Pharmacokinetics in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiologically Based Modeling of Cefoxitin, Cefazolin, and Piperacillin Pharmacokinetics in Obese and Lean Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. Frontiers | Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model [frontiersin.org]
- 11. Optimization of intraperitoneal injection anesthesia in mice: drugs, dosages, adverse effects, and anesthesia depth - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Cefoxitin in Biological Samples using HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefoxitin is a second-generation cephalosporin antibiotic with a broad spectrum of activity against both aerobic and anaerobic bacteria. Accurate quantification of cefoxitin in biological matrices such as plasma, urine, and tissue is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of cefoxitin concentration in biological samples. The described protocol is robust, sensitive, and specific, making it suitable for routine analysis in a research or clinical laboratory setting.
Principle of the Method
This method utilizes reversed-phase HPLC to separate cefoxitin from endogenous components in biological samples. The sample preparation involves a straightforward protein precipitation step using acetonitrile, which effectively removes proteins that can interfere with the analysis and damage the HPLC column. An internal standard (IS), 3-isobutyl-1-methylxanthine, is incorporated to ensure accuracy and precision by correcting for variations in sample preparation and injection volume. The separation is achieved on a C18 analytical column with an isocratic mobile phase consisting of a phosphate buffer and acetonitrile. Detection is performed using a UV detector at 254 nm, a wavelength at which cefoxitin exhibits significant absorbance.
Materials and Reagents
-
Cefoxitin Sodium Salt: Reference standard, purity ≥98%
-
3-Isobutyl-1-methylxanthine (IS): Purity ≥99%
-
Acetonitrile: HPLC grade
-
Methanol: HPLC grade
-
Potassium Dihydrogen Phosphate (KH2PO4): ACS grade
-
Orthophosphoric Acid (H3PO4): ACS grade
-
Water: HPLC grade or ultrapure water
-
Biological Matrix: Drug-free human plasma or urine for calibration standards and quality controls.
Experimental Protocols
Preparation of Solutions
4.1.1. Mobile Phase Preparation (0.05 M Potassium Dihydrogen Phosphate Buffer, pH 3.0: Acetonitrile, 80:20 v/v)
-
Dissolve 6.8 g of KH2PO4 in 1000 mL of HPLC grade water to prepare a 0.05 M solution.
-
Adjust the pH of the solution to 3.0 with orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Mix 800 mL of the filtered buffer with 200 mL of acetonitrile.
-
Degas the mobile phase by sonication or helium sparging before use.
4.1.2. Cefoxitin Stock Solution (1 mg/mL)
-
Accurately weigh 10 mg of cefoxitin sodium salt and transfer it to a 10 mL volumetric flask.
-
Dissolve the cefoxitin in HPLC grade water.
-
Make up the volume to 10 mL with water.
-
This stock solution should be stored at 2-8°C and is stable for up to one week.
4.1.3. Cefoxitin Working Standard Solutions
Prepare a series of working standard solutions by serially diluting the cefoxitin stock solution with drug-free biological matrix (plasma or urine) to achieve the desired concentration range for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4.1.4. Internal Standard (IS) Stock Solution (1 mg/mL)
-
Accurately weigh 10 mg of 3-isobutyl-1-methylxanthine and transfer it to a 10 mL volumetric flask.
-
Dissolve the IS in methanol.
-
Make up the volume to 10 mL with methanol.
-
Store the stock solution at 2-8°C.
4.1.5. Internal Standard (IS) Working Solution (40 µg/mL)
-
Dilute the IS stock solution with a 50% (w/v) trichloroacetic acid solution or acetonitrile to a final concentration of 40 µg/mL.
Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of the biological sample (calibrator, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the IS working solution (40 µg/mL) to each tube and vortex briefly.
-
Add 600 µL of ice-cold acetonitrile to each tube (a 3:1 ratio of acetonitrile to sample).[1]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.[2]
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
HPLC-UV System and Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., µ-Bondapak C18, 300 x 3.9 mm, 10 µm particle size).
-
Mobile Phase: 0.05 M Potassium Dihydrogen Phosphate Buffer (pH 3.0): Acetonitrile (80:20 v/v).
-
Flow Rate: 1.5 mL/min.
-
Injection Volume: 25 µL.
-
Column Temperature: Ambient or controlled at 30°C.
-
Detection Wavelength: 254 nm.
Data Presentation
The following tables summarize the quantitative data obtained from method validation studies.
Table 1: Chromatographic Parameters
| Parameter | Value |
| Cefoxitin Retention Time | ~5.3 minutes |
| Internal Standard Retention Time | ~7.5 minutes |
| Total Run Time | < 10 minutes |
Table 2: Method Validation Summary
| Validation Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% Recovery) | 95.2% - 104.5% |
| Precision (Intra-day, %RSD) | < 5.9% |
| Precision (Inter-day, %RSD) | < 11% |
| Limit of Quantification (LOQ) | 1-2 mg/L[1] |
| Recovery | > 90% |
Table 3: Cefoxitin Stability in Biological Samples
| Condition | Matrix | Duration | Stability (% of Initial Concentration) |
| Long-Term | Plasma & Tissue Homogenates | 4 months at -80°C | Stable |
| Freeze-Thaw (2 cycles) | Plasma & Tissue Homogenates | -80°C to Room Temperature | Stable |
| Autosampler | Processed Samples | 16 hours at 10°C | Stable |
| Room Temperature | Plasma | 24 hours | Stable[1] |
| Refrigerated | Urine | 24 hours | Stable |
Visualizations
Caption: Experimental workflow for cefoxitin quantification.
Conclusion
The HPLC-UV method detailed in this application note provides a reliable and efficient means for quantifying cefoxitin in biological samples. The protocol is characterized by a simple and rapid sample preparation procedure, good chromatographic resolution, and robust performance as demonstrated by the validation data. This method is well-suited for researchers, scientists, and drug development professionals requiring accurate determination of cefoxitin concentrations for a variety of applications.
References
Application Notes and Protocols: In Vitro Combination Studies of Cefoxazole with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefoxazole, a second-generation cephamycin antibiotic, possesses a broad spectrum of activity against both aerobic and anaerobic bacteria. Its stability against certain beta-lactamases makes it a valuable agent in treating a variety of infections. However, the increasing prevalence of multidrug-resistant organisms necessitates the exploration of combination therapies to enhance efficacy, overcome resistance, and reduce the potential for the emergence of resistant strains. This document provides a summary of in vitro data and detailed protocols for assessing the synergistic potential of this compound when used in combination with other antimicrobial agents.
Data Presentation: In Vitro Synergy of this compound Combinations
The following tables summarize the in vitro activity of this compound in combination with other antibiotics against various bacterial strains. The data is primarily derived from checkerboard and time-kill assays, with synergy typically defined by a Fractional Inhibitory Concentration (FIC) Index of ≤ 0.5.
Table 1: Synergistic Activity of this compound with other β-Lactams against Community-Associated Methicillin-Resistant Staphylococcus aureus (CA-MRSA)
| Bacterial Strain | Combination Antibiotic | Observation | Synergy Confirmation |
| CA-MRSA (USA300 & USA400) | Nafcillin | 8- to 64-fold decrease in MIC in the presence of 10 µg/ml cefoxitin.[1][2] | Synergistic in time-kill assays.[1][2] |
| CA-MRSA (USA300 & USA400) | Cefazolin | 8- to 64-fold decrease in MIC in the presence of 10 µg/ml cefoxitin.[1][2] | Synergistic in time-kill assays.[1][2] |
| CA-MRSA (USA300 & USA400) | Cephalexin | 8- to 64-fold decrease in MIC in the presence of 10 µg/ml cefoxitin.[1][2] | Synergistic in time-kill assays.[1][2] |
| CA-MRSA (USA300 & USA400) | Cefuroxime | 8- to 64-fold decrease in MIC in the presence of 10 µg/ml cefoxitin.[1][2] | Synergistic in time-kill assays.[1][2] |
| CA-MRSA (USA300 & USA400) | Ceftriaxone | 8- to 64-fold decrease in MIC in the presence of 10 µg/ml cefoxitin.[1][2] | Synergistic in time-kill assays.[1][2] |
| CA-MRSA (USA300 & USA400) | Cefotaxime | 8- to 64-fold decrease in MIC in the presence of 10 µg/ml cefoxitin.[1][2] | Synergistic in time-kill assays.[1][2] |
| Hospital-Associated MRSA | Various β-Lactams | No significant change in MIC in the presence of cefoxitin.[1][2] | Not synergistic.[1][2] |
Table 2: In Vitro Activity of this compound Combinations against Anaerobic Bacteria
| Organism | Combination Antibiotic | Observation |
| Bacteroides fragilis group | Other β-Lactams | The addition of a beta-lactamase inhibitor enhanced the activity of various beta-lactam agents from 4-fold to 16-fold.[3] |
| Bacteroides fragilis group | Aminoglycosides | A relatively high incidence of antagonism or lack of synergy was observed when cefoxitin was tested in combination with other agents against gentamicin-susceptible gram-negative bacilli.[4] |
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.
a. Materials:
-
96-well microtiter plates
-
This compound and the second antibiotic of interest
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium
-
Spectrophotometer
-
Incubator
b. Protocol:
-
Prepare Antibiotic Stock Solutions: Prepare stock solutions of this compound and the other antibiotic at a concentration that is a multiple of the highest concentration to be tested.
-
Prepare Bacterial Inoculum: Dilute a logarithmic phase bacterial culture to a standardized turbidity, typically a 0.5 McFarland standard. Further dilute to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.
-
Plate Preparation:
-
Add a diluent (e.g., CAMHB) to all wells of the 96-well plate.
-
In the first column, create serial dilutions of this compound.
-
In the first row, create serial dilutions of the second antibiotic.
-
The remaining wells will contain combinations of both antibiotics at decreasing concentrations.
-
-
Inoculation: Inoculate each well with the prepared bacterial suspension.
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours.
-
Reading Results: Determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
Time-Kill Assay
Time-kill assays provide a dynamic picture of the bactericidal or bacteriostatic effects of antibiotic combinations over time.
a. Materials:
-
Bacterial culture in logarithmic growth phase
-
This compound and the second antibiotic of interest
-
Appropriate broth medium (e.g., CAMHB)
-
Sterile test tubes or flasks
-
Incubator shaker
-
Apparatus for serial dilutions and colony counting (e.g., agar plates, spreader)
b. Protocol:
-
Prepare Bacterial Inoculum: Prepare a bacterial suspension with a starting inoculum of approximately 10^6 CFU/mL.
-
Set up Test Conditions: Prepare tubes or flasks containing:
-
Growth control (no antibiotic)
-
This compound alone (at a clinically relevant concentration, e.g., 1x or 2x MIC)
-
Second antibiotic alone (at a clinically relevant concentration)
-
Combination of this compound and the second antibiotic
-
-
Incubation: Incubate all tubes in a shaker at 37°C.
-
Sampling: At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Count: Perform serial dilutions of the samples and plate them on appropriate agar to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each condition.
-
Synergy: A ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.
-
Bactericidal activity: A ≥ 3-log10 decrease in CFU/mL from the initial inoculum.
-
Visualizations
Caption: Workflow for the checkerboard synergy assay.
Caption: Workflow for the time-kill synergy assay.
Caption: Conceptual diagram of antibiotic interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Combinations of cefoxitin plus other β-lactams are synergistic in vitro against community associated methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In-vitro study of the susceptibility of cefoxitin/cefotetan resistant Bacteroides fragilis group strains to various other antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro activity of cefoxitin, alone and in combination with aminoglycoside or other beta-lactam antibiotics against common gram-negative pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing Cefoxazole-Resistant Bacterial Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic resistance is a critical global health challenge, necessitating a deeper understanding of the mechanisms by which bacteria evade the effects of antimicrobial agents. Cefoxazole, a second-generation cephalosporin antibiotic, is effective against a broad spectrum of Gram-positive and Gram-negative bacteria, including many anaerobic organisms. It functions by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). However, resistance to this compound is increasingly prevalent.
These application notes provide detailed protocols for the in vitro development of this compound-resistant bacterial cell lines using two established methods: serial passage and gradient plate assays. Additionally, this document outlines the common molecular mechanisms of this compound resistance and provides methods for quantifying the level of resistance through the determination of the Minimum Inhibitory Concentration (MIC). Understanding these mechanisms and having robust protocols to generate resistant strains are crucial for the development of new antimicrobial strategies and for studying the dynamics of antibiotic resistance.
Key Mechanisms of this compound Resistance
Bacteria have evolved several mechanisms to counteract the effects of this compound and other β-lactam antibiotics. The most clinically significant mechanisms include:
-
Enzymatic Degradation by β-Lactamases: The production of β-lactamase enzymes is a primary mechanism of resistance. These enzymes hydrolyze the amide bond in the β-lactam ring of this compound, rendering the antibiotic inactive. AmpC β-lactamases are a notable group of cephalosporinases that can effectively degrade this compound.[1][2] In many bacteria, the genes encoding AmpC enzymes are inducible, meaning their expression can be significantly increased in the presence of an inducing agent, such as this compound.[1][3] Plasmid-mediated transmission of AmpC genes has also been observed, facilitating the spread of resistance to other bacterial species like Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis.[1][2]
-
Alteration of Penicillin-Binding Proteins (PBPs): this compound's target is the bacterial penicillin-binding proteins (PBPs), which are essential for the synthesis of the peptidoglycan layer of the bacterial cell wall. Mutations in the genes encoding these proteins can lead to altered PBPs with reduced affinity for this compound. A prominent example is the acquisition of the mecA gene in Staphylococcus aureus, which encodes for a modified PBP known as PBP2a.[4][5][6] PBP2a has a very low affinity for most β-lactam antibiotics, including this compound, allowing the bacterium to continue cell wall synthesis even in the presence of the drug.[4][5][7]
-
Reduced Permeability: Gram-negative bacteria possess an outer membrane that can act as a permeability barrier, restricting the entry of antibiotics like this compound to their PBP targets in the periplasmic space. Alterations in the porin channels of the outer membrane can decrease the influx of this compound, contributing to resistance.
-
Efflux Pumps: Bacteria can actively transport antibiotics out of the cell using efflux pumps. The overexpression of these pumps can reduce the intracellular concentration of this compound to sub-inhibitory levels, thereby conferring resistance.
Experimental Protocols
Protocol 1: Establishing this compound Resistance via Serial Passage
This method involves sequentially exposing a bacterial population to gradually increasing concentrations of this compound in liquid culture. This sustained selective pressure allows for the selection and proliferation of resistant mutants.
Materials:
-
Bacterial strain of interest (e.g., E. coli, S. aureus, B.acteroides fragilis)
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth (MHB), Tryptic Soy Broth (TSB))
-
This compound sodium salt
-
Sterile culture tubes or microplates
-
Incubator
-
Spectrophotometer or plate reader
Procedure:
-
Determine the Initial Minimum Inhibitory Concentration (MIC): Before initiating the serial passage, determine the baseline MIC of this compound for the susceptible parent strain using a standard broth microdilution or agar dilution method (see Protocol 3).
-
Prepare this compound Stock Solution: Prepare a sterile stock solution of this compound at a high concentration (e.g., 10 mg/mL) in a suitable solvent (e.g., sterile water) and filter-sterilize.
-
Initiate the First Passage:
-
Prepare a series of culture tubes or microplate wells with growth medium containing two-fold serial dilutions of this compound, starting from a concentration of 0.5x the initial MIC.
-
Inoculate each tube/well with the bacterial suspension to a final density of approximately 5 x 10^5 CFU/mL.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate at the optimal temperature for the bacterial species (e.g., 37°C) for 18-24 hours.
-
-
Subsequent Passages:
-
After incubation, identify the tube/well with the highest concentration of this compound that shows visible bacterial growth (sub-MIC).
-
Use the culture from this tube/well to inoculate a new series of tubes/wells containing fresh medium with a new gradient of this compound concentrations, starting from the sub-MIC of the previous passage and extending to higher concentrations.
-
Repeat this process daily or every other day for a desired period (e.g., 15-30 days) or until a significant increase in the MIC is observed.
-
-
Confirmation of Resistance:
-
After the final passage, determine the MIC of the adapted bacterial population. A significant increase (e.g., 8-fold or greater) in the MIC compared to the parent strain indicates the development of resistance.
-
Isolate single colonies from the resistant population by plating on antibiotic-free agar.
-
Confirm the MIC of individual clones to ensure a stable resistant phenotype.
-
Cryopreserve the resistant strain for future use.
-
Protocol 2: Establishing this compound Resistance using a Gradient Plate
This method utilizes a solid agar plate with a continuous concentration gradient of this compound to select for resistant mutants.
Materials:
-
Bacterial strain of interest
-
Appropriate agar medium (e.g., Mueller-Hinton Agar (MHA))
-
This compound sodium salt
-
Sterile square petri dishes
-
Sterile glass spreader
Procedure:
-
Prepare the Bottom Agar Layer (Without Antibiotic):
-
Prepare molten agar medium and pour a sufficient amount into a sterile square petri dish to cover the bottom.
-
Allow the agar to solidify with the plate tilted at an angle (e.g., by propping one side up on a sterile pipette). This will create a wedge-shaped layer.
-
-
Prepare the Top Agar Layer (With Antibiotic):
-
Prepare another batch of molten agar medium and cool it to 45-50°C.
-
Add this compound to this agar to a final concentration that is 2-4 times the expected MIC of the resistant strain.
-
Place the petri dish with the solidified bottom layer on a level surface.
-
Pour the this compound-containing agar over the bottom layer and allow it to solidify. This will create a concentration gradient of the antibiotic across the plate, from low to high.
-
-
Inoculation:
-
Prepare a liquid culture of the susceptible parent strain.
-
Using a sterile spreader, evenly streak the bacterial suspension across the surface of the gradient plate, from the low-concentration end to the high-concentration end.
-
-
Incubation and Selection:
-
Incubate the plate at the optimal temperature for 24-48 hours.
-
Observe for bacterial growth. A lawn of growth will be visible at the low-concentration end, while only resistant mutants will form colonies at the high-concentration end.
-
-
Isolation and Confirmation of Resistant Mutants:
-
Pick individual colonies from the high-concentration region of the plate.
-
Streak these colonies onto a new gradient plate to confirm their resistance.
-
Determine the MIC of the isolated mutants to quantify the level of resistance (see Protocol 3).
-
Cryopreserve the confirmed resistant strains.
-
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. This is a critical measurement to quantify the level of resistance.
Materials:
-
Bacterial strain (parental and resistant)
-
Mueller-Hinton Broth (MHB) or Agar (MHA)
-
This compound sodium salt
-
Sterile 96-well microplates
-
Spectrophotometer or plate reader
Procedure (Broth Microdilution):
-
Prepare Bacterial Inoculum:
-
Culture the bacterial strain in broth to the mid-logarithmic phase.
-
Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the adjusted suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microplate wells.
-
-
Prepare this compound Dilutions:
-
In a 96-well microplate, prepare two-fold serial dilutions of this compound in MHB. The concentration range should encompass the expected MICs of both the susceptible and resistant strains.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control well (bacteria, no antibiotic) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine the MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.
-
Alternatively, the optical density (OD) can be measured using a plate reader. The MIC is the lowest concentration that inhibits growth by a defined percentage (e.g., ≥90%) compared to the positive control.
-
Data Presentation
Table 1: Typical this compound MICs for Susceptible and Resistant Bacterial Strains
| Bacterial Species | Susceptible MIC (µg/mL) | Resistant MIC (µg/mL) | Fold Increase | Primary Resistance Mechanism(s) |
| Escherichia coli | ≤ 8 | ≥ 32 | ≥ 4 | AmpC β-lactamase production, porin loss |
| Staphylococcus aureus (MSSA) | ≤ 8 | N/A (MRSA is intrinsically resistant) | N/A | N/A |
| Staphylococcus aureus (MRSA) | N/A | 64 - 256 | N/A | PBP2a expression (mecA gene)[8] |
| Bacteroides fragilis | ≤ 16 | ≥ 32 | ≥ 2 | β-lactamase production (cfxA gene), altered PBPs[9] |
Table 2: Example Serial Passage Protocol for Inducing this compound Resistance in E. coli
| Passage Day | Starting this compound Concentration (µg/mL) | Sub-MIC for Next Passage (µg/mL) |
| 1 | 4 (0.5x initial MIC of 8 µg/mL) | 4 |
| 2-4 | 4 | 8 |
| 5-7 | 8 | 16 |
| 8-10 | 16 | 32 |
| 11-15 | 32 | 64 |
| 16-20 | 64 | 128 |
| Final MIC | 128 |
Mandatory Visualizations
Caption: Workflow for establishing a this compound-resistant bacterial cell line using the serial passage method.
Caption: Key signaling pathways of this compound resistance in bacteria.
References
- 1. AmpC beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Primer on AmpC β-Lactamases: Necessary Knowledge for an Increasingly Multidrug-resistant World - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cefazolin potency against methicillin-resistant Staphylococcus aureus: a microbiologic assessment in support of a novel drug delivery system for skin and skin structure infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action of cephalosporins and resistance caused by decreased affinity for penicillin-binding proteins in Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cefoxazole Dosage for In Vivo Experiments
Disclaimer: Publicly available scientific literature contains limited specific data regarding the in vivo dosage and pharmacokinetics of Cefoxazole in preclinical animal models. This compound is a recognized β-lactam antibiotic, but detailed experimental protocols and datasets are not as prevalent as for other cephalosporins like Cefazolin or its close relative, Cefoxitin.
This guide provides a comprehensive framework for optimizing the dosage of a cephalosporin antibiotic like this compound for in vivo experiments. The principles, protocols, and troubleshooting advice are based on standard practices in pharmacology and antibiotic research. Where specific examples are needed, data from the closely related and well-documented cephamycin, Cefoxitin , will be used as a proxy to illustrate the process. Researchers should always conduct initial dose-finding (ranging) studies for this compound to establish its specific parameters.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the in vivo dosage for this compound?
A1: The initial step is a thorough literature review for this compound and closely related compounds (e.g., cephamycins like Cefoxitin). The goal is to find any existing pharmacokinetic (PK) and pharmacodynamic (PD) data, such as plasma half-life, effective concentrations (MIC for the target pathogen), and reported dosage ranges in relevant animal models. Given the scarcity of data for this compound, a pilot study is critical.
Q2: What are the key pharmacokinetic (PK) parameters to consider?
A2: The most critical PK parameters include:
-
Half-life (t½): Determines the dosing frequency.
-
Peak Plasma Concentration (Cmax): The maximum concentration reached after administration.
-
Time to Peak Concentration (Tmax): The time it takes to reach Cmax.
-
Area Under the Curve (AUC): Represents the total drug exposure over time.
-
Bioavailability: The fraction of the administered dose that reaches systemic circulation, especially relevant for non-intravenous routes.
Q3: How does the choice of animal model affect the dosage?
A3: Drug metabolism and excretion can vary significantly between species. For example, rodents like mice and rats often have a much faster metabolism and shorter drug half-life compared to larger animals or humans. Therefore, a higher mg/kg dose or more frequent administration is often required in rodents to maintain therapeutic concentrations. Allometric scaling can be used for initial dose estimation, but it must be validated experimentally.
Q4: Which administration route should I choose?
A4: The choice of administration route depends on the experimental goals and the drug's properties:
-
Intravenous (IV): Provides 100% bioavailability and immediate, high peak concentrations. It is often used for acute infection models and PK studies.
-
Intraperitoneal (IP): Commonly used in rodents for systemic delivery. It is generally well-absorbed but may have a slight delay compared to IV.
-
Subcutaneous (SC): Results in slower absorption and a more sustained, lower peak concentration, which can be advantageous for maintaining drug levels over time.
-
Oral (PO): Only suitable if the drug has good oral bioavailability, which is often poor for parenteral cephalosporins.
Q5: How do I prepare this compound for injection?
A5: this compound sodium salt should be reconstituted in a sterile, pyrogen-free vehicle appropriate for the chosen administration route, such as sterile Water for Injection or 0.9% Sodium Chloride (saline). The stability of the reconstituted solution should be considered; many cephalosporins are stable for 24 hours at room temperature or for a longer duration when refrigerated. Always consult the manufacturer's data sheet for specific stability information.
Quantitative Data Summary
The following tables summarize pharmacokinetic data for Cefoxitin in rats, which can serve as a starting point for designing dose-ranging studies for this compound.
Table 1: Pharmacokinetic Parameters of Cefoxitin in Rats
| Parameter | Lean Rats | Obese Rats |
| Dose (IV) | 50 mg/kg | 50 mg/kg |
| Half-life (t½) | 21 minutes | 23 minutes |
| Volume of Distribution (Vss) | Lower (relative) | Higher (relative) |
| Clearance | Higher (relative) | Lower (relative) |
Data derived from studies on Cefoxitin and should be used as a preliminary reference for this compound.
Table 2: Example Starting Dosage Ranges for In Vivo Efficacy Studies
| Animal Model | Administration Route | Suggested Starting Dose | Dosing Frequency |
| Mouse | IV, IP, SC | 50 - 200 mg/kg | Every 4-6 hours |
| Rat | IV, IP, SC | 50 - 150 mg/kg | Every 4-6 hours |
Note: These are generalized starting points. The optimal dose is highly dependent on the pathogen's susceptibility (MIC) and the infection model.
Experimental Protocols
Protocol: Determining Optimal Dosage of a Novel Antibiotic in a Mouse Infection Model
This protocol outlines a general procedure for establishing an effective dose of an antibiotic like this compound in a systemic infection model.
-
Pathogen Preparation & MIC Determination:
-
Culture the bacterial strain of interest (e.g., E. coli, S. aureus) to mid-log phase.
-
Determine the Minimum Inhibitory Concentration (MIC) of this compound for this strain using standard broth microdilution methods (CLSI guidelines). This MIC value is your target concentration in vivo.
-
-
Animal Model:
-
Use 6-8 week old immunocompetent mice (e.g., C57BL/6 or BALB/c).
-
Allow animals to acclimate for at least one week before the experiment.
-
-
Dose Preparation:
-
Calculate the required amount of this compound based on the average weight of the mice and the desired dose (e.g., 50 mg/kg).
-
Reconstitute this compound powder in sterile 0.9% saline to a concentration that allows for a reasonable injection volume (e.g., 100-200 µL). Prepare fresh on the day of the experiment.
-
-
Pilot Pharmacokinetic Study (Satellite Group):
-
Administer a single dose of this compound to a small group of uninfected mice.
-
Collect blood samples at multiple time points (e.g., 5, 15, 30, 60, 120, 240 minutes) via tail vein or retro-orbital sampling.
-
Process blood to plasma and store at -80°C.
-
Analyze plasma concentrations using a validated method (e.g., HPLC-MS/MS) to determine key PK parameters like t½ and AUC. This will inform the dosing frequency needed to keep plasma levels above the MIC.
-
-
Efficacy Study:
-
Induce infection by injecting a predetermined lethal or sub-lethal dose of the pathogen (e.g., via IP injection).
-
Divide animals into groups (n=8-10 per group):
-
Group 1: Vehicle control (saline).
-
Group 2: Low-dose this compound (e.g., 25 mg/kg).
-
Group 3: Mid-dose this compound (e.g., 50 mg/kg).
-
Group 4: High-dose this compound (e.g., 100 mg/kg).
-
-
Administer the first dose of this compound or vehicle at a specified time post-infection (e.g., 1-2 hours).
-
Continue dosing at a frequency determined by the pilot PK study (e.g., every 6 hours) for a set duration (e.g., 48-72 hours).
-
-
Monitoring and Endpoints:
-
Monitor animals for clinical signs of illness (e.g., lethargy, ruffled fur) and survival over a period of 7-14 days.
-
For mechanistic studies, euthanize subsets of animals at specific time points (e.g., 24 hours) and collect target tissues (e.g., spleen, liver, blood) for bacterial load quantification (CFU counts).
-
Visualizations
Caption: Workflow for determining an optimal in vivo antibiotic dosage.
Troubleshooting Guide
Q: My in vivo experiment shows no efficacy, but the drug works in vitro. What should I do?
A: This is a common issue that can stem from several factors. Use the following decision tree to troubleshoot the problem.
Caption: Decision tree for troubleshooting lack of in vivo efficacy.
Q: The animals are showing signs of toxicity (e.g., weight loss, lethargy). What steps should I take?
A:
-
Stop Dosing Immediately: If signs are severe, cease administration of the compound.
-
Reduce the Dose: This is the most common cause of toxicity. Perform a dose de-escalation study to find the Maximum Tolerated Dose (MTD).
-
Check Vehicle/Formulation: Ensure the vehicle itself is not causing toxicity. Test a vehicle-only control group. Some formulations can cause irritation or adverse effects, especially with IP or SC routes.
-
Refine the Dosing Schedule: Instead of high bolus doses, consider more frequent, smaller doses or a continuous infusion model to reduce peak concentration (Cmax) while maintaining the same total exposure (AUC).
Q: The bacterial load is reduced, but the infection is not cleared. Why?
A: This could indicate that the current dosing regimen is bacteriostatic but not bactericidal in your model.
-
Check Pharmacodynamics: For β-lactams, the critical PD parameter is the time the free drug concentration remains above the MIC (fT > MIC). Your pilot PK study should confirm if you are achieving this for a sufficient portion of the dosing interval (typically >40-50% for cephalosporins).
-
Increase Dosing Frequency: If the drug's half-life is very short, the concentration may be dropping below the MIC for extended periods. Increasing the frequency of administration (e.g., from every 8 hours to every 4 hours) can resolve this.
-
Consider Combination Therapy: The infection model may require the addition of a second antibiotic with a different mechanism of action to achieve full clearance.
Cefoxazole Resistance Mechanism Investigation: A Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals investigating cefoxazole resistance mechanisms.
Troubleshooting Guides
This section addresses specific issues that may arise during common experimental procedures used to investigate this compound resistance.
Antimicrobial Susceptibility Testing (AST)
Question: My Minimum Inhibitory Concentration (MIC) values for this compound are inconsistent across replicates. What could be the cause?
Answer: Inconsistent MIC values can stem from several factors. Here are some common causes and solutions:
-
Inoculum Preparation: The density of the bacterial suspension is critical. Ensure you are using a standardized inoculum, typically a 0.5 McFarland standard, and that it is prepared fresh for each experiment.
-
Media and Reagents: Verify the quality and sterility of your Mueller-Hinton broth or agar. Ensure the this compound stock solution is properly prepared, stored, and not expired.
-
Incubation Conditions: Inconsistent temperature or CO2 levels (if required) during incubation can affect bacterial growth and, consequently, MIC results. Ensure your incubator is properly calibrated and maintaining stable conditions.
-
Reader/Observer Variability: If determining the MIC visually, ensure consistent reading criteria are applied. Using an automated reader can reduce this variability.
Experimental Protocol: Broth Microdilution MIC Assay
-
Prepare Inoculum: Select 3-5 isolated colonies of the test organism and suspend them in saline or broth to match the turbidity of a 0.5 McFarland standard.
-
Dilute Inoculum: Dilute the standardized inoculum in Mueller-Hinton broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Prepare Antibiotic Dilutions: Perform serial twofold dilutions of this compound in the wells of a 96-well microtiter plate.
-
Inoculate Plate: Add the diluted bacterial suspension to each well containing the antibiotic dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate: Incubate the plate at 35-37°C for 16-20 hours.
-
Read Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
β-Lactamase Activity Assays
Question: I am not detecting β-lactamase activity in a this compound-resistant isolate using the nitrocefin assay. Why might this be?
Answer: While β-lactamase production is a common mechanism of resistance, its absence in a resistant strain, or issues with its detection, can be due to several reasons:
-
Inducibility: Some β-lactamases, particularly AmpC-type enzymes, are inducible. Ensure that you have induced β-lactamase expression by exposing the bacteria to an inducing agent, such as cefoxitin or imipenem, during growth.
-
Enzyme Specificity: Nitrocefin is a broad-spectrum chromogenic cephalosporin substrate, but some β-lactamases may have low hydrolytic activity against it.[1] Consider using alternative methods like Isothermal Titration Calorimetry (ITC) or MALDI-Mass Spectrometry for a more sensitive and direct measurement of this compound hydrolysis.[2][3]
-
Alternative Resistance Mechanisms: The resistance may not be mediated by β-lactamases. Investigate other possibilities such as altered penicillin-binding proteins (PBPs), reduced outer membrane permeability due to porin loss, or overexpression of efflux pumps.[4]
Experimental Protocol: Nitrocefin Assay for β-Lactamase Detection
-
Prepare Cell Lysate: Grow the bacterial isolate to mid-log phase, with and without an inducing agent. Harvest the cells, wash them, and lyse them using sonication or enzymatic methods to release periplasmic enzymes.
-
Prepare Nitrocefin Solution: Reconstitute nitrocefin according to the manufacturer's instructions.
-
Perform Assay: Add the cell lysate to a microplate well or cuvette. Add the nitrocefin solution and monitor the change in absorbance at 486 nm over time. A rapid color change from yellow to red indicates β-lactamase activity.
Efflux Pump Overexpression Analysis
Question: I am not observing a significant reduction in the this compound MIC when using an efflux pump inhibitor (EPI). Does this rule out efflux-mediated resistance?
Answer: Not necessarily. While a lack of MIC reduction with a broad-spectrum EPI like Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP) or Phenylalanine-Arginine β-Naphthylamide (PAβN) suggests that efflux may not be the primary resistance mechanism, consider the following:
-
EPI Specificity: The EPI you are using may not be effective against the specific efflux pump family being overexpressed in your isolate.
-
Multiple Mechanisms: Efflux may be contributing to resistance in concert with other mechanisms. The effect of inhibiting efflux alone might not be sufficient to restore susceptibility.
-
Gene Expression Analysis: The most direct way to assess efflux pump involvement is to quantify the expression of known efflux pump genes (e.g., mexA, mexC, mexE, mexX in P. aeruginosa) using reverse transcription-quantitative PCR (RT-qPCR).[5] An upregulation in the resistant isolate compared to a susceptible control is indicative of overexpression.[6]
Quantitative Data Summary: Interpreting RT-qPCR Results for Efflux Pump Genes
| Gene | Fold Change in Resistant Isolate vs. Susceptible Control | Interpretation |
| mexB | 8.5 | Significant overexpression |
| mexD | 1.2 | No significant change |
| mexF | 10.2 | Significant overexpression |
| mexY | 0.9 | No significant change |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound resistance in bacteria?
A1: Bacteria can develop resistance to this compound through several mechanisms:
-
Enzymatic Degradation: Production of β-lactamase enzymes (like AmpC) that hydrolyze and inactivate the antibiotic.
-
Altered Target Site: Modifications in the structure of penicillin-binding proteins (PBPs), the molecular targets of this compound, reduce the binding affinity of the drug.[4][7]
-
Reduced Permeability: Changes in the outer membrane, such as the loss or modification of porin channels, can restrict this compound's entry into the bacterial cell.[4]
-
Efflux Pumps: Overexpression of multidrug resistance (MDR) efflux pumps that actively transport this compound out of the cell.[8]
Q2: How can I determine if this compound resistance in my isolate is due to porin loss?
A2: Investigating the role of porins typically involves a combination of techniques:
-
SDS-PAGE Analysis: You can visualize the outer membrane protein profiles of your resistant and susceptible isolates. The absence of a band corresponding to a major porin in the resistant strain suggests porin loss.
-
Gene Sequencing: Sequence the genes of major porins (e.g., OmpF, OmpC in E. coli) to identify mutations that could lead to a non-functional protein.
-
Liposome Swelling Assays: This functional assay measures the permeability of reconstituted proteoliposomes containing the outer membrane proteins of your isolates to a specific solute. A reduced swelling rate for the resistant isolate's proteoliposomes indicates decreased permeability.[9]
Q3: What is the role of AmpC β-lactamases in this compound resistance?
A3: AmpC β-lactamases are cephalosporinases that are particularly effective at hydrolyzing this compound and other cephalosporins. These enzymes are often chromosomally encoded and can be inducible, meaning their expression is increased in the presence of certain β-lactam antibiotics. Overproduction of AmpC is a common mechanism of high-level this compound resistance in many Gram-negative bacteria.
Q4: Can I use whole-genome sequencing (WGS) to investigate this compound resistance?
A4: Yes, WGS is a powerful tool. By comparing the genome of your resistant isolate to a susceptible reference strain, you can:
-
Identify known resistance genes (e.g., β-lactamases, efflux pumps).
-
Detect mutations in the coding or promoter regions of genes associated with resistance (e.g., porins, PBPs, regulatory genes of efflux pumps).[10]
-
Discover novel resistance determinants.
However, the presence of a resistance gene does not always correlate with the resistance phenotype.[10] Further functional validation, such as gene expression analysis or enzymatic assays, is often necessary.
Q5: How do I differentiate between intrinsic and acquired resistance to this compound?
A5:
-
Intrinsic Resistance: This is a natural, inherent property of a bacterial species. For example, some bacteria may lack the target for a particular antibiotic or have a naturally impermeable outer membrane. This is a predictable trait for a given species.
-
Acquired Resistance: This occurs when a previously susceptible bacterium becomes resistant. This can happen through mutations in its own DNA or by acquiring resistance genes from other bacteria via horizontal gene transfer (e.g., on plasmids or transposons).[11]
To differentiate, you would typically compare your isolate to a wild-type, susceptible strain of the same species. If the resistance is present in the wild-type, it is likely intrinsic. If it is unique to your isolate and can be linked to a specific genetic change or acquisition, it is considered acquired.
Visualizations
References
- 1. β-lactamase Activity Assay - Creative Biolabs [creative-biolabs.com]
- 2. Characterization of β-lactamase activity using isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanisms of resistance to cephalosporin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of Efflux Pumps Overexpression in Flouroquinolone Resistant Pseudomonas aeruginosa [ejmm.journals.ekb.eg]
- 6. Detection of Overexpression of Efflux Pump Expression in Fluoroquinolone-Resistant Pseudomonas aeruginosa Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of cephalosporins and resistance caused by decreased affinity for penicillin-binding proteins in Bacteroides fragilis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Frontiers | Integrative Analysis of Whole Genome Sequencing and Phenotypic Resistance Toward Prediction of Trimethoprim-Sulfamethoxazole Resistance in Staphylococcus aureus [frontiersin.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Cefoxazole Inactivation by Beta-Lactamases
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to Cefoxazole inactivation by beta-lactamases.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during experiments involving this compound and beta-lactamase-producing organisms.
FAQs
-
Q1: What is the primary mechanism of this compound inactivation by bacteria? A1: The primary mechanism of this compound inactivation is through enzymatic degradation by beta-lactamase enzymes. These enzymes hydrolyze the amide bond in the beta-lactam ring of this compound, rendering the antibiotic ineffective.[1][2] Specifically, Class C beta-lactamases, also known as AmpC cephalosporinases, are significant contributors to this compound resistance.[3][4]
-
Q2: Which types of beta-lactamases are most effective at inactivating this compound? A2: AmpC beta-lactamases are the most clinically significant enzymes responsible for this compound inactivation.[3] These can be chromosomally encoded and inducible in organisms like Enterobacter cloacae, or plasmid-mediated in bacteria such as E. coli and Klebsiella pneumoniae.[3] While this compound is generally stable against many common plasmid-mediated beta-lactamases like TEM-1 and SHV-1, the overexpression of AmpC enzymes confers resistance.[5]
-
Q3: How can I determine if my bacterial isolate is producing a beta-lactamase that inactivates this compound? A3: You can perform phenotypic tests to detect the production of AmpC beta-lactamases. A common screening method is to observe resistance to this compound (an MIC of >8 µg/mL or a disk diffusion zone of ≤18 mm).[6][7] Confirmation can be achieved using synergy tests, such as the cefoxitin-cloxacillin double-disk synergy test, where cloxacillin, an AmpC inhibitor, potentiates the activity of this compound.[3][6][8]
-
Q4: Are there commercially available inhibitors for the beta-lactamases that inactivate this compound? A4: While common beta-lactamase inhibitors like clavulanic acid, sulbactam, and tazobactam are not effective against AmpC beta-lactamases, compounds like cloxacillin and boronic acid derivatives can inhibit AmpC enzymes in a laboratory setting and are used in diagnostic tests to detect their presence.[3]
Troubleshooting
-
Problem 1: Higher than expected this compound MICs for a bacterial isolate.
-
Possible Cause 1: Beta-lactamase Production. The isolate may be producing a beta-lactamase, likely an AmpC-type enzyme, that is degrading the this compound.
-
Possible Cause 2: Experimental Error. Inaccurate drug concentration, incorrect inoculum density, or improper incubation conditions can lead to erroneously high MIC values.
-
Solution: Review your experimental protocol. Ensure that the this compound stock solution is correctly prepared and stored, the bacterial inoculum is standardized to 0.5 McFarland, and the incubation time and temperature are appropriate. Always include a quality control strain with a known this compound MIC in your assay.[9]
-
-
Possible Cause 3: Other Resistance Mechanisms. While less common for this compound, other resistance mechanisms such as altered penicillin-binding proteins (PBPs) or efflux pumps could contribute to elevated MICs.
-
Solution: If beta-lactamase production is ruled out, consider investigating other resistance mechanisms through molecular methods like PCR to detect genes associated with altered PBPs or efflux pumps.
-
-
-
Problem 2: Inconsistent results in beta-lactamase hydrolysis assays.
-
Possible Cause 1: Enzyme Preparation. The crude enzyme extract may have low activity or may have been degraded during preparation.
-
Solution: Prepare fresh enzyme extracts and keep them on ice. Ensure that the cell lysis procedure is efficient to release the periplasmic beta-lactamases.
-
-
Possible Cause 2: Substrate Concentration. The concentration of the chromogenic substrate (e.g., nitrocefin) or this compound may not be optimal for detecting enzymatic activity.
-
Solution: Optimize the substrate concentration by running a kinetic assay with varying substrate concentrations to determine the Km and Vmax of the enzyme.
-
-
Possible Cause 3: Assay Conditions. The pH and temperature of the assay buffer can significantly impact enzyme activity.
-
Solution: Ensure the assay buffer is at the optimal pH for the specific beta-lactamase being studied (typically around pH 7.0). Maintain a constant and appropriate temperature throughout the assay.
-
-
Data Presentation
Table 1: this compound MIC Ranges for AmpC-producing and Non-producing Enterobacteriaceae
| Organism | AmpC Production Status | This compound MIC Range (µg/mL) | Reference |
| Escherichia coli | Non-producer | 0.5 - 4 | [6] |
| Escherichia coli | Plasmid-mediated AmpC | 16 - >256 | |
| Escherichia coli | Chromosomal AmpC (hyperproducer) | 8 - 128 | [3] |
| Klebsiella pneumoniae | Non-producer | 1 - 8 | |
| Klebsiella pneumoniae | Plasmid-mediated AmpC | 32 - >256 | |
| Enterobacter cloacae | Inducible Chromosomal AmpC | 16 - >256 | [2] |
Table 2: Effect of an AmpC Inhibitor on this compound MICs against an AmpC-producing E. coli Isolate
| Antibiotic | Inhibitor | MIC (µg/mL) | Fold-change in MIC |
| This compound | None | 64 | - |
| This compound | Cloxacillin (200 µg/mL) | 8 | 8 |
Experimental Protocols
1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination of this compound
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound powder
-
96-well microtiter plates
-
Bacterial isolate
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
-
Procedure:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent.
-
Prepare Antibiotic Dilutions: In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve a final concentration range of 0.25 to 128 µg/mL in a volume of 50 µL per well.[9]
-
Prepare Bacterial Inoculum: From a fresh culture, suspend colonies in saline to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 105 CFU/mL in the microtiter plate wells.[9]
-
Inoculate the Plate: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the final volume in each well to 100 µL.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Read Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
2. Cefoxitin-Cloxacillin Double-Disk Synergy Test for AmpC Beta-Lactamase Detection
This method is a confirmatory test for the production of AmpC beta-lactamases.
-
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial isolate
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Cefoxitin (30 µg) disks
-
Blank disks
-
Cloxacillin powder
-
-
Procedure:
-
Prepare Cloxacillin Disks: Prepare a solution of cloxacillin and add it to blank disks to achieve a final concentration of 200 µg per disk. Allow the disks to dry.
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculate MHA Plate: Using a sterile swab, evenly inoculate the surface of an MHA plate with the bacterial suspension.
-
Place Disks: Place a Cefoxitin (30 µg) disk and a Cefoxitin (30 µg) + Cloxacillin (200 µg) disk on the agar surface, ensuring they are at least 20 mm apart.[8]
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-18 hours.
-
Interpret Results: An increase in the zone of inhibition of ≥4 mm around the Cefoxitin + Cloxacillin disk compared to the Cefoxitin disk alone is considered a positive result for AmpC beta-lactamase production.[6][8][10]
-
3. Spectrophotometric Beta-Lactamase Hydrolysis Assay
This assay measures the rate of this compound hydrolysis by a beta-lactamase preparation.
-
Materials:
-
Crude beta-lactamase extract from the test organism
-
This compound solution of known concentration
-
Phosphate buffer (pH 7.0)
-
UV-Vis spectrophotometer
-
-
Procedure:
-
Prepare Reagents: Prepare a solution of this compound in phosphate buffer. The final concentration will depend on the specific activity of the enzyme but is typically in the range of 50-100 µM.
-
Set up the Assay: In a quartz cuvette, add the phosphate buffer and the this compound solution.
-
Initiate the Reaction: Add the crude beta-lactamase extract to the cuvette and mix quickly.
-
Monitor Hydrolysis: Immediately begin monitoring the decrease in absorbance at a wavelength where this compound absorbs and its hydrolyzed product does not (typically around 260-270 nm).[11] Record the absorbance at regular intervals.
-
Calculate Activity: The rate of hydrolysis can be calculated from the linear portion of the absorbance vs. time plot using the Beer-Lambert law and the molar extinction coefficient of this compound. One unit of beta-lactamase activity is typically defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.
-
Visualizations
Caption: Mechanism of this compound action and inactivation by AmpC beta-lactamase.
Caption: Troubleshooting workflow for unexpectedly high this compound MIC results.
References
- 1. Cefoxitin, a Semisynthetic Cephamycin Antibiotic: Antibacterial Spectrum and Resistance to Hydrolysis by Gram-Negative Beta-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cefoxitin, a Semisynthetic Cephamycin Antibiotic: Resistance to Beta-Lactamase Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. The comparative beta-lactamase resistance and inhibitory activity of 1-oxa cephalosporin, cefoxitin and cefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beta-lactamase stability of cefoxitin in comparison with other beta-lactam compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Practical Approach for Reliable Detection of AmpC Beta-Lactamase-Producing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Minimum Inhibitory Concentration [bio-protocol.org]
- 10. journals.plos.org [journals.plos.org]
- 11. Kinetic characterization of hydrolysis of nitrocefin, cefoxitin, and meropenem by β-lactamase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cefoxazole Efficacy in Biofilm Models
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist researchers, scientists, and drug development professionals in their studies on the efficacy of Cefoxazole against bacterial biofilms.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving this compound and bacterial biofilms.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in Minimum Biofilm Inhibitory Concentration (MBIC) results | 1. Inconsistent initial inoculum density.2. Variation in biofilm formation across wells/replicates.3. Instability of this compound in the growth medium over the incubation period. | 1. Standardize the inoculum preparation carefully to ensure a consistent starting cell density.2. Use pre-coated plates or surfaces that promote more uniform biofilm attachment. Include a higher number of replicates.3. Prepare fresh this compound solutions for each experiment. Consider the half-life of this compound under your specific experimental conditions (media, temperature, pH). |
| No significant difference between Minimum Inhibitory Concentration (MIC) and MBIC | 1. The bacterial strain may be a weak biofilm former.2. The biofilm did not have sufficient time to mature.3. The experimental conditions do not adequately support robust biofilm formation. | 1. Confirm the biofilm-forming capacity of your strain using a standard crystal violet assay.2. Increase the incubation time for biofilm formation before adding this compound.3. Optimize growth medium (e.g., supplement with glucose) and incubation conditions (e.g., static vs. shaking) to enhance biofilm production. |
| This compound appears effective in inhibiting biofilm formation (low MBIC), but not in eradicating established biofilms (high Minimum Biofilm Eradication Concentration - MBEC) | This is a common phenomenon. Biofilm maturation involves the production of an extracellular matrix and physiological changes that increase antibiotic tolerance. | This is an expected result and a key finding. Report both MBIC and MBEC values to fully characterize the efficacy of this compound against different stages of biofilm development. |
| Confocal microscopy shows viable cells deep within the biofilm despite this compound treatment | 1. Limited penetration of this compound through the biofilm matrix.2. Presence of persister cells or metabolically inactive cells that are less susceptible to this compound.3. Degradation of this compound by β-lactamases concentrated in the biofilm matrix. | 1. Consider using agents that can disrupt the biofilm matrix, such as DNase or EDTA, in combination with this compound.2. This highlights a mechanism of biofilm tolerance. Quantify the viable cell population at different depths of the biofilm.3. Test for β-lactamase activity in your biofilm model. Consider co-treatment with a β-lactamase inhibitor, although this compound is generally stable to many common β-lactamases. |
| Inconsistent staining in crystal violet assay after this compound treatment | 1. This compound at sub-MIC concentrations may sometimes enhance biofilm formation in certain strains.2. Incomplete removal of planktonic cells before staining. | 1. Test a wide range of this compound concentrations, including those below the MIC, to observe the full dose-response curve.[1]2. Ensure a thorough and consistent washing step to remove all non-adherent cells before staining. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that reduce this compound efficacy in a biofilm model?
A1: Several factors contribute to the reduced efficacy of this compound against bacterial biofilms:
-
Limited Penetration: The extracellular polymeric substance (EPS) matrix of the biofilm can act as a physical barrier, slowing down the diffusion of this compound to cells in the deeper layers.[2]
-
Enzymatic Degradation: Some bacteria within the biofilm produce β-lactamases (like AmpC) that can degrade this compound, reducing its effective concentration.[3]
-
Altered Metabolic State: Bacteria in a biofilm, particularly in the deeper layers, may exist in a slow-growing or dormant state. Since β-lactam antibiotics like this compound are most effective against actively dividing cells, these metabolically inactive cells are less susceptible.
-
Efflux Pumps: Bacteria in biofilms can upregulate efflux pumps, which actively transport this compound out of the cell, preventing it from reaching its target (penicillin-binding proteins).[4]
-
Persister Cells: A small subpopulation of "persister" cells within the biofilm can tolerate high concentrations of antibiotics without being genetically resistant.
Q2: How do I determine the appropriate concentration range of this compound for my biofilm experiments?
A2: It is recommended to first determine the Minimum Inhibitory Concentration (MIC) for the planktonic form of your bacterial strain using standard methods (e.g., broth microdilution). For biofilm experiments (MBIC and MBEC), you will likely need to test a much broader and higher range of concentrations, often up to 1000 times the MIC, as bacteria within biofilms are significantly more tolerant.[5]
Q3: Can this compound be used in combination with other agents to improve its anti-biofilm activity?
A3: Yes, combination therapy is a promising strategy. Synergistic effects have been observed when β-lactams are combined with:
-
Aminoglycosides: These antibiotics have a different mechanism of action and may be more effective against cells in different metabolic states within the biofilm.[2][6]
-
Fluoroquinolones: This combination can also target different cellular processes.[2]
-
Biofilm Matrix Disrupting Agents: Compounds like EDTA can chelate divalent cations that are essential for the integrity of the EPS matrix, potentially allowing for better penetration of this compound.[7]
Q4: What is the difference between MBIC and MBEC, and why is it important to measure both?
A4:
-
Minimum Biofilm Inhibitory Concentration (MBIC): The lowest concentration of an antimicrobial agent required to inhibit the formation of a biofilm.
-
Minimum Biofilm Eradication Concentration (MBEC): The lowest concentration of an antimicrobial agent required to eradicate a pre-formed, mature biofilm.
It is crucial to measure both because they provide different insights into the antimicrobial's efficacy. A low MBIC suggests the agent may be useful prophylactically to prevent biofilm formation, while a low MBEC indicates its potential for treating established biofilm-associated infections. Often, the MBEC is significantly higher than the MBIC.[8][9]
Quantitative Data Summary
The following table summarizes the efficacy of this compound against Staphylococcus aureus biofilms from a study on diabetic foot infections.
| Parameter | Methicillin-Resistant S. aureus (MRSA) | Methicillin-Susceptible S. aureus (MSSA) | Reference |
| MIC (μg/mL) | ≥ 8 | ≤ 4 | [3] |
| MBIC (μg/mL) | 256 - 1024 | Same as MIC (with a few exceptions being 2x MIC) | [3] |
| MBEC (μg/mL) | 2 - ≥1024 | Same as MIC (with a few exceptions being 2x MIC) | [3] |
MIC: Minimum Inhibitory Concentration; MBIC: Minimum Biofilm Inhibitory Concentration; MBEC: Minimum Biofilm Eradication Concentration.
Experimental Protocols
Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC) of this compound
This protocol is adapted from standard microtiter plate assays for biofilm susceptibility.
Materials:
-
96-well flat-bottom sterile microtiter plates
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) supplemented with 1% glucose)
-
This compound stock solution
-
Sterile PBS (Phosphate Buffered Saline)
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (95%) or another suitable solvent for crystal violet
-
Microplate reader
Procedure:
-
Inoculum Preparation: Culture the bacterial strain overnight in the appropriate broth. Dilute the overnight culture to a standardized concentration (e.g., 1 x 10^6 CFU/mL) in fresh growth medium.
-
Plate Setup:
-
Add 100 µL of sterile growth medium to the negative control wells.
-
Prepare serial two-fold dilutions of this compound in the growth medium directly in the wells of the microtiter plate. The final volume in each well should be 100 µL. The concentration range should be wide, spanning from below the planktonic MIC to several hundred times the MIC.
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, except for the negative control wells. This will bring the final volume to 200 µL per well.
-
Incubation: Cover the plate and incubate under static conditions at 37°C for 24-48 hours, or the optimal time for biofilm formation for your specific strain.
-
Washing: Gently discard the planktonic culture from the wells. Wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells. Be careful not to disturb the biofilm at the bottom of the wells.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Washing: Discard the crystal violet solution and wash the wells three times with sterile PBS.
-
Destaining: Add 200 µL of 95% ethanol to each well to solubilize the crystal violet bound to the biofilm. Incubate for 10-15 minutes.
-
Quantification: Transfer 150 µL of the destained solution to a new flat-bottom microtiter plate. Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.
-
MBIC Determination: The MBIC is defined as the lowest concentration of this compound that results in a significant reduction (e.g., ≥90%) in biofilm formation compared to the growth control (no antibiotic).
Protocol 2: Determination of Minimum Biofilm Eradication Concentration (MBEC) of this compound
This protocol determines the concentration of this compound required to kill bacteria in a pre-formed biofilm.
Procedure:
-
Biofilm Formation: Follow steps 1-4 of the MBIC protocol, but without the addition of this compound. This allows for the formation of a mature biofilm.
-
Washing: After the incubation period for biofilm formation, gently discard the planktonic culture and wash the wells twice with sterile PBS.
-
This compound Treatment: Prepare serial dilutions of this compound in fresh, sterile growth medium in a separate plate. Add 200 µL of each this compound dilution to the wells containing the pre-formed biofilms. Include a positive control well with no antibiotic.
-
Second Incubation: Incubate the plate for another 24 hours at 37°C.
-
Viability Assessment: To determine the MBEC, you need to assess the viability of the remaining biofilm cells.
-
Option A (CFU counting):
-
Discard the antibiotic-containing medium and wash the wells with PBS.
-
Add 200 µL of sterile PBS to each well and scrape the bottom and sides to dislodge the biofilm.
-
Use sonication or vigorous vortexing to break up the biofilm clumps.
-
Perform serial dilutions of the resulting bacterial suspension and plate on appropriate agar plates.
-
Incubate the plates and count the colonies to determine the number of viable cells (CFU/mL).
-
The MBEC is the lowest concentration of this compound that results in a pre-defined reduction (e.g., 3-log reduction or 99.9% kill) in CFU compared to the positive control.[10][11]
-
-
Option B (Metabolic Assay, e.g., Resazurin):
-
Discard the antibiotic-containing medium and wash the wells.
-
Add a viability indicator like resazurin and incubate according to the manufacturer's instructions.
-
Measure the fluorescence or absorbance to assess metabolic activity.
-
The MBEC is the lowest concentration that shows no or minimal metabolic activity.[9]
-
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound-induced AmpC β-lactamase expression pathway.
Caption: Efflux pump-mediated this compound resistance in biofilms.
Caption: Experimental workflow for MBEC determination.
References
- 1. Frontiers | Combination Susceptibility Testing of Common Antimicrobials in Vitro and the Effects of Sub-MIC of Antimicrobials on Staphylococcus aureus Biofilm Formation [frontiersin.org]
- 2. Antibiotic synergy against biofilm-forming Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. High β-Lactamase Levels Change the Pharmacodynamics of β-Lactam Antibiotics in Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of the synergic effects of aminoglycoside-fluoroquinolone and third-generation cephalosporin combinations against clinical isolates of Pseudomonas spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combination drug strategies for biofilm eradication using synthetic and natural agents in KAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. Defining conditions for biofilm inhibition and eradication assays for Gram-positive clinical reference strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Estimation of Minimum Biofilm Eradication Concentration (MBEC) on In Vivo Biofilm on Orthopedic Implants in a Rodent Femoral Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
reducing Cefoxazole degradation in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on reducing Cefoxazole degradation in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in aqueous solutions?
A1: The primary cause of this compound degradation in aqueous solutions is the hydrolysis of the β-lactam ring. This process is influenced by factors such as pH, temperature, and the presence of certain buffers.[1][2][3][4]
Q2: What is the optimal pH for this compound stability in solution?
A2: this compound exhibits maximum stability in a pH range of 5 to 7.[1] At a pH below 4, precipitation of the free acid may occur, while at a pH above 8, hydrolysis of the β-lactam group is accelerated.
Q3: How does temperature affect the stability of this compound solutions?
A3: this compound degradation is temperature-dependent. At room temperature (25°C), a solution at optimal pH will lose about 10% of its activity in approximately two days.[1] For long-term storage, freezing at -20°C or -80°C is recommended.[5][6][7]
Q4: Is this compound sensitive to light?
A4: Yes, this compound is sensitive to light.[7] Stock solutions and experimental setups should be protected from light to minimize photodegradation.
Q5: Can I pre-filter my this compound solution?
A5: Yes, it is recommended to sterilize this compound stock solutions by filtering through a 0.22 µm syringe filter.[5]
Q6: How long can I store a this compound stock solution?
A6: A sterile stock solution of this compound in water can be stored at -20°C for up to a year or at -80°C for up to six months.[5][6] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound activity in my experiment. | - Incorrect pH: The pH of your experimental medium may be outside the optimal range of 5-7.[1] - High Temperature: The experiment is being conducted at a temperature that accelerates this compound degradation.[1] - Light Exposure: The experimental setup is not adequately protected from light.[7] - Incompatible Buffer: The buffer system being used may be catalyzing degradation (e.g., phosphate buffers can have a catalytic effect).[2] | - Verify and adjust the pH of your medium to be within the 5-7 range. - If possible, conduct the experiment at a lower temperature . If not, prepare fresh this compound solutions more frequently. - Protect your experimental setup from light by using amber-colored vessels or covering them with aluminum foil. - Consider using a non-catalytic buffer system , such as acetate buffer, which has been shown to decrease degradation rates for some cephalosporins.[4] |
| Precipitate forms in my this compound solution. | - Low pH: The pH of the solution may have dropped below 4, causing the precipitation of the free acid. - High Concentration: The concentration of this compound may be too high for the solubility in the chosen solvent at a given temperature. | - Ensure the pH of the solution is maintained between 5 and 7.[1] - Prepare a less concentrated stock solution or gently warm the solution to aid dissolution, but be mindful of temperature-induced degradation. |
| Inconsistent results between experimental repeats. | - Inconsistent this compound Potency: Degradation of the stock solution between experiments. - Variability in Experimental Conditions: Fluctuations in pH, temperature, or light exposure. | - Use freshly prepared this compound solutions for each experiment or use aliquots from a single, properly stored stock solution to minimize variability.[6] - Strictly control and monitor the pH, temperature, and light conditions of your experiments. |
| Discoloration of the this compound solution. | - Degradation: The solution may have degraded over time. Reconstituted solutions can range from clear to light amber; however, dark brown solutions should not be used. | - Discard any solution that appears dark brown. Prepare a fresh solution from powder. |
Data Summary Tables
Table 1: Stability of this compound Sodium in Aqueous Solution at 25°C
| pH | Time to 10% Decomposition |
| 3 | ~40 hours |
| 5-7 | ~48 hours[1] |
| 9 | ~14 hours |
Table 2: Recommended Storage Conditions for this compound Sodium Solutions
| Storage Temperature | Recommended Duration | Notes |
| 25°C (Room Temperature) | Up to 48 hours | At optimal pH (5-7) and protected from light.[1] |
| 5°C (Refrigerated) | Up to 7 days | In a sterile, light-protected container. |
| -20°C (Frozen) | Up to 1 year[5] | Aliquot to avoid repeated freeze-thaw cycles.[6] |
| -80°C (Ultra-low Freezer) | Up to 6 months[6] | Aliquot to avoid repeated freeze-thaw cycles.[6] |
Experimental Protocols
Protocol 1: Preparation and Storage of a this compound Stock Solution (100 mg/mL)
-
Weighing: Accurately weigh 1 gram of this compound sodium salt powder.
-
Dissolving: In a sterile environment (e.g., a laminar flow hood), dissolve the powder in 10 mL of sterile, nuclease-free water.[5] Ensure complete dissolution.
-
Sterilization: Pre-wet a 0.22 µm syringe filter by passing 5-10 mL of sterile water through it. Discard the water. Sterilize the this compound stock solution by filtering it through the pre-wetted syringe filter into a sterile, light-protected container (e.g., an amber-colored vial).[5]
-
Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots in sterile, light-protected microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for up to one year or at -80°C for up to six months.[5][6]
Protocol 2: General Guidelines for Using this compound in a Long-Term Experiment
-
Thawing: When needed, thaw a single aliquot of the this compound stock solution at room temperature or on ice, protected from light. Avoid repeated freeze-thaw cycles.[6]
-
Dilution: Dilute the stock solution to the desired working concentration in your pre-warmed experimental medium immediately before use. Ensure the final pH of the medium is within the optimal range of 5-7.
-
Incubation: During the experiment, maintain a constant temperature and protect the culture vessels from direct light.
-
Replenishment: For experiments lasting longer than 48 hours, it is recommended to replenish the this compound by performing partial or complete media changes with freshly prepared this compound-containing medium. The frequency of replenishment will depend on the experimental temperature and duration.
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Recommended workflow for handling this compound.
References
- 1. Cefoxitin sodium: solution and solid-state chemical stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation kinetics of a new cephalosporin derivative in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. goldbio.com [goldbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cefoxitin sodium salt, 250 mg, CAS No. 33564-30-6 | Antibiotics, -mycotics | Cell culture | Applications | Carl ROTH - International [carlroth.com]
Cefoxazole inconsistent results in repeat experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistent results in experiments involving the antibiotic Cefoxazole. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a second-generation cephalosporin antibiotic. Its mechanism of action involves the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. This disruption of the cell wall structure leads to bacterial cell lysis and death.
Q2: We are observing that some bacterial strains show susceptibility to this compound in initial tests, but appear resistant in later stages of the experiment or upon re-testing. What could be the cause?
A2: This phenomenon is often due to the induction of AmpC β-lactamases. Some bacteria, like those in the "SPACE" group (Serratia, Pseudomonas, Acinetobacter, Citrobacter, and Enterobacter), possess a chromosomal ampC gene.[1] this compound is a potent inducer of this gene. While basal expression of AmpC might be low, exposure to this compound can trigger a significant increase in the production of this enzyme, which then hydrolyzes the antibiotic, leading to apparent resistance.
Q3: How can I be sure my this compound stock solution is stable?
A3: this compound solutions should be prepared fresh whenever possible. If storage is necessary, they should be kept at low temperatures (e.g., refrigerated or frozen) and protected from light. Studies on the similar cephalosporin, cefazolin, have shown stability for up to 30 days at 5°C when protected from light.[2][3] Discoloration of the solution may indicate degradation.
Q4: Are there standard guidelines I should be following for this compound susceptibility testing?
A4: Yes, it is crucial to follow the guidelines established by a recognized standards organization, such as the Clinical and Laboratory Standards Institute (CLSI). The CLSI M100 document provides detailed protocols, interpretive criteria, and quality control parameters for antimicrobial susceptibility testing, including for this compound.[1][4][5][6][7] Adherence to these standards is essential for obtaining reproducible and accurate results.
Troubleshooting Inconsistent this compound Results
Inconsistent Minimum Inhibitory Concentration (MIC) values are a common issue in this compound experiments. The following table outlines potential causes and recommended solutions.
| Observed Problem | Potential Cause | Recommended Solution |
| MIC values are consistently higher than expected for quality control (QC) strains. | 1. Inaccurate this compound Concentration: Errors in weighing, dilution, or degradation of the this compound stock solution. | - Prepare a fresh this compound stock solution, ensuring accurate weighing and dilution. - Verify the potency of the this compound powder. |
| 2. Incorrect Inoculum Density: The bacterial suspension is too dense. | - Standardize the inoculum to a 0.5 McFarland standard. - Ensure the final inoculum concentration in the wells is as per the protocol (e.g., 5 x 10^5 CFU/mL). | |
| 3. Contamination: Contamination of the bacterial culture or media. | - Streak the culture for purity before starting the experiment. - Use aseptic techniques throughout the procedure. | |
| MIC values are consistently lower than expected for QC strains. | 1. Inaccurate this compound Concentration: Error in serial dilution leading to lower than intended concentrations. | - Carefully check all pipetting and dilution steps. - Use calibrated pipettes. |
| 2. Incorrect Inoculum Density: The bacterial suspension is too dilute. | - Ensure the inoculum is standardized to a 0.5 McFarland standard before dilution for the assay. | |
| High variability in MIC results between replicate plates or experiments. | 1. Inconsistent Inoculum Preparation: Variation in the starting bacterial culture's growth phase or density. | - Use a fresh overnight culture to prepare the inoculum. - Always standardize the inoculum before use. |
| 2. Poor Pipetting Technique: Inaccurate or inconsistent dispensing of this compound, media, or inoculum. | - Ensure proper mixing at each serial dilution step. - Change pipette tips between dilutions. | |
| 3. Incubation Environment Variation: Fluctuations in temperature or CO2 levels (if applicable) between experiments. | - Use a calibrated incubator and monitor the temperature. - Ensure consistent incubation times. | |
| "Skipped wells" are observed (growth in higher this compound concentrations, but not in lower ones). | 1. Contamination: Contamination in a single well of the microplate. | - Review aseptic technique. - Repeat the experiment with fresh materials. |
| 2. Pipetting Error: An error in the serial dilution for a specific well. | - Be meticulous with the serial dilution process. |
Quality Control (QC) Data
Performing quality control is essential for ensuring the accuracy of your experimental results. The following table provides the acceptable MIC ranges for this compound with standard ATCC® quality control strains as per CLSI guidelines.
| QC Strain | ATCC® Number | This compound MIC Range (μg/mL) |
| Staphylococcus aureus | 29213 | 1 - 4[8] |
| Bacteroides fragilis | 25285 | 4 - 16 |
| Bacteroides thetaiotaomicron | 29741 | 8 - 32 |
Note: Always refer to the latest version of the CLSI M100 document for the most current QC ranges.
Experimental Protocols
Broth Microdilution for this compound MIC Determination
This protocol is based on the CLSI guidelines for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Materials:
-
This compound powder
-
Appropriate solvent for this compound (e.g., sterile water or buffer)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strain to be tested
-
QC strain (e.g., S. aureus ATCC® 29213)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Calibrated pipettes and sterile tips
-
Incubator (35°C ± 2°C)
Procedure:
-
This compound Stock Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1280 µg/mL. For example, dissolve 12.8 mg of this compound powder in 10 mL of an appropriate solvent.
-
Filter-sterilize the stock solution.
-
-
Preparation of this compound Dilutions:
-
Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the 1280 µg/mL this compound stock to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this standardized suspension 1:100 in CAMHB to achieve a final concentration of approximately 1-2 x 10^6 CFU/mL.
-
-
Inoculation of Microtiter Plate:
-
Add 100 µL of the diluted bacterial suspension to wells 1 through 11. This will result in a final inoculum of approximately 5 x 10^5 CFU/mL and will further dilute the this compound concentrations by half (final concentrations will range from 64 µg/mL to 0.125 µg/mL).
-
Do not add bacteria to well 12.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
There should be clear broth in the sterility control well (well 12) and turbid growth in the growth control well (well 11).
-
Visualizations
Experimental Workflow for Broth Microdilution
AmpC Beta-Lactamase Induction Pathway
References
- 1. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 2. darvashco.com [darvashco.com]
- 3. clsi.org [clsi.org]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Susceptibility Testing of Aquatic Bacteria: Quality Control Disk Diffusion Ranges for Escherichia coli ATCC 25922 and Aeromonas salmonicida subsp. salmonicida ATCC 33658 at 22 and 28°C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iacld.com [iacld.com]
- 7. nih.org.pk [nih.org.pk]
- 8. media.beckmancoulter.com [media.beckmancoulter.com]
Validation & Comparative
Cefoxazole vs. Ceftriaxone in Anaerobic Infection Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of cefoxazole and ceftriaxone in preclinical anaerobic infection models. The following sections present a comprehensive analysis supported by experimental data, detailed methodologies, and visual representations of experimental workflows to aid in the evaluation of these two cephalosporin antibiotics for research and development purposes.
Executive Summary
This compound, a second-generation cephamycin, has long been recognized for its potent activity against a broad spectrum of anaerobic bacteria. In contrast, ceftriaxone, a third-generation cephalosporin, exhibits excellent activity against many aerobic Gram-negative and Gram-positive organisms but is generally less reliable against anaerobes. This difference in spectrum has significant implications for their application in treating mixed infections where anaerobes play a crucial role. Experimental data from both in vitro and in vivo models consistently demonstrate the superiority of this compound in combating anaerobic pathogens, particularly Bacteroides fragilis. Conversely, ceftriaxone's use has been associated with an increased risk of Clostridioides difficile infection (CDI), a serious complication often linked to the disruption of the normal gut microbiota.
In Vitro Activity: A Quantitative Comparison
The in vitro efficacy of this compound and ceftriaxone against anaerobic bacteria is most commonly quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The lower the MIC, the more potent the antibiotic.
| Bacterium | This compound MIC (µg/mL) | Ceftriaxone MIC (µg/mL) | Reference(s) |
| Bacteroides fragilis group | 8 - 64 | >128 - >256 | [1][2] |
| Clostridium perfringens | ≤0.06 - 8 | 16 - >128 | [2] |
| Other Clostridium spp. | 0.5 - >128 | 1 - >128 | [2] |
| Anaerobic Gram-positive cocci | ≤0.06 - 2 | ≤0.06 - 4 | [2] |
Key Findings:
-
This compound consistently demonstrates lower MIC values against the Bacteroides fragilis group, one of the most clinically significant anaerobic pathogens, when compared to ceftriaxone.[1][2]
-
While both agents can show activity against some anaerobic Gram-positive cocci and Clostridium perfringens, ceftriaxone is notably less active against many strains, particularly within the B. fragilis group and certain species of Clostridium.[2]
-
The resistance of many B. fragilis strains to ceftriaxone is often attributed to the production of β-lactamases, which can hydrolyze the antibiotic. This compound is more stable to these enzymes.[1]
In Vivo Efficacy in Animal Models
Animal models of anaerobic infection are critical for evaluating the in vivo performance of antibiotics, taking into account pharmacokinetic and pharmacodynamic factors.
Rat Intra-abdominal Abscess Model
This model mimics the polymicrobial nature of intra-abdominal infections, which frequently involve both aerobic and anaerobic bacteria.
| Treatment Group | Mean Bacterial Count (log10 CFU/g) in Abscess | Mortality Rate | Incidence of Abscess Formation | Reference(s) |
| Untreated Control | 9.14 ± 1.13 | High | High | [3][4] |
| Cefoxitin (this compound surrogate) | 3.5 - 4.5 | Low | Low | [3] |
| Ceftriaxone | 5.68 ± 1.04 | Moderate | Moderate to High | [4] |
| Ceftriaxone + Tazobactam | 4.15 ± 1.25 | Low | Low | [4] |
Key Findings:
-
In a rat model of intra-abdominal abscess due to Bacteroides fragilis, cefoxitin was highly effective in reducing bacterial counts and preventing abscess formation.[3]
-
Ceftriaxone alone was significantly less effective than cefoxitin.[3][4] However, when combined with a β-lactamase inhibitor like tazobactam, the efficacy of ceftriaxone against B. fragilis was significantly enhanced, highlighting the role of β-lactamase production in ceftriaxone's reduced activity.[4]
Mouse Subcutaneous Abscess Model
This model is useful for studying the activity of antibiotics against a specific anaerobic pathogen in a localized infection.
| Treatment Group | Mean Reduction in Bacterial Counts (log10 CFU) | Reference(s) |
| Cefoxitin (this compound surrogate) | 3.5 | [3] |
| Ceftriaxone | Poor in vivo activity | [5][6] |
Key Findings:
-
Cefoxitin was one of the most effective agents in reducing the bacterial load of B. fragilis in a subcutaneous abscess model.[3]
-
Ceftriaxone demonstrated poor in vivo activity against B. fragilis in a similar model, even though it could penetrate the abscesses.[5][6] Interestingly, the biological activity of ceftriaxone was found to be largely lost within the abscesses infected with B. fragilis.[5]
Association with Clostridioides difficile Infection (CDI)
An important consideration in the clinical use of broad-spectrum antibiotics is their impact on the gut microbiota and the subsequent risk of CDI.
-
Ceftriaxone: Several studies have linked ceftriaxone, a third-generation cephalosporin, to an increased risk of CDI.[7][8] In vitro models of the human gut have shown that ceftriaxone can induce C. difficile spore germination, proliferation, and toxin production.[7] This is thought to be due to the disruption of the normal gut flora, which allows C. difficile to overgrow.
-
This compound: While data directly comparing the CDI risk of this compound and ceftriaxone is limited, first and second-generation cephalosporins are generally considered to pose a lower risk of CDI than third-generation agents.
Experimental Protocols
In Vitro Susceptibility Testing (Agar Dilution)
-
Bacterial Strains: A panel of recent clinical isolates of anaerobic bacteria is prepared.
-
Media Preparation: Serial twofold dilutions of the antibiotics (this compound and ceftriaxone) are incorporated into agar plates.
-
Inoculation: The bacterial isolates are suspended in a suitable broth to a standardized turbidity and then inoculated onto the surface of the agar plates.
-
Incubation: The plates are incubated under anaerobic conditions at 37°C for 48 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the organism.[9]
Rat Intra-abdominal Abscess Model
-
Animal Model: Adult male Wistar rats are used.
-
Inoculum Preparation: A standardized concentration of Bacteroides fragilis is mixed with a sterile adjuvant, such as cecal contents, to mimic a polymicrobial infection.
-
Induction of Infection: The bacterial mixture is implanted intraperitoneally into the rats.
-
Treatment: At a specified time post-inoculation (e.g., 5 hours), treatment with this compound, ceftriaxone, or a control vehicle is initiated via a clinically relevant route (e.g., subcutaneous or intravenous). Treatment is typically administered for several days.
-
Outcome Measures: At the end of the treatment period, the animals are euthanized. Abscesses are identified, and the bacterial load within the abscesses is quantified by plating serial dilutions on selective media. Mortality rates and the incidence of abscess formation are also recorded.[4]
Visualizing Experimental Workflows
Caption: Workflow for the Rat Intra-abdominal Abscess Model.
Conclusion
The available preclinical data from both in vitro and in vivo anaerobic infection models consistently demonstrate the superior efficacy of this compound over ceftriaxone. This compound exhibits potent activity against key anaerobic pathogens like Bacteroides fragilis, which translates to better outcomes in animal models of intra-abdominal and subcutaneous abscesses. In contrast, ceftriaxone's poor activity against many anaerobes and its association with an increased risk of Clostridioides difficile infection limit its utility in scenarios where anaerobic coverage is critical. For researchers and drug development professionals investigating treatments for anaerobic or mixed aerobic-anaerobic infections, this compound remains a more reliable and effective agent. Future studies could further explore the comparative impact of these antibiotics on the gut microbiome and the development of antibiotic resistance.
References
- 1. In vitro activity of cefbuperazone compared with that of other new beta-lactam agents against anaerobic gram-negative bacilli and contribution of beta-lactamase to resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative in vitro activity of new beta-lactam antibiotics against anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Efficacy of ceftriaxone plus tazobactam in a rat model of intraabdominal abscess due to Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative efficacy of ceftriaxone in experimental infections involving Bacteroides fragilis and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. droracle.ai [droracle.ai]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Comparative in vitro activity of newer cephalosporins against anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Cefoxazole's Diminishing Dominance: A Comparative Efficacy Guide Against Bacteroides fragilis
For Immediate Release
Once a frontline defense against anaerobic infections, the efficacy of Cefoxazole against Bacteroides fragilis is increasingly compromised by rising resistance. This guide offers a comprehensive comparison of this compound with current therapeutic alternatives, supported by recent susceptibility data and detailed experimental protocols, to inform researchers, scientists, and drug development professionals in their ongoing efforts to combat anaerobic pathogens. While historically effective, the landscape of B. fragilis treatment has shifted, necessitating a re-evaluation of this compound's role.
In Vitro Susceptibility: A Comparative Analysis
Recent surveillance data highlights a significant trend of increasing resistance of Bacteroides fragilis to this compound. While it can still be effective against some isolates, its broad-spectrum reliability has waned. In contrast, carbapenems and beta-lactam/beta-lactamase inhibitor combinations consistently demonstrate superior in vitro activity.
Below is a summary of Minimum Inhibitory Concentration (MIC) data and resistance rates from various studies. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
| Antimicrobial Agent | MIC50 (µg/mL) | MIC90 (µg/mL) | Resistance Rate (%) |
| This compound | 8 - 16 | 64 - >256 | 15 - 38.5% |
| Piperacillin-tazobactam | 0.25 - 4 | 32 | < 4% |
| Imipenem | 0.25 | 4 | 0 - 6% |
| Meropenem | Not widely reported | Not widely reported | 0 - 6% |
| Metronidazole | 0.5 | 1 | < 1% |
| Clindamycin | Not widely reported | Not widely reported | 41 - 83% |
Note: The presented data is a synthesis from multiple sources and may vary based on geographical location and study period.[1][2][3][4][5]
Understanding the Mechanisms: Action and Resistance
This compound, a cephamycin antibiotic, exerts its bactericidal effect by inhibiting cell wall synthesis. It binds to and inactivates penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis. This disruption leads to cell lysis and death.
dot
Caption: this compound's mechanism of action against B. fragilis.
The primary mechanism of resistance to this compound in Bacteroides fragilis is the production of beta-lactamase enzymes. These enzymes hydrolyze the beta-lactam ring of the antibiotic, rendering it inactive. The genes encoding these enzymes, such as cepA and cfxA, are often located on mobile genetic elements, facilitating their spread. A secondary resistance mechanism involves alterations in the affinity of PBPs for this compound, reducing the drug's binding and efficacy.[1][4][6][7][8][9][10][11][12]
dot
Caption: Key resistance mechanisms to this compound in B. fragilis.
Experimental Protocols for Susceptibility Testing
The validation of this compound's efficacy relies on standardized antimicrobial susceptibility testing. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for these procedures. The agar dilution method is considered the reference standard for anaerobic bacteria.
Agar Dilution Method (CLSI M11)
This method involves the preparation of agar plates containing serial twofold dilutions of the antimicrobial agent. A standardized inoculum of the test organism is then applied to the surface of each plate.
dot
Caption: Workflow for the Agar Dilution Susceptibility Test.
Key Methodological Steps:
-
Media Preparation: Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood is the recommended medium.
-
Antimicrobial Agent Dilution: A series of twofold dilutions of the antimicrobial agents are prepared.
-
Plate Preparation: The antimicrobial dilutions are incorporated into the molten agar before pouring the plates.
-
Inoculum Preparation: A standardized bacterial suspension, equivalent to a 0.5 McFarland standard, is prepared.
-
Inoculation: The surfaces of the agar plates are inoculated with the bacterial suspension.
-
Incubation: Plates are incubated in an anaerobic environment at 37°C for 48 hours.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Conclusion
The available data strongly indicates a decline in the clinical utility of this compound as a monotherapy for serious infections caused by Bacteroides fragilis due to escalating resistance. Current evidence supports the use of carbapenems and beta-lactam/beta-lactamase inhibitor combinations as more reliable therapeutic options. Continuous surveillance of antimicrobial susceptibility patterns is imperative to guide clinical practice and inform the development of novel therapeutic strategies against anaerobic pathogens.
References
- 1. Mechanism of action of cephalosporins and resistance caused by decreased affinity for penicillin-binding proteins in Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bacteroides fragilis Group | Johns Hopkins ABX Guide [hopkinsguides.com]
- 4. Cefoxitin Resistance to Beta-Lactamase: a Major Factor for Susceptibility of Bacteroides fragilis to the Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Susceptibility of Clinical Isolates of Bacteroides fragilis Group Organisms Recovered from 2009 to 2012 in a Korean Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The prevalence of antibiotic resistance genes in Bacteroides fragilis group strains isolated in different European countries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Plasmid-related resistance to cefoxitin in species of the Bacteroides fragilis group isolated from intestinal tracts of calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Transfer of beta-lactamase-associated cefoxitin resistance in Bacteroides fragilis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alterations to the penicillin-binding proteins in the Bacteroides fragilis group: a mechanism for non-beta-lactamase mediated cefoxitin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cefoxitin inactivation by Bacteroides fragilis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Bacterial Defenses: A Comparative Guide to Cefoxazole Synergy with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates innovative strategies to preserve the efficacy of our antimicrobial arsenal. Combination therapy, leveraging synergistic interactions between antibiotics, presents a promising approach to combat multidrug-resistant pathogens. This guide provides a comparative overview of the synergistic potential of Cefoxazole, a second-generation cephalosporin, when combined with other antibiotic classes. The data presented herein is compiled from various in vitro studies, offering insights into potential therapeutic pairings and the experimental frameworks used to identify them.
Understanding Synergy: A Quantitative Look
The synergistic effect of antibiotic combinations is most commonly quantified using the Fractional Inhibitory Concentration Index (FICI). This index is derived from checkerboard assays, a method that systematically tests a range of concentrations of two drugs, both individually and in combination.
FICI Calculation:
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
The following tables summarize the reported synergistic activities of this compound with various antibiotics against different bacterial species.
This compound Synergy Data
Table 1: this compound in Combination with Fluoroquinolones
| Partner Antibiotic | Bacterial Species | Synergy Rate | FICI (Range/Value) | Reference(s) |
| Ciprofloxacin | Bacteroides fragilis | 28% (8 of 29 strains) | ≤ 0.5 | [1] |
Table 2: this compound in Combination with Fosfomycin
| Partner Antibiotic | Bacterial Species | Synergy Description | Additional Notes | Reference(s) |
| Fosfomycin | Escherichia coli (CTX-M-15-producing) | Synergistic and bactericidal | Prevented the emergence of fosfomycin-resistant mutants. | [2] |
Table 3: this compound in Combination with Aminoglycosides
| Partner Antibiotic | Bacterial Species | Synergy Description | Additional Notes | Reference(s) |
| Gentamicin, Tobramycin, Amikacin, Dibekacin | Pseudomonas aeruginosa | Distinct synergy | Observed against many strains highly resistant to this compound alone. | [3] |
Note: Specific FICI values for the this compound-aminoglycoside combinations against P. aeruginosa were not detailed in the referenced abstracts, highlighting an area for further investigation.
Table 4: this compound in Combination with Other β-Lactams
| Partner Antibiotic | Bacterial Species | Synergy Description | Additional Notes | Reference(s) |
| Doripenem | NDM-1-producing bacteria | Synergistic effect | The combination drastically decreased the catalytic efficiency of the NDM-1 enzyme. | [4] |
| Various β-lactams (Nafcillin, Cefazolin, etc.) | Community-associated MRSA | Synergistic | Decreased MICs of partner β-lactams by 8- to 64-fold. | [5][6] |
Experimental Protocols for Synergy Testing
Accurate and reproducible assessment of antibiotic synergy is crucial. The following are detailed methodologies for key experiments cited in this guide.
Checkerboard Broth Microdilution Assay
This method is a cornerstone of in vitro synergy testing, allowing for the determination of the FICI.
-
Preparation of Antibiotic Solutions: Prepare stock solutions of each antibiotic. A series of twofold dilutions of each antibiotic is prepared in a 96-well microtiter plate. Drug A is diluted along the y-axis, and Drug B is diluted along the x-axis. The final wells will contain a matrix of antibiotic concentrations.
-
Inoculum Preparation: A standardized bacterial inoculum (typically 5 x 10^5 CFU/mL) is prepared from an overnight culture.
-
Incubation: The microtiter plate is inoculated with the bacterial suspension and incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth. The FICI is then calculated based on the MICs of the individual drugs and their MICs in combination.
Time-Kill Assay
This dynamic method assesses the rate of bacterial killing over time, providing a more detailed picture of the bactericidal or bacteriostatic nature of the antibiotic combination.
-
Preparation of Cultures: A logarithmic phase bacterial culture is diluted to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in fresh broth.
-
Addition of Antibiotics: The antibiotics are added to the bacterial cultures at predetermined concentrations (e.g., 0.5x, 1x, or 2x MIC), both individually and in combination. A growth control with no antibiotic is included.
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, and 24 hours), aliquots are removed from each culture, serially diluted, and plated on agar plates to determine the viable bacterial count (CFU/mL).
-
Data Analysis: The change in log10 CFU/mL over time is plotted. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared to the most active single agent.
E-test Synergy Assay
The E-test provides a simpler, gradient-based method for assessing synergy.
-
Inoculation: An agar plate is uniformly inoculated with a standardized bacterial suspension.
-
Application of E-test Strips: Two E-test strips, each containing a gradient of a different antibiotic, are placed on the agar surface. The placement can be done in two ways:
-
Cross Method: The strips are placed at a 90-degree angle to each other, intersecting at their respective MIC values.
-
Parallel Method: The strips are placed parallel to each other at a specific distance.
-
-
Incubation: The plate is incubated overnight.
-
Interpretation: The shape of the inhibition zones is observed. A deformation or merging of the inhibition zones at the intersection of the strips can indicate synergy. The FICI can also be calculated from the points where the inhibition ellipses intersect the strips.
Visualizing Experimental Workflows and Mechanisms
Experimental Workflow for Synergy Testing
Caption: General workflow for in vitro antibiotic synergy testing.
Proposed Mechanism of Synergy: Cephalosporins and Aminoglycosides
Caption: this compound weakens the cell wall, enhancing aminoglycoside uptake.
Proposed Mechanism of Synergy: this compound and Fosfomycin
Caption: Dual blockade of bacterial cell wall synthesis by this compound and Fosfomycin.
Conclusion
The available in vitro data suggests that this compound can act synergistically with several classes of antibiotics against a range of clinically relevant bacteria. Combinations with aminoglycosides, fluoroquinolones, fosfomycin, and other β-lactams have shown promise, potentially offering avenues to overcome resistance and enhance therapeutic efficacy. However, it is crucial to note that in vitro synergy does not always translate to clinical success. Further in vivo studies and clinical trials are necessary to validate these findings and establish safe and effective combination regimens. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of antibiotic combination therapy.
References
- 1. In vitro synergy of ciprofloxacin and three other antibiotics against Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of fosfomycin alone or combined with cefoxitin in vitro and in vivo in a murine model of urinary tract infection due to Escherichia coli harbouring CTX-M-15-type extended-spectrum β-lactamase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cefoxitin: synergism with aminoglycosides in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic effect of doripenem in combination with cefoxitin and tetracycline in inhibiting NDM-1 producing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Combinations of cefoxitin plus other β-lactams are synergistic in vitro against community associated methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Maze of Resistance: A Comparative Guide to Cefoxazole Cross-Resistance with Other Beta-Lactams
For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against antimicrobial resistance. This guide provides an objective comparison of the cross-resistance profiles between Cefoxazole, a second-generation cephalosporin, and other beta-lactam antibiotics, supported by experimental data and detailed methodologies.
This compound's unique cephamycin structure confers stability against many beta-lactamases. However, its potent ability to induce AmpC beta-lactamase expression in several Gram-negative bacteria is a critical factor driving cross-resistance to other beta-lactam agents. This guide delves into the mechanisms, quantitative data, and experimental protocols necessary to evaluate this clinically significant phenomenon.
Quantitative Cross-Resistance Data
The following tables summarize the cross-resistance observed between this compound and other beta-lactams in various bacterial species. The data, compiled from multiple studies, highlights the impact of this compound resistance on the susceptibility to other antibiotics.
Table 1: Cross-Resistance in Bacteroides fragilis Group Isolates
| Antibiotic | % Resistant in Cefoxitin-Susceptible Isolates | % Resistant in Cefoxitin-Resistant Isolates | Fold-Increase in Resistance |
| Ampicillin-Sulbactam | 0.4% | 9.1% | 22.8 |
| Amoxicillin-Clavulanate | 0.9% | 8.3% | 9.2 |
| Ticarcillin-Clavulanate | Not Reported | 13.1% | - |
| Piperacillin-Tazobactam | Not Reported | 0% | - |
Data compiled from a study on the cross-resistance rates in the Bacteroides fragilis group.[1]
Table 2: Comparative Minimum Inhibitory Concentrations (MICs) for Bacteroides fragilis Group
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Cefoxitin | 8 | 64 |
| Moxalactam | 4 | 64 |
| Cefoperazone | >128 | >128 |
| Cefotaxime | 32 | 64 |
| Cephalothin | 32 | >128 |
| Cefazolin | 64 | >128 |
| Carbenicillin | 64 | 64 |
This table presents the general susceptibility of the B. fragilis group to various beta-lactams, indicating that strains with high Cefoxitin MICs are also likely to be resistant to other cephalosporins.[2]
Table 3: Cross-Resistance in Cefoxitin-Resistant Klebsiella pneumoniae
| Antibiotic | Susceptibility in Cefoxitin-Resistant Isolates |
| Cephalothin | Generally Resistant |
| Cefamandole | Generally Resistant |
| Imipenem | Generally Susceptible |
| Meropenem | Generally Susceptible |
Studies have shown that while Cefoxitin-resistant K. pneumoniae are often resistant to earlier-generation cephalosporins, they tend to remain susceptible to carbapenems.[3][4]
Mechanisms of Cross-Resistance: The AmpC Signaling Pathway
The primary mechanism of this compound-mediated cross-resistance in many Gram-negative bacteria, such as Enterobacter cloacae, Citrobacter freundii, and Klebsiella aerogenes, is the induction of the chromosomal AmpC β-lactamase.[5] this compound is a potent inducer of this enzyme, which can then hydrolyze a broad spectrum of other beta-lactam antibiotics, including penicillins, and other cephalosporins.[2][5]
The induction of AmpC is a complex process involving several key proteins:
-
AmpR: A transcriptional regulator that, in the absence of an inducer, represses the transcription of the ampC gene.
-
AmpD: A cytoplasmic enzyme that recycles peptidoglycan fragments.
-
Peptidoglycan fragments: During cell wall turnover, small fragments of peptidoglycan are transported into the cytoplasm.
When a bacterium is exposed to this compound, the drug inhibits penicillin-binding proteins (PBPs) involved in cell wall synthesis. This leads to an accumulation of specific peptidoglycan fragments in the cytoplasm. These fragments outcompete AmpD's recycling capacity and bind to AmpR, converting it from a repressor to an activator of ampC transcription.[6] The resulting overproduction of AmpC β-lactamase leads to the breakdown of other beta-lactam antibiotics that enter the periplasmic space.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Differences in the resistant variants of Enterobacter cloacae selected by extended-spectrum cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of resistance due to inducible beta-lactamase in Enterobacter aerogenes and Enterobacter cloacae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Primer on AmpC β-Lactamases: Necessary Knowledge for an Increasingly Multidrug-resistant World - PMC [pmc.ncbi.nlm.nih.gov]
Cefazolin vs. Imipenem: A Head-to-Head Comparison of Efficacy in Bacterial Infections
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Cefazolin and Imipenem, supported by experimental data and detailed methodologies. The information is presented to facilitate a comprehensive understanding of their respective performance in treating bacterial infections.
Cefazolin, a first-generation cephalosporin, and imipenem, a broad-spectrum carbapenem antibiotic, are both crucial tools in the antimicrobial arsenal. Their distinct mechanisms of action and spectrum of activity dictate their clinical applications. This guide delves into a head-to-head comparison of their efficacy, supported by clinical and in-vitro experimental data.
At a Glance: Key Efficacy Findings
| Efficacy Parameter | Cefazolin | Imipenem | Key Findings |
| Clinical Cure Rate (Peritonitis) | 80.4% (in combination with ceftazidime) | 72.5% (monotherapy) | In a study on peritonitis in patients on continuous ambulatory peritoneal dialysis (CAPD), a combination therapy including cefazolin showed a slightly higher complete cure rate compared to imipenem monotherapy. However, the difference was not statistically significant.[1] |
| Primary Response Rate (Peritonitis) | 51.0% (in combination with ceftazidime) | 49.0% (monotherapy) | The initial response to treatment at day 10 was comparable between the two groups.[1] |
| In Vitro Activity | Effective against many Gram-positive and some Gram-negative bacteria. | Very broad-spectrum, including Gram-positive, Gram-negative (including Pseudomonas aeruginosa), and anaerobic bacteria.[2][3] | Imipenem generally exhibits a broader spectrum of activity, particularly against resistant Gram-negative bacteria.[2][3] |
| Induction of AmpC β-lactamase | Inducer | Potent Inducer | Both antibiotics can induce the expression of AmpC β-lactamase, a mechanism of resistance in some Gram-negative bacteria.[4] |
Mechanism of Action: A Tale of Two β-Lactams
Both cefazolin and imipenem are bactericidal agents that target the bacterial cell wall, but their specific interactions and spectrum of activity differ.
Cefazolin acts by inhibiting the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall.[5][6][7] It achieves this by binding to penicillin-binding proteins (PBPs), which are essential enzymes for cell wall construction.[5][6][7] This disruption of the cell wall integrity leads to bacterial cell lysis and death.[6]
Imipenem , a member of the carbapenem class, also inhibits bacterial cell wall synthesis by binding to PBPs.[2][3][8] Its broader spectrum of activity is attributed to its high stability against many β-lactamases, enzymes that can inactivate other β-lactam antibiotics.[2]
Experimental Protocols
Clinical Trial: Cefazolin plus Ceftazidime versus Imipenem/Cilastatin Monotherapy for Peritonitis
This section details the methodology of a randomized controlled trial comparing the efficacy of a cefazolin-containing regimen to imipenem monotherapy in the treatment of peritonitis in patients undergoing continuous ambulatory peritoneal dialysis (CAPD).[1]
Study Design: An open-label, randomized controlled study.
Patient Population: 102 patients with CAPD-related peritonitis were enrolled and randomized into two groups.
Treatment Regimens:
-
Treatment Group (n=51): Imipenem/cilastatin monotherapy.
-
Control Group (n=51): Cefazolin plus ceftazidime.
Outcome Measures:
-
Primary Response Rate: Assessed at day 10 of treatment.
-
Complete Cure Rate: The final outcome after the completion of therapy.
In Vitro Susceptibility Testing
The in vitro activity of cefazolin and imipenem is determined using standardized methods from the Clinical and Laboratory Standards Institute (CLSI). The two main methods are broth microdilution and disk diffusion.
Broth Microdilution: This method determines the minimum inhibitory concentration (MIC) of an antibiotic, which is the lowest concentration that inhibits the visible growth of a microorganism.
-
Preparation of Antibiotic Dilutions: A series of two-fold dilutions of cefazolin and imipenem are prepared in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculum Preparation: A standardized suspension of the test bacteria (e.g., E. coli, S. aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 35°C for 16-20 hours.
-
Interpretation: The MIC is read as the lowest concentration of the antibiotic at which there is no visible bacterial growth.
Disk Diffusion (Kirby-Bauer) Test: This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.
-
Plate Preparation: A Mueller-Hinton agar plate is uniformly inoculated with a standardized bacterial suspension.
-
Disk Application: Paper disks containing a defined amount of cefazolin or imipenem are placed on the agar surface.
-
Incubation: The plate is incubated at 35°C for 16-24 hours.
-
Interpretation: The diameter of the zone of inhibition around each disk is measured in millimeters and interpreted as "susceptible," "intermediate," or "resistant" based on CLSI guidelines.
A Common Ground: Induction of AmpC β-Lactamase
A significant consideration in the use of both cefazolin and imipenem is their ability to induce the expression of AmpC β-lactamases in certain Gram-negative bacteria, such as Enterobacter cloacae.[4] This is a mechanism of resistance where the bacteria produce an enzyme that can hydrolyze and inactivate the β-lactam antibiotic.
The induction pathway is a complex process involving the recycling of peptidoglycan fragments. Both cefazolin and imipenem can interfere with this process, leading to an accumulation of signaling molecules that activate the transcription of the ampC gene. The key regulator in this pathway is NagZ.[4]
Conclusion
Both cefazolin and imipenem are effective bactericidal antibiotics that play important roles in treating bacterial infections. Cefazolin remains a valuable agent for many Gram-positive and susceptible Gram-negative infections. Imipenem, with its broader spectrum of activity and stability against many β-lactamases, is often reserved for more serious or resistant infections. The choice between these two antibiotics should be guided by the specific pathogen, its susceptibility profile, the site of infection, and local resistance patterns. Furthermore, the potential for AmpC β-lactamase induction should be considered when treating infections caused by relevant Gram-negative bacteria.
References
- 1. Cefazolin plus ceftazidime versus imipenem/cilastatin monotherapy for treatment of CAPD peritonitis--a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. urology-textbook.com [urology-textbook.com]
- 4. Cefazolin and imipenem enhance AmpC expression and resistance in NagZ-dependent manner in Enterobacter cloacae complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. google.com [google.com]
- 6. Cefazolin - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Cefazolin Sodium? [synapse.patsnap.com]
- 8. What is the mechanism of Imipenem? [synapse.patsnap.com]
Assessing the Clinical Relevance of In Vitro Cefoxitin Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro data for cefoxitin and its clinical relevance, alongside alternative antimicrobial agents. By presenting quantitative susceptibility data, detailed experimental protocols, and visual representations of key concepts, this document aims to facilitate informed decisions in research and drug development.
Section 1: Cefoxitin and Its Mechanism of Action
Cefoxitin is a second-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many anaerobic organisms.[1] Its bactericidal effect stems from the inhibition of bacterial cell wall synthesis.[2] Cefoxitin binds to and inactivates penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis. This disruption leads to a compromised cell wall and ultimately, cell lysis.
A key feature of cefoxitin is its stability in the presence of many beta-lactamases, enzymes produced by bacteria that can inactivate many penicillin and cephalosporin antibiotics. This resistance to hydrolysis makes it a valuable agent against certain beta-lactamase-producing pathogens.
Visualizing the Mechanism of Action
Caption: Cefoxitin inhibits bacterial cell wall synthesis by targeting PBPs.
Section 2: Mechanisms of Bacterial Resistance to Cefoxitin
Despite its stability against some beta-lactamases, bacteria have evolved several mechanisms to resist the action of cefoxitin:
-
Enzymatic Degradation: While resistant to many common beta-lactamases, some extended-spectrum beta-lactamases (ESBLs) and AmpC beta-lactamases can hydrolyze cefoxitin, rendering it inactive.
-
Target Site Modification: Alterations in the structure of PBPs can reduce the binding affinity of cefoxitin. A clinically significant example is the acquisition of the mecA gene in Staphylococcus aureus, which encodes for a modified PBP (PBP2a) that has a low affinity for most beta-lactam antibiotics, including cefoxitin. This is the basis of methicillin resistance (MRSA).
-
Reduced Permeability: Changes in the outer membrane porins of Gram-negative bacteria can limit the entry of cefoxitin into the cell, thereby reducing its access to the target PBPs.
Visualizing Resistance Pathways
Caption: Key bacterial strategies to overcome the effects of cefoxitin.
Section 3: In Vitro Susceptibility Data and Clinical Breakpoints
In vitro susceptibility testing is crucial for predicting the potential efficacy of an antibiotic against a specific pathogen. The minimum inhibitory concentration (MIC) is a key parameter, representing the lowest concentration of an antibiotic that prevents visible growth of a microorganism. Regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) establish clinical breakpoints to categorize isolates as "Susceptible," "Intermediate," or "Resistant" based on MIC values.[3][4][5][6][7][8][9][10][11]
Table 1: CLSI and EUCAST Breakpoints for Cefoxitin (as of 2024)
| Organism Group | CLSI MIC Breakpoint (µg/mL) | EUCAST MIC Breakpoint (mg/L) |
| S | I | |
| Enterobacterales | ≤8 | 16 |
| Staphylococcus aureus | ≤4 | - |
| Anaerobes | ≤16 | 32 |
Note: Breakpoints are subject to change and the latest versions of CLSI M100 and EUCAST breakpoint tables should always be consulted.[3][6][7][8][9]
Section 4: Comparative In Vitro Activity
The following tables summarize the in vitro activity of cefoxitin in comparison to other clinically relevant antibiotics against a range of bacterial pathogens. The data is presented as MIC90 values, which represent the MIC required to inhibit the growth of 90% of the tested isolates.
Table 2: In Vitro Activity (MIC90 in µg/mL) Against Select Gram-Negative Bacteria
| Organism | Cefoxitin | Cefotetan | Ertapenem | Piperacillin-Tazobactam |
| Escherichia coli | 8 | 0.5 | 0.06 | 4 |
| Klebsiella pneumoniae | 16 | 2 | 0.12 | 8 |
| Proteus mirabilis | 8 | 0.5 | 0.25 | 2 |
| Enterobacter cloacae | >32 | 16 | 0.5 | 16 |
Table 3: In Vitro Activity (MIC90 in µg/mL) Against Select Anaerobic Bacteria
| Organism | Cefoxitin | Cefotetan | Ertapenem | Piperacillin-Tazobactam |
| Bacteroides fragilis group | 32 | 23 | 2 | 16 |
| Prevotella spp. | 2 | 4 | 0.5 | 1 |
| Clostridium perfringens | 1 | 2 | 0.25 | 4 |
| Peptostreptococcus spp. | 4 | 2 | 0.5 | 2 |
Note: MIC90 values can vary depending on the geographic location and the specific collection of isolates tested.[12][13][14][15][16][17][18][19][20][21][22]
Section 5: Correlation of In Vitro Data with Clinical Outcomes
The ultimate measure of an antibiotic's utility is its clinical efficacy. Several studies have investigated the correlation between in vitro cefoxitin susceptibility and patient outcomes in various infections.
Intra-abdominal Infections
Clinical trials have demonstrated that cefoxitin is an effective agent for the treatment of intra-abdominal infections, which are often polymicrobial and involve anaerobic bacteria. In a randomized clinical trial comparing cefotetan to cefoxitin for intra-abdominal infections, the clinical response rates were high and comparable for both drugs (98% for cefotetan and 95% for cefoxitin).[23] Another study found similar satisfactory clinical responses between cefotetan and cefoxitin in the treatment of established intra-abdominal infections.[12]
Urinary Tract Infections (UTIs)
Recent studies have explored the use of cefoxitin as a carbapenem-sparing agent for UTIs caused by ESBL-producing Enterobacterales. One retrospective study found that cefoxitin achieved a similar microbiological cure rate compared to ertapenem for these infections.[24] Another study reported a high clinical cure rate of 96.7% at day 30 for UTIs caused by ESBL-producing E. coli and Klebsiella pneumoniae treated with cefoxitin.[25][26][27]
Bacteremia
In a study involving 143 patients, 20 of whom had bacteremia, treatment with cefoxitin resulted in a 95% cure or improvement rate, with the infecting organism eradicated in all bacteremic patients.[23] A more recent retrospective analysis of patients in the intensive care unit with ESBL-producing Klebsiella pneumoniae bacteremia found no significant difference in 30-day clinical success between those treated with cefoxitin and those treated with carbapenems.[28][29]
Section 6: Experimental Protocols
Accurate and reproducible in vitro susceptibility data are dependent on standardized methodologies. The following are outlines of the key experimental protocols for determining cefoxitin susceptibility.
Broth Microdilution Method (CLSI Guideline M07)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
Workflow:
Caption: A standardized method for determining the MIC of cefoxitin.
Key Steps:
-
Preparation of Antimicrobial Agent: Cefoxitin is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to obtain a range of concentrations.
-
Inoculum Preparation: A standardized suspension of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.
-
Inoculation: The microdilution wells containing the antimicrobial dilutions are inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.
-
Reading Results: The MIC is recorded as the lowest concentration of cefoxitin that completely inhibits visible growth of the organism.
Disk Diffusion Method (Kirby-Bauer Test; CLSI Guideline M02)
This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.
Workflow:
Caption: A widely used method for assessing bacterial susceptibility to cefoxitin.
Key Steps:
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to obtain confluent growth.
-
Disk Application: A paper disk impregnated with a specific amount of cefoxitin (typically 30 µg) is placed on the inoculated agar surface.
-
Incubation: The plate is incubated at 35°C ± 2°C for 16 to 18 hours in ambient air.
-
Measurement and Interpretation: The diameter of the zone of complete growth inhibition around the disk is measured in millimeters. This zone diameter is then interpreted as "Susceptible," "Intermediate," or "Resistant" by comparing it to the established clinical breakpoints from CLSI or EUCAST.
Section 7: Conclusion
In vitro cefoxitin data, when generated using standardized methodologies and interpreted with current clinical breakpoints, serves as a valuable predictor of clinical efficacy for a range of infections. Its stability against many beta-lactamases provides a therapeutic advantage against certain pathogens. Clinical studies have largely supported the use of cefoxitin in intra-abdominal infections and, more recently, as a potential carbapenem-sparing option for UTIs caused by ESBL-producing organisms. However, the emergence of resistance through mechanisms such as AmpC beta-lactamase production and altered PBPs necessitates ongoing surveillance of in vitro susceptibility patterns. For drug development professionals, understanding the performance of cefoxitin and its alternatives provides a crucial benchmark for the evaluation of new antimicrobial agents targeting similar bacterial spectra. Researchers and scientists should continue to investigate the correlation between in vitro data and clinical outcomes to further refine the optimal use of this established antibiotic.
References
- 1. Susceptibility of Clinical Isolates of Bacteria to Cefoxitin and Cephalothin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crioac-lyon.fr [crioac-lyon.fr]
- 3. darvashco.com [darvashco.com]
- 4. media.beckmancoulter.com [media.beckmancoulter.com]
- 5. media.beckmancoulter.com [media.beckmancoulter.com]
- 6. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 7. EUCAST: Breakpoint table 14.0 (2024) available for consultation (5-19 December, 2023) [eucast.org]
- 8. elmy.ee [elmy.ee]
- 9. labhub.itg.be [labhub.itg.be]
- 10. clsi.org [clsi.org]
- 11. iacld.com [iacld.com]
- 12. journals.asm.org [journals.asm.org]
- 13. In Vitro Antianaerobic Activity of Ertapenem (MK-0826) Compared to Seven Other Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative susceptibility profile of piperacillin/tazobactam against anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Comparative In Vitro Activities of Ertapenem (MK-0826) against 469 Less Frequently Identified Anaerobes Isolated from Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 18. droracle.ai [droracle.ai]
- 19. Cefotetan: a review of the microbiologic properties and antimicrobial spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Cefotetan activity against Gram-negative aerobes and anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Piperacillin/tazobactam: an updated review of its use in the treatment of bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Results of a clinical trial of cefoxitin, a new cephamycin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Is Cefoxitin a Carbapenem Sparing Agent in the Management of Urinary Tract Infections Caused by ESBL Producing Enterobacterales? - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Efficacy of cefoxitin for the treatment of urinary tract infection due to extended-spectrum-beta-lactamase-producing Escherichia coli and Klebsiella pneumoniae isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Cefoxitin Effective For Treatment Of Patients With Urinary Tract Infection Caused By Extended-Spectrum β-Lactamase-Producing Escherichia Coli, Study Finds [ascp.org]
- 28. Cefoxitin versus carbapenems as definitive treatment for extended-spectrum β-lactamase-producing Klebsiella pneumoniae bacteremia in intensive care unit: a propensity-matched retrospective analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Cefoxazole in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of unused or expired Cefoxazole is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures regulatory compliance but also mitigates the risks of environmental contamination and the development of antibiotic resistance. This guide provides essential, step-by-step information for the safe and effective disposal of this compound.
I. Understanding this compound Waste Classification
This compound, a second-generation cephalosporin and beta-lactam antibiotic, is not typically classified as a hazardous waste by the U.S. Environmental Protection Agency (EPA) unless it exhibits specific characteristics of ignitability, corrosivity, reactivity, or toxicity, or is explicitly listed as such.[1][2] As this compound does not generally fall under these categories, it is typically considered non-hazardous pharmaceutical waste. However, it is crucial to consult your institution's specific waste management policies and local regulations, as these may vary.
II. Prioritizing Safety: Inactivation of Beta-Lactam Ring
A key safety and environmental concern with beta-lactam antibiotics is the potential for the intact beta-lactam ring to contribute to antibiotic resistance in the environment. Therefore, a crucial first step in the disposal process for this compound is the inactivation of this ring through hydrolysis.
Experimental Protocol for this compound Inactivation:
A simple and effective method for inactivating the beta-lactam ring of this compound is through alkaline hydrolysis.
Materials:
-
Unused or expired this compound solution or powder
-
1 M Sodium Hydroxide (NaOH) solution
-
Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
-
Fume hood
-
Glass beaker or flask
-
Stir bar and stir plate (optional)
Procedure:
-
Working within a fume hood, dissolve the this compound powder in water or use the existing this compound solution.
-
Slowly add an equal volume of 1 M Sodium Hydroxide (NaOH) solution to the this compound solution while stirring. This will raise the pH and facilitate the hydrolysis of the beta-lactam ring.[3]
-
Allow the mixture to stand for at least one hour to ensure complete inactivation.
-
After inactivation, the resulting solution can be neutralized with a suitable acid (e.g., hydrochloric acid) to a pH between 6.0 and 8.0.
-
This inactivated and neutralized solution can then be disposed of down the drain with copious amounts of water, provided this is in accordance with your local wastewater regulations.[3]
III. Step-by-Step Disposal Procedures
Once the this compound has been inactivated, or if you are disposing of trace-contaminated labware, follow these procedural steps for proper disposal.
1. Segregation of Waste:
-
Properly segregate this compound waste from other waste streams at the point of generation.
-
Do not mix this compound waste with biohazardous waste (red bags) or hazardous chemical waste unless it is co-mingled with such materials.
2. Disposal of Inactivated this compound Solutions:
-
As outlined in the inactivation protocol, once hydrolyzed and neutralized, the solution may be eligible for drain disposal.
-
Crucially, verify this disposal method with your institution's Environmental Health and Safety (EHS) department and local wastewater authority.
3. Disposal of Solid this compound Waste (Powder):
-
For small quantities of solid this compound, the inactivation protocol above should be followed.
-
Alternatively, if inactivation is not feasible, the solid waste should be placed in a securely sealed container, clearly labeled as "Non-Hazardous Pharmaceutical Waste: this compound," and disposed of through your institution's chemical waste program.
4. Disposal of Contaminated Labware:
-
Empty Vials and Packaging: Empty this compound vials and packaging can typically be disposed of in the regular trash, provided they are not visibly contaminated with large amounts of the drug. To protect privacy and prevent misuse, any patient-identifying information on labels should be obscured or removed.
-
Sharps: Needles, syringes, and other sharps contaminated with this compound should be placed in a designated sharps container for proper disposal as medical waste.
-
Other Contaminated Labware (e.g., gloves, petri dishes, pipette tips): These items, if containing only trace amounts of this compound, can generally be disposed of in the regular laboratory trash. However, if they are grossly contaminated, they should be treated as this compound waste and disposed of accordingly.
IV. Quantitative Data Summary for Disposal
| Waste Type | Recommended Disposal Method | Key Considerations |
| Aqueous this compound Solution | Inactivation via alkaline hydrolysis followed by drain disposal. | Verify with institutional EHS and local wastewater regulations. |
| Solid this compound Powder | Inactivation via alkaline hydrolysis or disposal as non-hazardous chemical waste. | Follow institutional chemical waste procedures. |
| Empty Vials/Packaging | Regular trash. | Obscure or remove any identifying labels. |
| Contaminated Sharps | Sharps container. | Follow institutional medical waste procedures. |
| Trace-Contaminated Labware | Regular laboratory trash. | For grossly contaminated items, dispose of as this compound waste. |
V. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for this compound waste disposal in a laboratory.
By following these procedures, researchers and scientists can ensure the safe and compliant disposal of this compound, contributing to a safer laboratory environment and protecting our ecosystem. Always prioritize consulting your institution's specific guidelines and local regulations.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Cefoxazole
For Immediate Implementation: Essential Safety and Handling Protocols for Cefoxazole
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedural guidelines is paramount to ensure personal safety and maintain a secure laboratory environment.
Operational Plan: From Receipt to Use
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and incompatible materials such as strong oxidizing agents.
-
Recommended storage temperature is typically 2°C to 8°C.
2. Engineering Controls:
-
Handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, use a chemical fume hood or a biological safety cabinet.
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.
3. Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile or neoprene). It is advisable to use two pairs of gloves, with one pair tucked under the gown cuff and the other over.
-
Gown: A disposable, low-permeability gown with long sleeves and tight-fitting cuffs is required.
-
Eye Protection: Use tightly fitting safety goggles or a face shield to protect against splashes and dust.
-
Respiratory Protection: For operations with a high likelihood of generating dust or aerosols, a NIOSH-approved respirator is necessary.
4. Handling and Preparation:
-
Avoid direct contact with skin, eyes, and clothing.
-
Minimize the generation of dust and aerosols.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling, even if gloves were worn.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and the development of antibiotic resistance.
-
Unused this compound: Unused or expired this compound is considered hazardous chemical waste and should be collected in a designated, properly labeled, and sealed container.
-
Contaminated Materials: All materials that have come into contact with this compound, such as gloves, gowns, bench paper, and pipette tips, should be treated as chemical waste.
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a labeled, sealed container. Do not pour antibiotic solutions down the drain.[1]
-
Disposal Method: All this compound waste must be disposed of through an approved hazardous waste disposal service, typically involving incineration.[2][3] Follow all local, state, and federal regulations for hazardous waste disposal.
Quantitative Data for this compound
| Property | Value |
| Occupational Exposure Limit (OEL) | No established OEL. Occupational Exposure Banding (OEB) should be considered for potent compounds without an OEL. |
| Boiling Point | 763.8°C at 760 mmHg |
| Flash Point | 415.7°C |
| pH | 4.2 - 7.0 (for a 10% aqueous solution) |
| Solubility | Soluble in water |
| Decomposition Temperature | Data not available |
| Vapor Pressure | Data not available |
| Density | Data not available |
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
